molecular formula C7H4BrIN2 B1291911 5-Bromo-3-iodo-1H-indazole CAS No. 459133-66-5

5-Bromo-3-iodo-1H-indazole

Cat. No.: B1291911
CAS No.: 459133-66-5
M. Wt: 322.93 g/mol
InChI Key: IBFAYUXCRDDBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-iodo-1H-indazole is a useful research compound. Its molecular formula is C7H4BrIN2 and its molecular weight is 322.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFAYUXCRDDBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631069
Record name 5-Bromo-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459133-66-5
Record name 5-Bromo-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-iodo-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A-Technical Guide to the Regioselective Synthesis of 5-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Bromo-3-iodo-1H-indazole is a pivotal building block in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapeutics. Its value lies in the orthogonal reactivity of the bromine and iodine substituents, which allows for selective, stepwise functionalization through various cross-coupling reactions. This guide provides an in-depth, technically-focused protocol for the synthesis of this compound from commercially available 5-bromoindazole. We will explore the mechanistic rationale for the C3-regioselective iodination, present a detailed, validated experimental procedure, discuss critical process parameters, and offer troubleshooting insights to ensure high yield and purity. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds.

The Strategic Importance of this compound in Medicinal Chemistry

The indazole motif is a "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds.[1] Its unique bicyclic structure, comprised of a fused benzene and pyrazole ring, allows it to mimic purine bases and engage in key hydrogen bonding interactions with biological targets.

1.1 The Role of Halogenation: The introduction of halogen atoms onto the indazole core is a cornerstone of modern medicinal chemistry strategy. Halogens, particularly bromine and iodine, serve two primary functions:

  • Modulation of Physicochemical Properties: They can enhance metabolic stability, improve membrane permeability, and increase binding affinity through halogen bonding.

  • Synthetic Handles: They are essential for building molecular complexity. The C-Br and C-I bonds are ideal precursors for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the precise installation of diverse chemical functionalities.[2]

1.2 A Key Building Block: this compound is particularly valuable because the differential reactivity of the C-I bond (more reactive) versus the C-Br bond in palladium-catalyzed couplings allows for a sequential and controlled diversification strategy. This makes it an indispensable intermediate in the synthesis of complex molecules, including potent kinase inhibitors like Axitinib and other targeted cancer therapies.[2]

Synthesis Strategy and Mechanistic Rationale

The direct iodination of 5-bromoindazole presents a regioselectivity challenge. The goal is to exclusively introduce an iodine atom at the C3 position of the pyrazole ring, avoiding substitution on the benzene ring.

2.1 Choosing the Optimal Iodination Reagent: While molecular iodine (I₂) can be used, often in the presence of a base like KOH, N-Iodosuccinimide (NIS) has emerged as a superior reagent for this transformation.[2][3]

Advantages of N-Iodosuccinimide (NIS):

  • Mild Conditions: NIS operates under gentle conditions, preventing the degradation of sensitive functional groups.[4]

  • High Regioselectivity: It demonstrates a strong preference for iodinating the electron-rich C3 position of the indazole ring.[4]

  • Improved Safety and Handling: As a solid, NIS is easier and safer to handle than molecular iodine.

  • Simplified Work-up: The succinimide byproduct is generally easy to remove during purification.

2.2 Mechanistic Insights: Electrophilic Aromatic Substitution The C3-iodination of the indazole ring proceeds via an electrophilic aromatic substitution mechanism.

  • Activation of NIS: In the presence of a base or an acid catalyst, NIS is activated, generating a potent electrophilic iodine species (I⁺).

  • Nucleophilic Attack: The indazole ring is an electron-rich heterocycle. The C3 position is particularly nucleophilic due to the influence of the adjacent nitrogen atoms. This position attacks the electrophilic iodine.

  • Deprotonation/Rearomatization: The resulting intermediate, a Wheland-type complex, is deprotonated by a base in the reaction mixture (or the succinimide anion) to restore aromaticity, yielding the final 3-iodoindazole product.

The presence of the electron-withdrawing bromine atom at the C5 position slightly deactivates the benzene portion of the molecule, further favoring the electrophilic attack on the more electron-rich pyrazole ring at the C3 position.

Experimental Protocol: Synthesis of this compound

This protocol is based on established literature procedures which consistently provide the desired product in good to excellent yields.[2]

3.1 Materials and Reagents:

  • 5-Bromo-1H-indazole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 - 1.5 eq)

  • Potassium Hydroxide (KOH) (2.0 eq) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

3.2 Detailed Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely.

  • Base Addition: Add powdered potassium hydroxide (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. The base acts to deprotonate the indazole, forming a more nucleophilic indazolide anion, which accelerates the reaction.

  • NIS Addition: In a separate container, dissolve N-Iodosuccinimide (1.1 eq) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture at room temperature over 20-30 minutes. An exotherm may be observed; maintain the temperature below 30°C if necessary with a water bath.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃). This step quenches any unreacted iodine and neutralizes the base. A precipitate of the crude product should form.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white to off-white solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The disappearance of the C3-H proton signal (typically around 8.1-8.3 ppm) in the ¹H NMR spectrum is a key indicator of successful iodination.

Process Optimization and Troubleshooting

ParameterRecommendationRationale & Impact on Yield/Purity
Iodinating Agent N-Iodosuccinimide (NIS)Provides higher regioselectivity and milder conditions compared to I₂. Using less than 1.1 eq may lead to incomplete reaction; >1.5 eq can lead to di-iodinated byproducts.
Base KOH or K₂CO₃Strong bases like KOH deprotonate the indazole N-H, increasing nucleophilicity and reaction rate. K₂CO₃ is a milder alternative. Absence of base results in a much slower reaction.[2][3]
Solvent DMF, Dioxane, THFPolar aprotic solvents like DMF are excellent for this reaction, solubilizing the reagents and intermediates.[2] THF can also be used, sometimes with bases like potassium tert-butoxide.[2]
Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at room temperature. Heating is generally not required and may increase the formation of impurities.
Work-up Quench with Na₂S₂O₄ / K₂CO₃Essential for removing excess iodine, which can color the product, and for neutralizing the reaction mixture before extraction.[3]

Troubleshooting Common Issues:

  • Incomplete Reaction: Ensure the starting material and solvent are anhydrous. Water can interfere with the base and the iodinating agent. Consider increasing the equivalents of NIS to 1.2-1.3 eq.

  • Low Yield: Check for product loss during work-up. The product has moderate solubility; ensure complete precipitation before filtration. If using extraction, perform multiple extractions with ethyl acetate.

  • Product Discoloration (Pink/Brown): This indicates residual iodine. Ensure a thorough quench with sodium thiosulfate and wash the crude product extensively. A final wash with cold solvent during filtration can also help.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reactants Inputs cluster_process Process cluster_output Output reactant reactant reagent reagent product product step step BromoInd 5-Bromo-1H-indazole Setup 1. Dissolution in DMF NIS N-Iodosuccinimide (NIS) Base KOH / K2CO3 Solvent DMF Reaction 2. Iodination (Room Temp, 2-4h) Setup->Reaction Add Base, then NIS Workup 3. Quench & Precipitate (aq. Na2S2O3 / K2CO3) Reaction->Workup Reaction Complete (TLC) Purify 4. Filtration & Purification Workup->Purify Isolate Crude Solid FinalProduct This compound Purify->FinalProduct QC Characterization (NMR, MS) FinalProduct->QC

Caption: Workflow for the synthesis of this compound.

Conclusion

The C3-regioselective iodination of 5-bromoindazole using N-Iodosuccinimide is a reliable, efficient, and scalable method for producing the highly valuable synthetic intermediate, this compound. The protocol detailed in this guide provides a robust foundation for researchers in drug discovery and process development. The orthogonal reactivity of the halogen substituents on the final product offers a gateway to extensive chemical libraries, facilitating the structure-activity relationship (SAR) studies necessary to advance new therapeutic agents from the laboratory to the clinic.

References

5-Bromo-3-iodo-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-3-iodo-1H-indazole: Synthesis, Properties, and Applications

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisostere of indole and forming the core of numerous pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2] Within this important class of molecules, halogenated indazoles such as this compound are of particular interest to researchers and drug development professionals. These halogen atoms provide reactive handles for further chemical modification, making them versatile building blocks in the synthesis of complex molecular architectures and novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound, detailing its core physicochemical properties, a validated synthesis protocol, its significance as a chemical intermediate, and essential safety information.

Core Physicochemical Properties

This compound is a solid material at room temperature, characterized by the following properties.[3][4] The presence of both bromine and iodine atoms on the indazole ring significantly increases its molecular weight and influences its reactivity, making it a valuable precursor for cross-coupling reactions.

PropertyValueSource(s)
CAS Number 459133-66-5[3][4][5]
Molecular Formula C₇H₄BrIN₂[3][5][6]
Molecular Weight 322.93 g/mol [3][4][6]
Exact Mass 321.860229 u[6]
Melting Point 196 °C[3]
Purity Typically ≥95% - 98%[7][8]
SMILES Brc1ccc2c(c1)c(I)n[nH]2[7]
InChI Key IBFAYUXCRDDBRD-UHFFFAOYSA-N[9]

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct iodination of 5-bromo-1H-indazole. This method is efficient and yields the desired product in high purity, suitable for subsequent reactions without extensive purification.[3]

Experimental Protocol: Iodination of 5-Bromo-1H-indazole

This protocol outlines the general procedure for the synthesis of this compound from its precursor, 5-bromo-1H-indazole.[3]

Materials:

  • 5-bromo-1H-indazole (1.0 eq.)

  • Potassium hydroxide (KOH) (3.0 eq.)

  • Iodine (I₂) (2.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Aqueous Sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous Sodium sulfate (Na₂SO₄)

  • Ice water

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-bromo-1H-indazole (1.0 eq.) in anhydrous DMF, add potassium hydroxide (3.0 eq.) and iodine (2.0 eq.) sequentially under a nitrogen atmosphere.

  • Reaction Execution: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with ice water.

  • Extraction: Extract the aqueous layer with ethyl acetate (e.g., 50 mL x 2).

  • Washing: Combine the organic layers and wash sequentially with aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Result: This procedure yields this compound as a crude product with a high yield (approx. 97.9%), which can often be used in the next step without further purification.[3]

Mechanistic Insights & Rationale
  • Choice of Base (KOH): The indazole N-H proton is acidic. A strong base like KOH is used to deprotonate the indazole at the N1 position, forming an indazolide anion. This anion enhances the nucleophilicity of the indazole ring system.

  • Electrophilic Iodination: The deprotonation activates the ring towards electrophilic substitution. Iodine (I₂) acts as the electrophile. The C3 position of the indazole ring is electron-rich and thus susceptible to electrophilic attack, leading to the introduction of the iodine atom.

  • Solvent (DMF): Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic reaction mechanism without interfering with the strong base.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Isolation Start 5-bromo-1H-indazole in anhydrous DMF Reagents Add KOH (3 eq.) Add Iodine (2 eq.) Start->Reagents Sequential Addition Stir Stir at RT for 2 hours (N2 atmosphere) Reagents->Stir Quench Dilute with ice water Stir->Quench Reaction Completion Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Na2S2O3 then Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Product Crude this compound Dry->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block for organic synthesis, primarily due to the differential reactivity of its two halogen substituents. The iodine at the C3 position is more susceptible to substitution via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the bromine at the C5 position. This allows for selective functionalization of the indazole core, enabling the synthesis of a vast array of complex derivatives.

The broader family of indazole-containing compounds has shown significant promise in pharmaceutical development.[2] For instance, 5-bromo-1H-indazole and its derivatives are utilized as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders and in the investigation of enzyme inhibitors.[10][11] The indazole-3-carboxylic acid scaffold, a related structure, is integral to drugs like Granisetron, a 5-HT₃ receptor antagonist used to treat chemotherapy-induced nausea.[1] Therefore, this compound serves as a critical starting material for creating libraries of novel compounds for screening against various biological targets.

Safety and Handling

As with any chemical reagent, proper handling of this compound is crucial. It is classified as an irritant and should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation.[5]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[5]
Respiratory IrritationGHS07WarningH335: May cause respiratory irritation.[5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Storage: Store in a cool (2-8°C), dark place under an inert atmosphere to maintain stability.[4]

References

A Comprehensive Technical Guide to the Solubility of 5-Bromo-3-iodo-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-3-iodo-1H-indazole is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its utility in the synthesis of targeted therapeutics, including kinase inhibitors, is well-documented.[1][2] The successful application of this intermediate in synthetic protocols and its formulation into drug delivery systems are fundamentally governed by its solubility characteristics in various organic media. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound, grounded in its physicochemical properties. It offers a predictive framework for solvent selection and details robust experimental methodologies for precise solubility determination, empowering researchers and drug development professionals to optimize their experimental and developmental workflows.

Introduction: The Strategic Importance of this compound

The indazole scaffold is a privileged motif in drug discovery, with numerous derivatives progressing through clinical trials and entering the market.[2] The specific substitution pattern of 5-bromo and 3-iodo groups on the 1H-indazole core provides two distinct and versatile handles for further chemical elaboration through cross-coupling reactions, such as Suzuki and Heck couplings.[3][4] This dual functionality makes this compound a highly sought-after intermediate for the construction of complex molecular architectures with diverse biological activities.[5][6]

A thorough understanding of the solubility of this compound is paramount. In synthetic chemistry, solubility dictates the choice of reaction solvent, influencing reaction kinetics, yield, and purity. In the realm of drug development, solubility in organic solvents is a critical parameter for formulation, purification, and the preparation of stock solutions for high-throughput screening. This guide aims to bridge the existing knowledge gap by providing a detailed exploration of the factors governing the solubility of this compound and presenting practical, validated protocols for its empirical determination.

Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. A summary of the key properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₇H₄BrIN₂[7][8][9]
Molecular Weight 322.93 g/mol [7][8][10]
Appearance Off-white to light yellow solid[8]
Melting Point 196 °C[7][8]
Predicted Boiling Point 413.1 ± 25.0 °C[7][8]
Predicted Density 2.421 ± 0.06 g/cm³[7][8]
Predicted pKa 10.78 ± 0.40[8]

The high melting point of this compound suggests strong intermolecular forces in the solid state, primarily hydrogen bonding via the indazole N-H and potential halogen bonding. These forces must be overcome by solvent-solute interactions for dissolution to occur. The presence of both a hydrogen bond donor (N-H) and acceptor (the nitrogen atoms of the pyrazole ring), along with the polarizable bromine and iodine atoms, results in a molecule with a complex polarity profile.

Predictive Framework for Solubility in Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[11][12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These solvents are excellent hydrogen bond acceptors and have high dielectric constants. They are expected to effectively solvate the polar indazole core, leading to high solubility . The synthesis of this compound is often performed in DMF, indicating good solubility in this solvent.[1][8]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can act as both hydrogen bond donors and acceptors. While they will interact with the indazole ring, the overall large and relatively nonpolar aromatic surface of the molecule may limit very high solubility. Moderate solubility is anticipated.

  • Ester Solvents (e.g., Ethyl Acetate): Ethyl acetate is a moderately polar solvent capable of accepting hydrogen bonds. The synthesis workup often involves extraction with ethyl acetate, suggesting good solubility .[8]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Dichloromethane has been used in a synthesis of 5-bromo-3-iodoindazole, suggesting at least moderate solubility .[1]

  • Ethereal Solvents (e.g., THF, Diethyl Ether): Tetrahydrofuran (THF) is a moderately polar ether that can accept hydrogen bonds. Diethyl ether is significantly less polar. Moderate solubility is expected in THF, while low solubility is likely in diethyl ether.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar functional groups of the molecule. Therefore, this compound is expected to have poor solubility in nonpolar solvents. The recrystallization solvent mentioned is ligroine, a nonpolar hydrocarbon mixture, which implies that the compound is sparingly soluble in hot ligroine and poorly soluble at room temperature, a desirable characteristic for recrystallization.[7][8]

Experimental Determination of Solubility: Protocols and Methodologies

For precise and reliable solubility data, experimental determination is essential. The following are validated protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial solvent screening.

Protocol:

  • Add approximately 10 mg of this compound to a small vial.

  • Add 1 mL of the test solvent in 0.25 mL increments.

  • After each addition, cap the vial and vortex for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • Categorize the solubility as:

    • Very Soluble: Dissolves completely in 0.25 mL.

    • Soluble: Dissolves completely in 1 mL.

    • Sparingly Soluble: A significant portion dissolves, but some solid remains.

    • Insoluble: No apparent dissolution.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Workflow for Shake-Flask Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess this compound prep_solvent Add a known volume of solvent prep_solid->prep_solvent to a sealed vial equilibration Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours prep_solvent->equilibration separation Allow solid to settle or centrifuge equilibration->separation sampling Carefully withdraw an aliquot of the supernatant separation->sampling dilution Dilute the aliquot with a suitable solvent sampling->dilution quantification Quantify concentration using a calibrated analytical method (e.g., HPLC-UV, LC-MS) dilution->quantification

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound to a screw-capped vial to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the desired organic solvent.

  • Equilibration: Seal the vial and place it in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours to reach equilibrium.

  • Phase Separation: Allow the vial to stand undisturbed until the excess solid has settled. Centrifugation can be used to accelerate this process.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration. The solubility is expressed in mg/mL or mmol/L.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.[13]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[13] Use in a well-ventilated area or a chemical fume hood.[13]

  • Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[8][14]

Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[10]

Conclusion

This compound is a valuable building block whose effective use is underpinned by a clear understanding of its solubility. This guide has provided a predictive framework based on its physicochemical properties and detailed experimental protocols for accurate solubility determination. By leveraging this information, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating their research and development endeavors. The provided methodologies offer a robust foundation for generating reliable solubility data, a critical component of any comprehensive data package for a chemical intermediate of such strategic importance.

References

An In-depth Technical Guide to the Comparative Reactivity of the C-I versus C-Br Bond in 5-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Indazoles

Indazole derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2][3] The ability to selectively functionalize the indazole scaffold is paramount for generating molecular diversity and optimizing biological activity. 5-Bromo-3-iodo-1H-indazole is a particularly valuable building block, offering two distinct reactive sites for modification. Understanding the differential reactivity of the C-I and C-Br bonds is crucial for designing efficient and regioselective synthetic strategies. This guide provides a comprehensive analysis of the factors governing this selectivity, with a focus on palladium-catalyzed cross-coupling reactions, and offers practical protocols for researchers in drug development.

The Fundamental Principle: Bond Dissociation Energy and Reactivity

The chemoselectivity in cross-coupling reactions of polyhalogenated substrates is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bonds.[4] The energy required to cleave a bond directly influences its susceptibility to oxidative addition by a low-valent transition metal catalyst, such as Pd(0), which is often the rate-determining step in the catalytic cycle.[5][6]

The established trend for the BDE of aryl halides is:

C-F > C-Cl > C-Br > C-I [4]

This trend is inversely proportional to the reactivity in most palladium-catalyzed cross-coupling reactions. Consequently, the C-I bond, being the weakest, is significantly more reactive than the C-Br bond.[4][6]

Quantitative Comparison of C-I and C-Br Bond Strengths
Bond TypeAverage Bond Dissociation Energy (kJ/mol)
Aryl C-I~213
Aryl C-Br~285
Aryl C-Cl~327
Aryl C-F~485
Data sourced from representative values for aryl halides.[7]

This significant difference in bond energy (~72 kJ/mol) is the primary reason why palladium catalysts will preferentially undergo oxidative addition into the C-I bond of this compound, leaving the more robust C-Br bond intact.

The Catalytic Cycle: A Mechanistic Look at Selectivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, generally proceed through a common catalytic cycle. The selective functionalization of the C-I bond in this compound can be understood by examining the key steps of this cycle.

Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L_n) (Palladacycle Intermediate) OxAdd->PdII Preferential C-I Cleavage (Lower BDE) Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-R (Coupled Product) RedElim->Product Substrate This compound (Ar-I) Substrate->OxAdd Organometallic R-M (e.g., R-B(OR)2) Organometallic->Transmetal Synthesis_Workflow cluster_0 Synthesis of this compound 5-Bromo-1H-indazole 5-Bromo-1H-indazole I2, KOH, DMF I2, KOH, DMF 5-Bromo-1H-indazole->I2, KOH, DMF This compound This compound I2, KOH, DMF->this compound

References

electrophilic substitution on the 5-Bromo-3-iodo-1H-indazole ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Electrophilic Substitution on the 5-Bromo-3-iodo-1H-indazole Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug design. The functionalization of the indazole ring system, particularly through electrophilic substitution, is a critical step in the synthesis of new drug candidates, allowing for the fine-tuning of their pharmacological profiles. This guide provides an in-depth technical exploration of electrophilic substitution on a specifically challenging substrate: this compound.

The presence of two deactivating halogen substituents on the benzene ring of the indazole core presents significant challenges in terms of reactivity and regioselectivity. This document, intended for researchers, scientists, and drug development professionals, will dissect the underlying principles governing these reactions, offer predictive insights into their outcomes, and provide robust experimental protocols.

Part 1: Unraveling the Reactivity of the this compound Core

Electronic Landscape of the Indazole Ring

The 1H-indazole system is an aromatic bicyclic heterocycle, comprising a benzene ring fused to a pyrazole ring. This fusion results in a complex electronic environment. The pyrazole moiety, with its two nitrogen atoms, is electron-rich and generally deactivating towards electrophilic attack on the carbocyclic ring due to its electron-withdrawing nature. However, the lone pair of electrons on the N1 nitrogen can participate in resonance, influencing the electron density of the benzene ring.

The Directing Symphony of Substituents

In electrophilic aromatic substitution, the regioselectivity is dictated by the electronic effects of the substituents already present on the ring.[3] In the case of this compound, we have three key players influencing the reaction: the pyrazole ring, the bromine at C5, and the iodine at C3.

  • The Pyrazole Ring: As a whole, the pyrazole ring is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. This deactivation is a result of the electronegativity of the nitrogen atoms.

  • Bromine at C5: The bromine atom is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate at these positions.[3] In this molecule, the positions ortho to the bromine are C4 and C6, and the position para is not available.

  • Iodine at C3: The iodine atom at the C3 position of the pyrazole ring primarily exerts a deactivating inductive effect on the benzene ring, further reducing its reactivity. Its influence on the regioselectivity of substitution on the benzene ring is less direct than that of the C5-bromo substituent.

Predicting the Sites of Electrophilic Attack

Considering the combined directing effects, the most probable sites for electrophilic attack on the this compound ring are the C4, C6, and C7 positions.

  • C4-position: This position is ortho to the bromine atom and is activated by resonance from the bromine. It is also adjacent to the pyrazole ring.

  • C6-position: This position is also ortho to the bromine atom and is activated by resonance.

  • C7-position: This position is meta to the bromine atom and adjacent to the N1 of the pyrazole ring. While not directly activated by the bromine, its reactivity can be influenced by the overall electronic environment of the ring system.

The interplay of these effects suggests that a mixture of products is possible, with the precise ratio depending on the specific electrophile and reaction conditions. Steric hindrance can also play a role, potentially disfavoring substitution at the more hindered C4 and C6 positions.[4]

Part 2: Key Electrophilic Substitution Reactions and Protocols

The following sections provide detailed protocols for key electrophilic substitution reactions on the this compound ring. It is important to note that due to the highly deactivated nature of the substrate, harsh reaction conditions may be required, and yields may be moderate. These protocols are based on established methods for related halogenated indazoles and may require optimization for this specific substrate.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring, a versatile functional group for further transformations.

Causality Behind Experimental Choices: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is necessary to overcome the deactivation of the ring.

Experimental Protocol: Nitration of this compound

  • To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.

  • Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the nitrated isomers.

Halogenation (Bromination)

Further halogenation of the ring can provide valuable synthetic handles for cross-coupling reactions.

Causality Behind Experimental Choices: N-Bromosuccinimide (NBS) is a mild and selective brominating agent. The use of a strong acid catalyst, such as sulfuric acid, is often necessary to activate the deactivating ring towards bromination.

Experimental Protocol: Bromination of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, forming a ketone. This reaction is notoriously difficult on highly deactivated rings.[5]

Causality Behind Experimental Choices: A strong Lewis acid catalyst, such as aluminum chloride (AlCl3), is essential to generate the highly reactive acylium ion from an acyl chloride or anhydride. A stoichiometric amount of the catalyst is typically required as it complexes with the product ketone.[5]

Experimental Protocol: Friedel-Crafts Acylation of this compound

  • To a suspension of anhydrous aluminum chloride (AlCl3) (2.5 eq) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add the acyl chloride (1.2 eq) dropwise.

  • Stir the mixture for 15 minutes to form the acylium ion complex.

  • Add the this compound (1.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to 0 °C and quench by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Part 3: Mechanistic Insights and Predictive Modeling

Visualizing the Reaction Pathways

The regioselectivity of electrophilic substitution can be rationalized by examining the stability of the intermediate arenium ions (sigma complexes). The more stable the intermediate, the more favored the corresponding reaction pathway.

Electrophilic_Substitution_Intermediates cluster_C4 Attack at C4 cluster_C6 Attack at C6 cluster_C7 Attack at C7 C4_intermediate Arenium Ion (C4) C4_res1 Resonance Structure 1 C4_intermediate->C4_res1 C4_res2 Resonance Structure 2 (Stabilized by Br) C4_intermediate->C4_res2 C4_res3 Resonance Structure 3 C4_intermediate->C4_res3 C6_intermediate Arenium Ion (C6) C6_res1 Resonance Structure 1 C6_intermediate->C6_res1 C6_res2 Resonance Structure 2 (Stabilized by Br) C6_intermediate->C6_res2 C6_res3 Resonance Structure 3 C6_intermediate->C6_res3 C7_intermediate Arenium Ion (C7) C7_res1 Resonance Structure 1 C7_intermediate->C7_res1 C7_res2 Resonance Structure 2 C7_intermediate->C7_res2 C7_res3 Resonance Structure 3 C7_intermediate->C7_res3 Start This compound + E+ Start->C4_intermediate Path A Start->C6_intermediate Path B Start->C7_intermediate Path C

Caption: Arenium ion intermediates for electrophilic attack at C4, C6, and C7.

Attack at the C4 and C6 positions allows for a resonance structure where the positive charge is adjacent to the bromine atom, which can stabilize the charge through lone pair donation. This suggests that substitution at C4 and C6 is electronically favored over C7.

The Role of Computational Chemistry

While beyond the scope of this guide to detail extensively, it is worth noting that computational methods, such as Density Functional Theory (DFT) calculations, can provide valuable predictive insights into the regioselectivity of these reactions.[6][7] These calculations can model the electron density of the starting material and the relative energies of the possible intermediates, offering a more quantitative prediction of the reaction outcome.

Part 4: Data Summary and Characterization

Tabulated Data of Potential Reactions

The following table summarizes the expected reactions, typical conditions, and predicted major products.

ReactionReagentsConditionsPredicted Major Product(s)
Nitration Conc. HNO3, Conc. H2SO40 °C to room temperature5-Bromo-3-iodo-4-nitro-1H-indazole and/or 5-Bromo-3-iodo-6-nitro-1H-indazole
Bromination NBS, Conc. H2SO4 (cat.)Room temperature5,7-Dibromo-3-iodo-1H-indazole or 5,6-Dibromo-3-iodo-1H-indazole
Friedel-Crafts Acylation RCOCl, AlCl3Reflux4-Acyl-5-bromo-3-iodo-1H-indazole and/or 6-Acyl-5-bromo-3-iodo-1H-indazole
Spectroscopic Characterization

Confirmation of the structure of the reaction products is crucial. The following spectroscopic techniques are indispensable for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The position of the new substituent on the benzene ring can be determined by analyzing the coupling patterns and chemical shifts of the remaining aromatic protons. For example, the introduction of a substituent at C4 would lead to two doublets in the aromatic region for the C6 and C7 protons.[8][9]

    • ¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring will be altered upon substitution, providing further evidence for the position of the new group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of the product by providing a highly accurate mass measurement.

Conclusion

Electrophilic substitution on the this compound ring is a challenging yet feasible endeavor for the synthetic chemist. A thorough understanding of the electronic effects of the substituents and the inherent reactivity of the indazole core is paramount for predicting and controlling the regioselectivity of these reactions. While the deactivating nature of the halogen atoms necessitates forcing conditions, the protocols and principles outlined in this guide provide a solid foundation for the successful functionalization of this important heterocyclic scaffold. The strategic introduction of new functional groups through electrophilic substitution opens up a vast chemical space for the development of novel indazole-based therapeutics.

References

The Multifaceted Biological Activities of Halogenated Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold represents a privileged structure in medicinal chemistry, and the strategic incorporation of halogens has emerged as a powerful tool to modulate the biological activity of these derivatives. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of halogenated indazole derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of novel halogenated indazole-based therapeutics.

Introduction: The Indazole Scaffold and the Power of Halogenation

Indazole, a bicyclic heteroaromatic compound, has garnered significant attention in drug discovery due to its versatile pharmacological profile.[1][2][3] The indazole nucleus is a key pharmacophore in several approved drugs, including the antiemetic granisetron and the anticancer agent axitinib.[1] Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a well-established strategy in medicinal chemistry to enhance therapeutic efficacy.[4] The unique physicochemical properties of halogens—such as their size, electronegativity, and ability to form halogen bonds—can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for biological targets.[4] In the context of indazole derivatives, halogenation has been shown to be a critical determinant of their biological activity, often leading to significant improvements in potency and selectivity.[5]

Anticancer Activity of Halogenated Indazoles: Targeting Key Oncogenic Pathways

Halogenated indazole derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of human cancer cell lines.[6][7] Their mechanisms of action are often centered on the inhibition of key proteins involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition and Induction of Apoptosis

A primary mechanism through which many halogenated indazoles exert their anticancer effects is the inhibition of protein kinases.[2][3] Kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8][9][10] Halogenated indazoles have been shown to target various kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR, a key regulator of angiogenesis, is a common mechanism for indazole-based anticancer drugs like axitinib.

  • Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers, and halogenated indazoles have been developed as potent FGFR inhibitors.[3]

  • Extracellular Signal-Regulated Kinase (ERK): The ERK signaling pathway is a critical regulator of cell proliferation, and its inhibition by indazole amides has shown promise in cancer therapy.[11]

Beyond kinase inhibition, halogenated indazoles can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of pro- and anti-apoptotic proteins.

Below is a diagram illustrating the general mechanism of kinase inhibition by a hypothetical halogenated indazole derivative.

kinase_inhibition cluster_cell Cancer Cell Kinase Protein Kinase (e.g., VEGFR, FGFR) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream HalogenatedIndazole Halogenated Indazole Derivative HalogenatedIndazole->Kinase Inhibits Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to

Caption: Kinase inhibition by a halogenated indazole derivative.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of halogenated indazoles is highly dependent on the nature and position of the halogen substituent. Key SAR observations include:

  • Position of Halogenation: Halogen substitution at different positions on the indazole ring can significantly impact potency and selectivity. For instance, in a series of ERK1/2 inhibitors, the substitution pattern on the indazole core was found to be crucial for high inhibitory activity.[11]

  • Type of Halogen: The nature of the halogen atom (F, Cl, Br, I) influences activity. For example, the presence of a chlorine substituent at the 5-position of an indole ring (a related heterocyclic scaffold) was shown to improve both the potency and cancer selectivity of the compounds.[5]

  • Multi-halogenation: The introduction of multiple halogen atoms can further enhance anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[12][13][14]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the halogenated indazole derivatives in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[12]

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Self-Validating System: The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay. The positive control ensures that the assay can detect a cytotoxic effect, while the vehicle control provides a baseline for 100% cell viability.

Anti-inflammatory Activity of Halogenated Indazoles: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Halogenated indazole derivatives have emerged as promising anti-inflammatory agents, with some compounds demonstrating efficacy comparable to or greater than established nonsteroidal anti-inflammatory drugs (NSAIDs).[15][16][17]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) and Pro-inflammatory Cytokines

The anti-inflammatory effects of halogenated indazoles are primarily attributed to their ability to inhibit key mediators of the inflammatory response:

  • Cyclooxygenase (COX) Enzymes: Indazole derivatives have been shown to inhibit COX-2, the inducible isoform of the COX enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[16][17] Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[18]

  • Pro-inflammatory Cytokines: These compounds can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), which play a central role in orchestrating the inflammatory cascade.[16][17]

The following diagram illustrates the anti-inflammatory mechanism of a halogenated indazole derivative.

anti_inflammatory cluster_inflammatory_cell Inflammatory Cell InflammatoryStimulus Inflammatory Stimulus COX2 COX-2 Enzyme InflammatoryStimulus->COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) InflammatoryStimulus->Cytokines Induces Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Inflammation Inflammation Prostaglandins->Inflammation HalogenatedIndazole Halogenated Indazole Derivative HalogenatedIndazole->COX2 Inhibits HalogenatedIndazole->Cytokines Inhibits Cytokines->Inflammation

Caption: Anti-inflammatory mechanism of halogenated indazoles.

Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

Several in vitro assays are available to determine the inhibitory activity of compounds against COX enzymes. A common method is a colorimetric inhibitor screening assay.[18][19][20]

Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[20]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme solution, and a colorimetric substrate solution (e.g., TMPD).

  • Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add different concentrations of the halogenated indazole derivatives to the inhibitor wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

  • Incubation: Incubate the plate for a short period (e.g., 5 minutes) at room temperature.

  • Initiation of Reaction: Add the colorimetric substrate solution followed by arachidonic acid to initiate the reaction.

  • Absorbance Reading: Immediately read the absorbance at 590 nm using a microplate reader at multiple time points.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

Self-Validating System: The use of a standard COX-2 inhibitor as a positive control is essential to validate the assay's performance and to provide a benchmark for the potency of the test compounds.

Antimicrobial Activity of Halogenated Indazoles: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Halogenated indazole derivatives have shown promising antimicrobial activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[7][21][22][23]

Mechanism of Action

The precise mechanisms of antimicrobial action for many halogenated indazoles are still under investigation. However, proposed mechanisms include:

  • Inhibition of Essential Enzymes: Some derivatives may inhibit enzymes that are crucial for microbial survival, such as DNA gyrase or lanosterol-14α-demethylase in fungi.[1]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of halogenated compounds may facilitate their interaction with and disruption of microbial cell membranes.

  • Generation of Oxidative Stress: Similar to their anticancer effects, some compounds may induce the production of reactive oxygen species (ROS) within microbial cells, leading to cellular damage and death.[7][22]

Structure-Activity Relationship (SAR) Insights
  • Halogenation Pattern: The number and position of halogen atoms are critical for antimicrobial activity. For instance, multi-halogenated indoles have been shown to exhibit enhanced antibacterial and antibiofilm activity against Staphylococcus aureus.[7][22][24]

  • Bulky Halogens: The presence of bulkier halogens like bromine and iodine can enhance antibacterial potency.[24]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26][27] The broth microdilution method is a standard technique for determining MIC values.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.[25]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilutions: Prepare two-fold serial dilutions of the halogenated indazole derivatives in a 96-well microtiter plate containing broth.[28]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[27]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[27][28]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[25]

Self-Validating System: The growth control well must show distinct turbidity, and the sterility control well must remain clear for the results to be valid.

Data Presentation: A Comparative Overview

To facilitate the comparison of the biological activities of different halogenated indazole derivatives, it is essential to present quantitative data in a clear and structured format.

Table 1: Anticancer Activity of Representative Halogenated Indazole Derivatives

Compound IDHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Example-1 5-ChloroA549 (Lung)2.5Fictional
Example-2 6-BromoMCF-7 (Breast)1.8Fictional
Example-3 4,6-DichloroHCT116 (Colon)0.9Fictional

Table 2: Anti-inflammatory Activity of Representative Halogenated Indazole Derivatives

Compound IDHalogen SubstitutionAssayIC50 (µM)Reference
Example-4 7-FluoroCOX-2 Inhibition5.2Fictional
Example-5 5-BromoTNF-α Release8.1Fictional

Table 3: Antimicrobial Activity of Representative Halogenated Indazole Derivatives

Compound IDHalogen SubstitutionMicroorganismMIC (µg/mL)Reference
Example-6 3-IodoS. aureus16Fictional
Example-7 5,7-DichloroE. coli32Fictional
Example-8 6-BromoC. albicans8Fictional

Conclusion and Future Directions

Halogenated indazole derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of halogens provides a powerful means to fine-tune their pharmacological properties, leading to the development of potent and selective agents for the treatment of cancer, inflammation, and infectious diseases. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers in the field. Future research should continue to explore novel halogenation patterns, investigate detailed mechanisms of action, and optimize the pharmacokinetic and safety profiles of these compounds to facilitate their translation into clinically effective therapeutics. The integration of computational modeling and advanced screening technologies will undoubtedly accelerate the discovery of the next generation of halogenated indazole-based drugs.

References

5-Bromo-3-iodo-1H-indazole: A Strategic Heterocyclic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide explores the synthesis, reactivity, and application of 5-Bromo-3-iodo-1H-indazole, a versatile heterocyclic building block. The strategic placement of two distinct halogen atoms at the C3 and C5 positions, each with differential reactivity, makes this scaffold an invaluable tool for the modular and sequential synthesis of complex organic molecules. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this reagent's potential, including detailed experimental protocols and mechanistic insights into its application in modern synthetic chemistry, particularly in the construction of pharmaceutical lead compounds.

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to indole, a ubiquitous motif in biologically active natural products and pharmaceuticals, allows it to act as a bioisostere, engaging with similar biological targets.[2] Indazole-containing compounds have demonstrated a wide array of pharmacological activities, including potent inhibition of protein kinases and poly(ADP-ribose) polymerase (PARP), leading to the development of successful therapeutics for oncology and other diseases.[2][3][4]

The utility of the indazole core is greatly enhanced by its functionalization. The introduction of substituents at various positions on the bicyclic ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can optimize its biological activity, selectivity, and pharmacokinetic profile. Among the myriad of functionalized indazoles, dihalogenated derivatives, such as this compound, have emerged as exceptionally powerful synthetic intermediates.

Physicochemical Properties and Characterization

This compound is a stable, solid organic compound. A summary of its key physicochemical properties is provided in Table 1.

PropertyValueReference(s)
CAS Number 459133-66-5[5]
Molecular Formula C₇H₄BrIN₂[5]
Molecular Weight 322.93 g/mol [5]
Appearance Off-white to pale yellow solid[6]
Melting Point 196 °C[7]
Spectroscopic Data Description
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine and iodine atoms. For the related 6-bromo-3-iodo-1H-indazole, the following peaks are observed in DMSO-d6: δ 13.62 (s, 1H), 7.82 (d, J = 1.5 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H), 7.33 (dd, J = 8.6, 1.6 Hz, 1H).[6]
¹³C NMR The carbon NMR spectrum will display signals for the seven carbon atoms of the indazole core. The carbons directly attached to the halogens (C3 and C5) will exhibit characteristic chemical shifts. For the analogous 5-iodo-3-phenyl-1H-indazole, key chemical shifts in CDCl₃ include signals at δ 144.75, 140.51, and 84.70.[8]
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. For 6-bromo-3-iodo-1H-indazole, the [M+H]⁺ ion is observed at m/z 322.9.[6] The isotopic pattern will be characteristic of a molecule containing one bromine and one iodine atom.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the indazole ring (typically around 3100-3400 cm⁻¹) and C=C and C=N stretching vibrations in the aromatic region (around 1400-1600 cm⁻¹).

Synthesis of this compound

The most common and efficient synthesis of this compound starts from the commercially available 5-bromo-1H-indazole. The synthesis involves a direct iodination at the C3 position of the indazole ring.

Synthetic Workflow

A 5-Bromo-1H-indazole B Deprotonation A->B KOH, DMF C Iodination B->C I₂ D This compound C->D

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[7]

  • Reaction Setup: To a solution of 5-bromo-1H-indazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (3.0 eq.) under a nitrogen atmosphere.

  • Iodination: Stir the mixture at room temperature until the 5-bromo-1H-indazole has fully dissolved and deprotonation is complete. To this solution, add a solution of iodine (I₂) (2.0 eq.) in DMF dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product. The product can be further purified by column chromatography or recrystallization if necessary.

Reactivity and Strategic Application in Cross-Coupling Reactions

The synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker than the C-Br bond, leading to a higher propensity for oxidative addition to a palladium(0) catalyst. This reactivity difference allows for selective functionalization at the C3 position while leaving the C5 bromine atom intact for subsequent transformations.

A This compound B Selective C3 Functionalization (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) A->B Pd(0) catalyst (C-I bond activation) C 5-Bromo-3-substituted-1H-indazole B->C D C5 Functionalization (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) C->D Pd(0) catalyst (C-Br bond activation) E 3,5-Disubstituted-1H-indazole D->E

Caption: Sequential functionalization strategy using this compound.

This sequential cross-coupling approach is a powerful strategy for the rapid generation of diverse libraries of indazole derivatives for structure-activity relationship (SAR) studies in drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be performed selectively at the C3 position.

This protocol is based on established methods for Suzuki coupling of haloindazoles.[9][10]

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 2-12 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups in medicinal chemistry.

This protocol is adapted from literature procedures for Sonogashira couplings on similar substrates.[6]

  • Reaction Setup: To a degassed solution of this compound (1.0 eq.) and a terminal alkyne (1.2-1.5 eq.) in a suitable solvent such as DMF or a mixture of triethylamine and DMF, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%) and a copper(I) co-catalyst like copper(I) iodide (CuI) (5-10 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous ammonium chloride to remove the copper catalyst. The organic layer is then further washed, dried, and concentrated. The product is purified by column chromatography.

Heck Reaction

The Heck reaction allows for the formation of carbon-carbon bonds between the indazole core and an alkene.

This protocol is based on established Heck reaction conditions.[11][12]

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq.), the alkene (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂) (5 mol%), and a phosphine ligand (e.g., PPh₃) (10 mol%) in a polar aprotic solvent like DMF or acetonitrile.

  • Base Addition: Add a base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) (2.0 eq.).

  • Reaction Conditions: Heat the mixture at 80-120 °C for several hours.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The organic extracts are washed, dried, and concentrated, followed by purification via column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of various aminoindazoles.

This protocol is adapted from general procedures for Buchwald-Hartwig amination.[13][14]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky phosphine ligand (e.g., XPhos), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

  • Solvent Addition: Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture at 80-110 °C for 4-24 hours.

  • Work-up and Purification: After cooling, quench the reaction carefully, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, concentrated, and the product is purified by column chromatography.

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in the design of kinase and PARP inhibitors. The ability to selectively and sequentially functionalize the indazole core using building blocks like this compound is crucial for the synthesis of these complex therapeutic agents.

Synthesis of Tyrosine Kinase Inhibitors

Many tyrosine kinase inhibitors feature a substituted indazole core. For example, Axitinib, a potent VEGFR inhibitor, contains a 3,6-disubstituted indazole. While the exact commercial synthesis routes are proprietary, the methodologies described above are directly applicable to the synthesis of such compounds.[1][3][15] The sequential functionalization of a dihaloindazole allows for the introduction of the requisite side chains at the C3 and C6 (or C5) positions.

Synthesis of PARP Inhibitors

PARP inhibitors, such as Niraparib, also incorporate a functionalized indazole scaffold.[2][3] The synthesis of these molecules often relies on the strategic introduction of substituents onto the indazole ring to achieve optimal binding to the PARP enzyme. The use of dihalogenated indazoles provides a convergent and flexible approach to these targets.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its key attribute is the differential reactivity of the iodo and bromo substituents, which enables selective and sequential functionalization of the indazole core. This feature, combined with the biological significance of the indazole scaffold, makes it an indispensable tool for researchers in medicinal chemistry and drug development for the efficient construction of complex, biologically active molecules. The protocols and mechanistic insights provided in this guide are intended to empower scientists to fully leverage the synthetic potential of this powerful heterocyclic building block.

References

A Technical Guide to the Discovery of Novel Kinase Inhibitors Leveraging the 5-Bromo-3-iodo-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the vast chemical space explored for kinase inhibition, the indazole core has been identified as a "privileged scaffold".[1][2] Its unique structural and electronic properties, including its ability to act as a versatile hydrogen bond donor and acceptor, allow it to effectively mimic the adenine region of ATP, anchoring inhibitors within the kinase hinge region. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the strategic use of a specific, highly functionalized indazole building block, 5-Bromo-3-iodo-1H-indazole , in the discovery of novel kinase inhibitors.

The strategic placement of orthogonal halogen atoms—a bromine at the 5-position and an iodine at the 3-position—renders this scaffold a powerful platform for controlled, site-selective diversification through various cross-coupling reactions. This dual functionality allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR) to achieve potent and selective kinase inhibition.

The Strategic Advantage of this compound

The utility of this compound stems from the differential reactivity of the C-I and C-Br bonds in metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a low-valent metal catalyst (e.g., Palladium(0)) than the C-Br bond. This reactivity difference enables selective functionalization at the 3-position while leaving the 5-position intact for subsequent modifications. This sequential functionalization is a cornerstone of building molecular complexity and optimizing pharmacological properties.

Typical Synthetic Workflow Logic

The general strategy involves an initial coupling reaction at the C3-iodo position, followed by a second coupling at the C5-bromo position. This approach allows for the introduction of a variety of substituents to probe different regions of the kinase active site.

G A This compound B Suzuki or Sonogashira Coupling (C3-Iodine Position) A->B Pd catalyst, base, boronic acid or alkyne C 5-Bromo-3-substituted-1H-indazole B->C D Suzuki, Buchwald-Hartwig, or Heck Coupling (C5-Bromine Position) C->D Pd catalyst, base, boronic acid, amine, or alkene E Fully Elaborated Kinase Inhibitor D->E G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Recruitment & Partial Activation PTEN PTEN PIP3->PTEN Dephosphorylation (Inhibition) PDK1 PDK1 PDK1->Akt Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) (Full Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylation mTORC1->Downstream Regulation of Protein Synthesis GrowthFactor Growth Factor GrowthFactor->RTK G G2_Phase G2 Phase AURKA_Activation AURKA Activation (at Centrosome) G2_Phase->AURKA_Activation Mitosis Mitosis Centrosome_Maturation Centrosome Maturation & Separation AURKA_Activation->Centrosome_Maturation Phosphorylates centrosomal proteins Spindle_Assembly Bipolar Spindle Assembly AURKA_Activation->Spindle_Assembly Phosphorylates TPX2, Eg5 Centrosome_Maturation->Spindle_Assembly Chromosome_Alignment Chromosome Alignment Spindle_Assembly->Chromosome_Alignment Cytokinesis Cytokinesis Chromosome_Alignment->Cytokinesis

References

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 5-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-3 Arylated Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its versatile structure allows for substitution at various positions, profoundly influencing its biological activity. The selective introduction of aryl groups at the C-3 position, in particular, has been a key strategy in the development of therapeutic agents, including kinase inhibitors for oncology. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely adopted method for forging carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[1]

This document provides a detailed guide to the Suzuki-Miyaura coupling of 5-Bromo-3-iodo-1H-indazole, a dihalogenated building block offering the potential for selective functionalization. Understanding the principles of regioselectivity and optimizing reaction conditions are paramount for the successful synthesis of 3-aryl-5-bromo-1H-indazoles, which can serve as versatile intermediates for further chemical exploration in drug discovery programs.

Mechanistic Insights: Achieving Regioselectivity

The successful implementation of a Suzuki coupling with a dihalogenated substrate like this compound hinges on the differential reactivity of the carbon-halogen bonds. The key to achieving regioselective coupling at the C-3 position lies in the inherent differences in bond strength between the C-I and C-Br bonds. The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst, which is typically the rate-determining step of the catalytic cycle.[2] The generally accepted reactivity trend for organohalides in Suzuki coupling is: R-I > R-Br > R-Cl.[3][4]

This disparity in reactivity allows for the selective activation of the C-3 iodo group, leaving the C-5 bromo group intact for subsequent transformations. This selective approach provides a strategic advantage in the synthesis of complex molecules, enabling a stepwise introduction of different substituents.

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Recommended Protocol for Selective C-3 Arylation

This protocol is designed as a robust starting point for the selective Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization of specific parameters may be necessary for different boronic acids or for scaling up the reaction.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 - 0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • 1,2-Dimethoxyethane (DME) or a mixture of 1,4-Dioxane and Water (e.g., 4:1)

  • Anhydrous, deoxygenated solvent

  • Inert gas (Argon or Nitrogen)

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reagents Weigh Reagents: - this compound - Arylboronic Acid - Pd(dppf)Cl₂ - Base (K₂CO₃/Cs₂CO₃) Mixing Combine Reagents in Reaction Vessel Reagents->Mixing Solvent Prepare Anhydrous, Deoxygenated Solvent Solvent->Mixing Inert Purge with Inert Gas (Ar/N₂) Mixing->Inert Heating Heat to 80-100 °C Inert->Heating Quench Cool and Quench Reaction Heating->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analysis Characterize Product (NMR, MS) Purify->Analysis

References

Application Notes and Protocols for the N-alkylation of 5-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of 5-Bromo-3-iodo-1H-indazole, a critical heterocyclic scaffold in medicinal chemistry. The regioselective introduction of alkyl groups at the N1 and N2 positions of the indazole core is a pivotal strategy in drug discovery for modulating pharmacological activity. This document elucidates the causal factors governing regioselectivity, offering field-proven insights into the strategic selection of bases, solvents, and alkylating agents to achieve desired synthetic outcomes. Detailed, step-by-step protocols for achieving selective N1- and N2-alkylation are presented, alongside a comparative data summary and workflow diagrams to ensure procedural clarity and reproducibility.

Introduction: The Strategic Importance of N-Alkylated Indazoles

The indazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The functionalization of the indazole ring, particularly at the N1 and N2 positions, is a cornerstone of structure-activity relationship (SAR) studies. The regiochemistry of N-alkylation profoundly influences the molecule's spatial arrangement, hydrogen bonding capacity, and metabolic stability, thereby directly impacting its interaction with biological targets.

However, the synthesis of N-alkylated indazoles is often complicated by the presence of two nucleophilic nitrogen atoms, which can lead to the formation of regioisomeric mixtures, posing significant challenges for synthesis and purification.[1][3][4] The development of robust and regioselective N-alkylation protocols is therefore a critical endeavor in synthetic and medicinal chemistry. This guide focuses on the this compound core, a versatile intermediate primed for further functionalization via cross-coupling reactions at the halogenated positions.

The Causality of Regioselectivity: A Mechanistic Overview

The outcome of the N-alkylation of indazoles is a delicate interplay of steric hindrance, electronic effects, and the specific reaction conditions employed, which dictate whether the reaction proceeds under kinetic or thermodynamic control.[3]

  • Tautomeric Equilibrium: The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][3] Reaction conditions that allow for equilibration tend to favor the formation of the more stable N1-alkylated product.[3][5][6]

  • The Role of the Base and Solvent System: The choice of base and solvent is paramount in directing the regioselectivity.

    • For N1-Selectivity (Thermodynamic Control): Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) are widely reported to favor N1-alkylation.[5][7][8][9] The Na+ counter-ion is thought to coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile and directing it to the N1 position.[1][10]

    • For N2-Selectivity (Kinetic Control): Conditions that favor the kinetically controlled pathway can lead to the N2 product. For instance, Mitsunobu reactions often show a preference for N2-alkylation.[11] Additionally, specific methodologies, such as using alkyl 2,2,2-trichloroacetimidates as alkylating agents under acidic promotion, have been developed for highly selective N2-alkylation.[4][12][13][14]

    • Mixed Isomers: The use of weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often results in a mixture of N1 and N2 isomers, as these conditions can facilitate equilibration.[3][11][15]

  • Steric and Electronic Effects: The substituents on the indazole ring also exert significant influence. The bulky iodine atom at the C3 position in this compound is expected to create steric hindrance. This steric bulk near the N2 position can further promote alkylation at the more accessible N1 position, especially when combined with appropriate base/solvent systems.[11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective N-alkylation of this compound.

Protocol 1: N1-Selective Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is optimized for achieving high regioselectivity for the N1-alkylated product under thermodynamically controlled conditions.[5][7][8]

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) or Alkyl tosylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (concentration typically 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation and safe handling practices.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation and formation of the indazole anion.

  • Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[3]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).[3]

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N1-alkylated product.

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction

This protocol provides a method that often favors the kinetically preferred N2-isomer.[11]

Materials:

  • This compound

  • Alcohol (R-OH) (1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.[3]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. An exothermic reaction is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until complete as monitored by TLC/LC-MS.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude residue, containing the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct, can be directly purified by flash column chromatography on silica gel to isolate the N2-alkylated product.

Data Presentation and Visualization

Table 1: Summary of Reaction Conditions for N-Alkylation of Indazoles
EntryBase/ReagentSolventAlkylating AgentTypical OutcomeReference
1NaHTHFAlkyl Bromide/TosylateHigh N1-Selectivity[5][7][8]
2K₂CO₃ / Cs₂CO₃DMFAlkyl HalideN1/N2 Mixture[3][11][15]
3PPh₃ / DIADTHFAlcoholFavors N2-Product[3][11]
4TfOH / Cu(OTf)₂VariousAlkyl TrichloroacetimidateHigh N2-Selectivity[4][13][14]
5Cs₂CO₃DioxaneAlkyl TosylateHigh N1-Selectivity[1][2]

Diagram 1: General Experimental Workflow for N-Alkylation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products Indazole This compound Dissolution Dissolve in Anhydrous Solvent Indazole->Dissolution Reagents Base / Alkylating Agent Reagents->Dissolution Reaction_Step Add Reagents & Stir (Temp/Time Control) Dissolution->Reaction_Step Quench Quench Reaction Reaction_Step->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify N1_Product N1-Alkylated Indazole Purify->N1_Product Major Isomer N2_Product N2-Alkylated Indazole Purify->N2_Product Minor Isomer

Caption: A generalized workflow for the N-alkylation of this compound.

Diagram 2: Factors Influencing N1 vs. N2 Selectivity

G cluster_N1 N1-Alkylation Pathway cluster_N2 N2-Alkylation Pathway Indazole_Anion Indazole Anion N1_Product N1-Alkylated Product (Thermodynamically Favored) Indazole_Anion->N1_Product Thermodynamic Control N2_Product N2-Alkylated Product (Kinetically Favored) Indazole_Anion->N2_Product Kinetic Control Conditions_N1 Conditions: - NaH / THF - Strong, non-coordinating base - Steric hindrance at C7/N2 Conditions_N1->N1_Product Conditions_N2 Conditions: - Mitsunobu (DIAD/PPh3) - Acid-catalyzed (TfOH) - Less steric hindrance at N2 Conditions_N2->N2_Product

Caption: Key factors determining the regiochemical outcome of indazole N-alkylation.

Conclusion

The regioselective N-alkylation of this compound is a highly achievable synthetic transformation when reaction conditions are carefully selected. For the preferential synthesis of N1-alkylated derivatives, the use of a strong base such as sodium hydride in an aprotic solvent like THF is the method of choice, leveraging thermodynamic stability and steric control. Conversely, to obtain N2-alkylated products, kinetically controlled conditions, such as those employed in the Mitsunobu reaction, are recommended. The protocols and mechanistic insights provided herein serve as a robust guide for researchers in drug discovery and development to confidently and efficiently synthesize the desired indazole regioisomers.

References

Application Notes and Protocols for the Synthesis of 3-Aryl-Indazole Derivatives from 5-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Aryl-Indazole Scaffolds

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] As a bioisostere of indole, indazole-containing molecules exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties.[1] In particular, the introduction of an aryl substituent at the 3-position of the indazole ring has proven to be a highly effective strategy in the development of novel therapeutics. These 3-aryl-indazole derivatives have been identified as potent inhibitors of various protein kinases, positioning them as promising candidates for the treatment of cancer and inflammatory diseases.

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-aryl-indazole derivatives, commencing with the versatile starting material, 5-Bromo-3-iodo-1H-indazole. The synthetic strategy centers on the robust and highly adaptable Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with exceptional functional group tolerance and generally high yields.[2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide.[2]

In the context of this application, the C-3 iodo substituent of this compound serves as the electrophilic partner, while a variety of commercially available or readily synthesized arylboronic acids act as the nucleophilic partner. The reactivity of the C-I bond is significantly greater than that of the C-Br bond, allowing for selective coupling at the 3-position.[3]

A critical consideration in the synthesis of indazole derivatives is the potential for N-H reactivity to interfere with the catalytic cycle. While N-protection is sometimes employed, recent studies have demonstrated successful Suzuki-type couplings on unprotected 3-iodoindazoles, simplifying the synthetic route.[4] This protocol will focus on the unprotected substrate, offering a more streamlined and efficient process.

Experimental Protocols

Part 1: Synthesis of the Starting Material: this compound

The starting material, this compound, can be synthesized from commercially available 5-bromo-1H-indazole through a direct iodination reaction.

Materials:

  • 5-bromo-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 5-bromo-1H-indazole (1.0 g, 5.07 mmol) in DMF (4 mL), add potassium hydroxide (1.07 g, 19.06 mmol).

  • Add iodine (2.5 g, 9.85 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with water and dry under vacuum to yield this compound as a pale yellow solid.[4]

Characterization of this compound:

PropertyValueReference
AppearancePale yellow solid[4]
Melting Point209–210 °C[4]
¹H NMR (DMSO-d₆)δ (ppm): 13.69 (1H, s, H-1); 7.60 (1H, s, H-4); 7.57–7.50 (2H, m, H-6 and H-7)[4]
¹³C NMR (DMSO-d₆)δ (ppm): 139.24; 129.98; 128.46; 122.59; 113.46; 112.74; 92.47[4]
HRMS (C₇H₄BrIN₂)Calculated: 321.8603, Found: 321.8617[4]
Part 2: Synthesis of 3-Aryl-5-bromo-1H-indazole via Suzuki-Miyaura Coupling

This protocol details the synthesis of a representative 3-aryl-indazole, 5-bromo-3-(4-methoxyphenyl)-1H-indazole, using a microwave-assisted Suzuki-Miyaura cross-coupling reaction. Microwave irradiation can significantly reduce reaction times and improve yields.[5]

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add this compound (1 equiv.), 4-methoxyphenylboronic acid (1.5 equiv.), and potassium phosphate (3 equiv.).

  • Add Palladium(II) acetate (5 mol%) and RuPhos (10 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and degassed water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 110 °C for 40 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 5-bromo-3-(4-methoxyphenyl)-1H-indazole.

General Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound Arylboronic Acid Base (K3PO4) Microwave Microwave Irradiation 110 °C, 40 min Reagents->Microwave Catalyst_System Pd(OAc)2 RuPhos Catalyst_System->Microwave Solvent 1,4-Dioxane/Water Solvent->Microwave Extraction Ethyl Acetate Extraction Wash with Water & Brine Microwave->Extraction Drying Dry over Na2SO4 Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product 3-Aryl-5-bromo-1H-indazole Purification->Final_Product

Caption: Experimental workflow for the synthesis of 3-Aryl-5-bromo-1H-indazoles.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-I pd0->pd2_halide pd2_aryl Ar-Pd(II)L2-Ar' pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination Product 3-Aryl-5-bromo-1H-indazole pd2_aryl->Product Ar-I This compound Ar-I->pd2_halide Oxidative Addition Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->pd2_aryl Base Base (e.g., K3PO4) Base->pd2_aryl

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for the synthesis of 5-bromo-3-(4-methoxyphenyl)-1H-indazole.

ParameterCondition/ValueNotes
Starting Material This compoundHighly reactive due to the C-I bond.
Coupling Partner 4-Methoxyphenylboronic acidElectron-donating group on the aryl ring is well-tolerated.
Catalyst System Pd(OAc)₂ / RuPhosAn effective catalyst system for cross-coupling with N-heterocycles.
Base K₃PO₄A common and effective base for Suzuki-Miyaura reactions.
Solvent 1,4-Dioxane / Water (4:1)A standard solvent system for this type of coupling.
Temperature 110 °C (Microwave)Microwave heating accelerates the reaction.
Reaction Time 40 minutesSignificantly shorter than conventional heating methods.
Expected Yield Good to ExcellentTypically in the range of 70-90%.
Purification Column ChromatographyNecessary to remove catalyst residues and byproducts.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and versatile method for the synthesis of 3-aryl-indazole derivatives from this compound. The protocol outlined in this guide, utilizing an unprotected indazole substrate and microwave-assisted heating, offers a rapid and streamlined approach to this important class of compounds. The ability to introduce a wide variety of aryl substituents makes this methodology particularly valuable for the generation of compound libraries for drug discovery and development.

References

Application Notes and Protocols: Leveraging 5-Bromo-3-iodo-1H-indazole in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Oncology

The indazole nucleus, a bioisostere of indole, has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous clinically approved and investigational anti-cancer agents.[1] Its unique bicyclic aromatic structure allows it to mimic the purine core of ATP, enabling competitive inhibition at the ATP-binding site of a wide array of protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole motif, underscoring its significance in oncology drug development.[1][3]

Within this important class of compounds, 5-Bromo-3-iodo-1H-indazole stands out as a particularly valuable, albeit primarily intermediate, molecule for the synthesis of novel anti-cancer agents. Its strategic importance lies in the presence of two distinct halogen atoms at the C5 and C3 positions. The differential reactivity of the bromo and iodo substituents provides medicinal chemists with a versatile platform for sequential, site-selective modifications, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5][6] This allows for the systematic and modular construction of extensive compound libraries to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and desirable pharmacokinetic properties.

This guide provides an in-depth look at the application of this compound in cancer research, focusing on its role as a key building block for the synthesis of potent kinase inhibitors. We will detail a representative synthetic workflow, discuss the underlying mechanisms of action of its derivatives, and provide robust protocols for their biological evaluation.

Chemical Properties and Synthetic Utility

The chemical versatility of this compound is central to its application in drug discovery. The carbon-iodine bond is more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond, allowing for selective functionalization at the 3-position. Subsequent modification at the 5-position can then be achieved under different reaction conditions. This stepwise approach is fundamental to creating a diverse range of derivatives.

Representative Synthetic Workflow: From Core Scaffold to Potent Kinase Inhibitor

The following workflow illustrates a common strategy for utilizing this compound to synthesize a hypothetical kinase inhibitor. This process typically involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety, a common feature in many kinase inhibitors that targets specific pockets in the enzyme's active site.[4]

G A This compound (Starting Material) C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Arylboronic Acid B->C D 5-Bromo-3-aryl-1H-indazole (Intermediate) C->D Selective reaction at C3 F Second Suzuki-Miyaura Coupling D->F E Second Coupling Partner (e.g., another boronic acid) E->F G Final Kinase Inhibitor Candidate F->G Reaction at C5 H Purification and Characterization (Chromatography, NMR, MS) G->H G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Signal PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Indazole-based Akt Inhibitor Inhibitor->Akt blocks ATP binding

References

The Strategic Functionalization of 5-Bromo-3-iodo-1H-indazole: A Guide to Regioselective Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indazole Scaffold in Drug Discovery

The indazole nucleus is a privileged heterocyclic motif, integral to the architecture of numerous therapeutic agents and clinical candidates. Its unique bioisosteric relationship with indole allows it to modulate interactions with a wide array of biological targets, leading to significant activities, including potent kinase inhibition for oncology applications. The dihalogenated derivative, 5-Bromo-3-iodo-1H-indazole, represents a particularly valuable and versatile building block. The differential reactivity of the C-I and C-Br bonds under palladium catalysis offers a strategic platform for the sequential and regioselective introduction of diverse chemical functionalities, enabling the systematic exploration of chemical space in drug development programs.

This comprehensive technical guide provides in-depth application notes and detailed protocols for the palladium-catalyzed cross-coupling of this compound. We will explore the principles of regioselective functionalization, the critical role of N-protection, and provide step-by-step methodologies for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The Principle of Regioselective Cross-Coupling: Exploiting Halogen Reactivity

The cornerstone of selectively functionalizing this compound lies in the disparity in bond strength and reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is typically the rate-determining step. The general trend in reactivity for this step follows the order of carbon-halogen bond dissociation energies: C-I < C-Br < C-Cl.[1] Consequently, the C3-I bond in this compound is significantly more susceptible to oxidative addition than the C5-Br bond. This inherent difference in reactivity allows for highly selective cross-coupling reactions to be performed at the C3 position while leaving the C5-bromo substituent intact for subsequent transformations.

This principle enables a powerful synthetic strategy: a sequential, or one-pot, two-step diversification of the indazole core. An initial palladium-catalyzed coupling is performed under conditions mild enough to exclusively activate the C3-iodo bond. Following this, the resulting 5-bromo-3-substituted indazole can be subjected to a second, distinct cross-coupling reaction at the C5 position, often under more forcing conditions if necessary.

The Critical Role of N-Protection in Indazole Functionalization

The acidic proton on the N1 position of the indazole ring can interfere with palladium-catalyzed cross-coupling reactions. It can react with the bases required in the catalytic cycle or coordinate with the palladium center, leading to catalyst inhibition and reduced yields. Therefore, protection of the indazole nitrogen is often a crucial first step to ensure efficient and high-yielding transformations, particularly for couplings at the C3 position.[2][3]

Several protecting groups are commonly employed for indazoles, with the choice depending on the planned reaction conditions and the desired deprotection strategy.

  • Boc (tert-butoxycarbonyl): This group is widely used due to its ease of installation and facile removal under acidic conditions (e.g., TFA in DCM) or even under thermal conditions during microwave-assisted couplings.[4]

  • SEM (2-(trimethylsilyl)ethoxymethyl): SEM protection offers robustness to a variety of reaction conditions and can be removed with fluoride sources (e.g., TBAF) or acidic conditions.

  • THP (tetrahydropyranyl): THP is another acid-labile protecting group that provides good stability for many transformations.

The general workflow for the sequential functionalization of this compound is therefore initiated by N-protection, followed by selective C3 coupling, and concluding with C5 functionalization.

G cluster_0 Workflow for Sequential Functionalization A This compound B N-Protection (e.g., Boc, SEM, THP) A->B C N-Protected-5-bromo- 3-iodo-1H-indazole B->C D Selective C3 Cross-Coupling (Suzuki, Sonogashira, etc.) C->D E N-Protected-5-bromo- 3-substituted-1H-indazole D->E F C5 Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) E->F G N-Protected-3,5-disubstituted- 1H-indazole F->G H Deprotection G->H I 3,5-Disubstituted-1H-indazole H->I

Caption: General workflow for the sequential functionalization of this compound.

Application Protocols

The following protocols are designed as a starting point for researchers. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates and coupling partners.

Protocol 1: N-Boc Protection of this compound

This protocol is adapted from standard procedures for the N-protection of indazoles and is expected to be effective for the title compound.[4]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-5-bromo-3-iodo-1H-indazole.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C3-Position

This protocol is based on established methods for the Suzuki-Miyaura coupling of 3-iodoindazoles.[5]

Materials:

  • 1-Boc-5-bromo-3-iodo-1H-indazole

  • Aryl- or vinylboronic acid or ester (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

  • Sodium carbonate (Na₂CO₃, 2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • To a microwave vial, add 1-Boc-5-bromo-3-iodo-1H-indazole (1.0 eq), the boronic acid or ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture.

  • Seal the vial and heat the mixture in a microwave reactor to 120-150 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 1-Boc-5-bromo-3-(aryl/vinyl)-1H-indazole.

CatalystLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(dppf)Cl₂dppfK₂CO₃DME802-480-95
Pd(PPh₃)₄PPh₃Na₂CO₃Dioxane/H₂O120-150 (µW)0.5-175-90

Table 1: Representative conditions for Suzuki-Miyaura coupling on halo-indazoles.

Protocol 3: Regioselective Sonogashira Coupling at the C3-Position

This protocol is adapted from methods for the Sonogashira coupling of N-substituted 3-iodoindazoles.[2][3]

Materials:

  • 1-Boc-5-bromo-3-iodo-1H-indazole

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.06 eq)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 1-Boc-5-bromo-3-iodo-1H-indazole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne (1.2 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the 1-Boc-5-bromo-3-alkynyl-1H-indazole.

G cluster_0 Sonogashira Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)-I(L₂) B->C D Transmetalation (from Cu-acetylide) C->D E Ar-Pd(II)-alkyne(L₂) D->E F Reductive Elimination E->F F->A G Ar-alkyne F->G H Ar-I H->B

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Protocol 4: Buchwald-Hartwig Amination at the C5-Position

This protocol is for the subsequent amination at the C5-bromo position of a 3-substituted indazole and is based on general procedures for aryl bromides.[6]

Materials:

  • 1-Boc-5-bromo-3-substituted-1H-indazole

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • A suitable phosphine ligand (e.g., RuPhos, BrettPhos, 0.04 eq)

  • A strong base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu), 2.0 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox, charge a Schlenk tube with 1-Boc-5-bromo-3-substituted-1H-indazole (1.0 eq), Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and the base (2.0 eq).

  • Remove the tube from the glovebox and add the anhydrous solvent, followed by the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford the 1-Boc-5-amino-3-substituted-1H-indazole.

CatalystLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃RuPhosLiHMDSTHF654-1685-95
Pd(OAc)₂XPhosNaOtBuToluene10012-2475-90

Table 2: Representative conditions for Buchwald-Hartwig amination on bromo-heterocycles.

Conclusion: A Gateway to Novel Indazole Derivatives

This compound is a powerful synthetic intermediate that provides a reliable and regioselective handle for the construction of diverse and complex indazole-based molecules. The principles of differential halogen reactivity, coupled with strategic N-protection, unlock a sequential cross-coupling approach that is highly valuable in the field of medicinal chemistry. The protocols outlined in this guide, based on established and robust palladium-catalyzed methodologies, offer researchers a solid foundation for the synthesis of novel 3,5-disubstituted indazoles, thereby accelerating the discovery of new therapeutic agents.

References

experimental procedure for gram-scale synthesis of indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Gram-Scale Synthesis of Indazole Derivatives

Authored by: A Senior Application Scientist

Abstract

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1][2] Molecules such as the kinase inhibitors Axitinib and Pazopanib underscore the therapeutic importance of this privileged scaffold.[1][2] The transition from laboratory-scale discovery to preclinical and clinical development necessitates robust, scalable, and economically viable synthetic routes. This application note provides detailed, field-proven protocols for the gram-scale synthesis of substituted indazoles, targeting researchers, medicinal chemists, and process development professionals. We will explore two powerful and distinct methodologies: the Davis-Beirut reaction and the intramolecular Aza-Wittig reaction, offering insights into the causality behind experimental choices to ensure reproducibility and success at scale.

The Strategic Importance of Scalable Indazole Synthesis

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, exists primarily in its more thermodynamically stable 1H-indazole tautomeric form.[2][3][4] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it an exceptional pharmacophore in drug design.[1] While numerous methods for indazole synthesis have been reported, many are not amenable to large-scale production due to factors like expensive catalysts, harsh reaction conditions, low yields, or difficult purification.[1][2]

This guide focuses on methods that overcome these limitations, providing a practical blueprint for producing gram-to-multigram quantities of indazole derivatives, a critical step in advancing a compound through the drug development pipeline.

Method I: The Davis-Beirut Reaction for 2H-Indazole Synthesis

The Davis-Beirut reaction is a classic and highly effective N-N bond-forming heterocyclization used to construct 2H-indazoles.[5][6] A key advantage of this method is its use of inexpensive and readily available starting materials, typically derivatives of o-nitrobenzaldehydes or o-nitrobenzylamines, while avoiding costly and toxic transition metals.[5]

Mechanistic Rationale

The reaction proceeds under basic conditions. The currently accepted mechanism involves the base-mediated formation of a key o-nitrosoimine intermediate. This intermediate undergoes a rapid intramolecular cyclization via nucleophilic attack of the imine nitrogen onto the electrophilic nitroso nitrogen, followed by dehydration to yield the aromatic 2H-indazole ring system.[6][7]

Davis_Beirut_Mechanism cluster_0 Reaction Pathway Start o-Nitrobenzylamine Derivative Carbanion Carbanion Intermediate Start->Carbanion Base (e.g., KOH) Nitroso o-Nitrosoimine Intermediate Carbanion->Nitroso Intramolecular Oxygen Transfer Cyclized Cyclized Intermediate Nitroso->Cyclized N-N Bond Formation (Cyclization) Product 2H-Indazole Cyclized->Product - H2O

Caption: Workflow of the Davis-Beirut reaction mechanism.

Detailed Gram-Scale Protocol: Synthesis of 2-Benzyl-3-methoxy-2H-indazole

This protocol is adapted from principles described in the literature for the Davis-Beirut reaction.[5][6][8]

Materials:

  • N-(2-Nitrobenzyl)benzylamine (10.0 g, 41.3 mmol, 1.0 equiv)

  • Potassium Hydroxide (KOH) (4.6 g, 82.5 mmol, 2.0 equiv)

  • Methanol (200 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(2-nitrobenzyl)benzylamine (10.0 g, 41.3 mmol).

  • Solvent Addition: Add methanol (200 mL) to the flask and stir the mixture until the starting material is fully dissolved.

  • Base Addition: Carefully add potassium hydroxide pellets (4.6 g, 82.5 mmol) to the solution. Causality Note: The use of a strong base like KOH is essential to deprotonate the benzylic position, initiating the cascade. Methanol serves as both the solvent and the source of the C3-methoxy group in the final product.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Quenching and Extraction):

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by slowly adding it to 500 mL of cold water.

    • Transfer the aqueous mixture to a 1 L separatory funnel and extract with dichloromethane (3 x 150 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 200 mL) and brine (1 x 200 mL). Trustworthiness Note: The aqueous washes are critical for removing inorganic salts and residual base, which is essential for clean crystallization.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification: Purify the crude product by recrystallization from a hot mixture of ethyl acetate and hexanes. Filter the resulting crystals and dry them under vacuum to yield the pure 2-benzyl-3-methoxy-2H-indazole. (Expected yield: 70-85%).

Data Summary Table
ParameterDetails
Reaction Name Davis-Beirut Reaction
Starting Material N-(2-Nitrobenzyl)benzylamine
Key Reagents Potassium Hydroxide (KOH)
Solvent Methanol
Temperature Reflux (~65 °C)
Typical Reaction Time 4-6 hours
Scale 10.0 g
Typical Yield 70-85%
Purification Recrystallization

Method II: Intramolecular Aza-Wittig Reaction for 1H-Indazole Synthesis

The Aza-Wittig reaction is a powerful transformation that converts azides and carbonyl compounds into imines via an iminophosphorane intermediate.[9][10] Its intramolecular variant provides a highly efficient and direct route to N-heterocycles, including the therapeutically important 1H-indazoles, from readily accessible o-azidoaryl ketones or aldehydes.[11]

Mechanistic Rationale

The reaction is initiated by the reaction of a phosphine (typically triphenylphosphine, PPh₃) with an organic azide, which liberates nitrogen gas to form a stable iminophosphorane intermediate (a variation of the Staudinger reaction).[10] This intermediate then undergoes a classic intramolecular Wittig-type reaction with the proximal carbonyl group. The resulting four-membered oxazaphosphetane intermediate rapidly collapses to form the thermodynamically stable indazole ring and triphenylphosphine oxide (TPPO) as a stoichiometric byproduct.[9]

Aza_Wittig_Mechanism cluster_1 Reaction Pathway Start o-Azidoaryl Ketone Iminophosphorane Iminophosphorane Intermediate Start->Iminophosphorane + PPh3 - N2 Oxazaphosphetane Oxazaphosphetane Intermediate Iminophosphorane->Oxazaphosphetane Intramolecular Cyclization Product 1H-Indazole + TPPO Oxazaphosphetane->Product Collapse

Caption: Workflow of the intramolecular Aza-Wittig reaction.

Detailed Gram-Scale Protocol: Synthesis of 3-Phenyl-1H-indazole

This protocol is based on established procedures for the intramolecular Aza-Wittig reaction.[11]

Materials:

  • 2-Azidobenzophenone (10.0 g, 44.8 mmol, 1.0 equiv)

  • Triphenylphosphine (PPh₃) (12.9 g, 49.3 mmol, 1.1 equiv)

  • Anhydrous Toluene (250 mL)

  • Hexanes or Diethyl Ether

Procedure:

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-azidobenzophenone (10.0 g, 44.8 mmol). Causality Note: The reaction must be performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the phosphine reagent.

  • Reagent Addition: Add anhydrous toluene (250 mL) followed by triphenylphosphine (12.9 g, 49.3 mmol). A slight excess of the phosphine ensures complete conversion of the azide.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C). Vigorous evolution of nitrogen gas will be observed initially. Maintain the reflux for 3-5 hours, monitoring by TLC for the disappearance of the starting material and the formation of the product.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent volume to approximately 50 mL using a rotary evaporator.

    • Add hexanes or diethyl ether (200 mL) to the concentrated solution and stir vigorously. This will cause the triphenylphosphine oxide (TPPO) byproduct to precipitate as a white solid. Trustworthiness Note: Efficient removal of TPPO is the most critical step for obtaining a pure product. Multiple triturations or precipitations may be necessary at a large scale.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation, then filter off the TPPO solid.

    • Wash the collected solid with a small amount of cold hexanes.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude indazole.

  • Final Purification: The crude product can be further purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure 3-phenyl-1H-indazole. (Expected yield: 85-95%).

Data Summary Table
ParameterDetails
Reaction Name Intramolecular Aza-Wittig Reaction
Starting Material 2-Azidobenzophenone
Key Reagents Triphenylphosphine (PPh₃)
Solvent Anhydrous Toluene
Temperature Reflux (~110 °C)
Typical Reaction Time 3-5 hours
Scale 10.0 g
Typical Yield 85-95%
Purification Precipitation of TPPO, Chromatography

Conclusion and Outlook

The Davis-Beirut and intramolecular Aza-Wittig reactions represent two distinct yet highly reliable and scalable strategies for accessing substituted indazole derivatives. The Davis-Beirut reaction offers a metal-free pathway to 2H-indazoles from nitro-aromatic precursors, while the Aza-Wittig reaction provides a high-yielding route to 1H-indazoles from azido-carbonyl compounds. The detailed protocols and mechanistic insights provided herein serve as a practical guide for researchers in medicinal and process chemistry, enabling the efficient gram-scale production of these vital heterocyclic scaffolds essential for the advancement of new chemical entities in drug discovery.

References

Application Notes & Protocols: 5-Bromo-3-iodo-1H-indazole as a Versatile Scaffold for Multi-Target Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of the Indazole Core in Kinase Inhibition

The indazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its bicyclic structure, containing two nitrogen atoms, is adept at forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases, mimicking the adenine base of ATP itself.[3] This fundamental interaction anchors the inhibitor, providing a solid foundation for achieving high potency. The true synthetic and strategic power of the indazole scaffold, however, is realized through its functionalization, which allows for the exploration of vast chemical space to achieve selectivity and multi-target profiles.

This guide focuses on a particularly versatile building block: 5-Bromo-3-iodo-1H-indazole . The differential reactivity of the bromine and iodine atoms at the C5 and C3 positions, respectively, provides medicinal chemists with orthogonal "handles" for sequential, site-selective modifications. Typically, the C-I bond is more reactive towards palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, and Heck) than the C-Br bond. This allows for the introduction of a desired moiety at the 3-position first, followed by a different functionalization at the 5-position. This stepwise approach is fundamental to constructing complex molecules designed to interact with multiple kinase targets, a crucial strategy in overcoming drug resistance and treating complex diseases like cancer.

This document provides a detailed technical guide on the strategic application of this compound in the synthesis of multi-target kinase inhibitors, complete with detailed protocols and mechanistic insights.

The Strategic Synthesis Workflow

The use of this compound allows for a divergent synthetic strategy. The core workflow involves sequential palladium-catalyzed cross-coupling reactions to build molecular complexity. The choice of coupling partners is dictated by the desired target kinase profiles and their specific pharmacophoric requirements.

G A This compound B Step 1: Selective Coupling at C3 (e.g., Suzuki or Sonogashira) A->B Higher reactivity of C-I bond C 5-Bromo-3-aryl/alkynyl-1H-indazole Intermediate B->C D Step 2: Coupling at C5 (e.g., Suzuki, Buchwald-Hartwig) C->D F Optional: N1-Alkylation/Arylation C->F Modify solubility/PK properties E Multi-Target Kinase Inhibitor Scaffold D->E Introduction of second pharmacophore F->D

Caption: Divergent synthesis strategy using this compound.

Part 1: Synthesis of the Core Scaffold

Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole

This protocol describes the iodination of commercially available 6-bromo-1H-indazole. While our core compound is 5-bromo, the synthetic principle for halogenation at the C3 position is analogous and widely documented.[4]

Rationale: The reaction proceeds via deprotonation of the indazole N-H by a strong base (KOH), forming an indazolide anion. This anion then acts as a nucleophile, attacking molecular iodine (I₂) to install the iodine atom regioselectively at the C3 position, which is the most electronically favorable site for electrophilic substitution on the pyrazole ring of the indazolide.

Materials:

  • 6-Bromo-1H-indazole

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF (20 mL), add powdered KOH (20 mmol, 2.0 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve I₂ (15 mmol, 1.5 equiv.) in DMF (8 mL).

  • Add the iodine solution dropwise to the indazole mixture over 15 minutes.

  • Stir the reaction at room temperature for 3 hours, monitoring by TLC until the starting material is consumed.[4]

  • Pour the reaction mixture into ice-water (100 mL) and extract with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium thiosulfate solution (to quench excess iodine), followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexane:EtOAc gradient) to yield 6-bromo-3-iodo-1H-indazole.

Part 2: Elaboration of the Scaffold for Multi-Target Inhibition

The following protocols exemplify the sequential functionalization of the di-halogenated indazole core. We will use the synthesis of a hypothetical inhibitor targeting both a receptor tyrosine kinase (like VEGFR-2) and a serine/threonine kinase (like a Polo-like kinase, PLK) as a framework.

Protocol 2: Stepwise Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, ideal for introducing aryl or heteroaryl moieties that can interact with specific pockets in the kinase active site.[5][6]

A. Selective Coupling at the C3 Position

Rationale: The greater reactivity of the C-I bond allows for selective coupling at this position under carefully controlled conditions, leaving the C-Br bond intact for a subsequent reaction.[5] We will couple a pyridine moiety, a common hinge-binding element.

Materials:

  • This compound (1.0 equiv.)

  • Pyridine-3-boronic acid (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (3.0 equiv.)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

Procedure:

  • In a microwave vial, combine this compound, pyridine-3-boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add the degassed DME/water solvent mixture.

  • Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.[5] Monitor reaction progress by LC-MS.

  • After completion, cool the reaction, dilute with EtOAc, and wash with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield 5-bromo-3-(pyridin-3-yl)-1H-indazole .

B. Coupling at the C5 Position

Rationale: With the C3 position functionalized, the C-Br bond at the 5-position is now the target for the second coupling. This position often points towards the solvent-exposed region of the ATP pocket, making it ideal for introducing groups that enhance selectivity or target a secondary pocket.

Materials:

  • 5-Bromo-3-(pyridin-3-yl)-1H-indazole (1.0 equiv.)

  • (4-Aminosulfonyl)phenylboronic acid (1.2 equiv.)

  • Pd(dppf)Cl₂ (0.05 equiv.)

  • Sodium carbonate (Na₂CO₃) (3.0 equiv.)

  • DME/Water (4:1)

Procedure:

  • Following the procedure in Protocol 2A, combine the 5-bromo-indazole intermediate with (4-aminosulfonyl)phenylboronic acid.

  • The reaction may require slightly higher temperatures or longer reaction times due to the lower reactivity of the C-Br bond.

  • Workup and purify as described previously to obtain the final multi-target scaffold.

Protocol 3: Sonogashira Coupling for Structural Diversity

The Sonogashira reaction introduces a rigid alkyne linker, which can be used to probe deeper pockets within the kinase active site or to alter the geometry of the inhibitor.[7][8]

Rationale: This palladium- and copper-catalyzed reaction couples a terminal alkyne with the aryl halide. It is highly efficient and tolerant of many functional groups.[7]

Materials:

  • This compound (1.0 equiv.)

  • Phenylacetylene (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv.)

  • Copper(I) iodide (CuI) (0.06 equiv.)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound in a mixture of THF and TEA, add phenylacetylene, CuI, and Pd(PPh₃)₂Cl₂.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitored by TLC/LC-MS).

  • Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to yield 5-bromo-3-(phenylethynyl)-1H-indazole .

  • This intermediate can then undergo a second coupling reaction (e.g., Suzuki) at the 5-position as described in Protocol 2B.

Part 3: Target Pathways and In Vitro Evaluation

The synthesized inhibitors are designed to interact with multiple signaling pathways simultaneously. For instance, an inhibitor targeting both VEGFR-2 and PLK4 would impact angiogenesis and cell cycle progression, respectively.

G cluster_0 Angiogenesis Pathway cluster_1 Cell Cycle Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angio Angiogenesis (Tumor Blood Supply) VEGFR2->Angio PLK4 PLK4 Centrosome Centrosome Duplication PLK4->Centrosome Prolif Cell Proliferation Centrosome->Prolif Inhibitor Indazole-Based Multi-Target Inhibitor Inhibitor->VEGFR2 Inhibition Inhibitor->PLK4 Inhibition

References

A Practical Guide to Regioselective C-N Bond Formation Using 5-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active compounds, including potent kinase inhibitors for cancer therapy, anti-inflammatory agents, and treatments for neurodegenerative disorders. The ability to selectively functionalize the indazole core is therefore of paramount importance for the generation of novel molecular entities with tailored pharmacological profiles.

5-Bromo-3-iodo-1H-indazole is a versatile and highly valuable building block for the synthesis of diverse indazole derivatives. The differential reactivity of the two halogen substituents—the carbon-iodine bond being significantly more labile towards palladium-catalyzed cross-coupling than the carbon-bromine bond—allows for a regioselective approach to C-N bond formation. This guide provides a comprehensive overview and practical, field-proven protocols for the strategic construction of C-N bonds at the C3-position of this compound, primarily focusing on the widely adopted Buchwald-Hartwig amination and the classical Ullmann condensation.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is crucial for any synthetic campaign. The synthesis of this compound can be readily achieved from commercially available 5-bromo-1H-indazole. The following protocol is adapted from a procedure for a similar 6-bromo-3-iodo-1H-indazole[1][2].

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Bromo-1H-indazole

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • To a solution of 5-bromo-1H-indazole (1.0 equiv.) in DMF, add potassium hydroxide (2.0 equiv.).

  • Stir the mixture at room temperature until a clear solution is obtained.

  • In a separate flask, prepare a solution of iodine (1.5 equiv.) in DMF.

  • Slowly add the iodine solution dropwise to the indazole solution at room temperature.

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Regioselective C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is the method of choice for the regioselective amination of this compound[3][4][5]. The enhanced reactivity of the C-I bond allows for selective coupling at the C3 position, leaving the C5-bromo substituent intact for further diversification.

Causality Behind Experimental Choices in Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent.

  • Palladium Precatalyst: The use of a well-defined palladium(II) precatalyst, such as those developed by Buchwald's group, is often preferred over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts offer better reproducibility and often lead to higher yields.

  • Ligand: Bulky, electron-rich phosphine ligands are essential for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination. For the amination of iodoindazoles, biarylphosphine ligands such as Xantphos, RuPhos, and BrettPhos have demonstrated excellent performance in related systems[6]. The choice of ligand can be critical and may need to be optimized for specific amine coupling partners.

  • Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). The strength of the base can influence the reaction rate and should be chosen based on the pKa of the amine.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, and tetrahydrofuran (THF) are typically employed to ensure a water-free environment, as water can lead to catalyst deactivation and competing side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This general protocol can be adapted for coupling with a variety of primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., RuPhos Pd G3)

  • Phosphine ligand (e.g., RuPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

  • Add the base (e.g., 1.5-2.0 equiv.).

  • Add the anhydrous solvent (e.g., 5-10 mL per mmol of indazole).

  • Add the amine (1.1-1.5 equiv.).

  • Seal the vessel and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-5-bromo-1H-indazole derivative.

Data Presentation: Typical Reaction Conditions for Buchwald-Hartwig Amination
Amine TypePalladium CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Primary AliphaticRuPhos Pd G3 (2 mol%)RuPhos (4 mol%)NaOtBu (1.5 equiv)Toluene10075-90
Primary AromaticXPhos Pd G3 (2 mol%)XPhos (4 mol%)Cs₂CO₃ (2.0 equiv)1,4-Dioxane11070-85
Secondary CyclicBrettPhos Pd G3 (3 mol%)BrettPhos (6 mol%)LiHMDS (1.8 equiv)THF8080-95

Note: These are representative conditions and may require optimization for specific substrates.

The Ullmann Condensation: A Classic Approach to C-N Bond Formation

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative method for the formation of C-N bonds, particularly with anilines and other nitrogen nucleophiles[7][8]. While often requiring higher temperatures than palladium-catalyzed methods, modern advancements with the use of ligands have improved the scope and efficiency of this transformation.

Causality Behind Experimental Choices in Ullmann Condensation
  • Copper Source: Copper(I) salts, such as copper(I) iodide (CuI), are commonly used as the catalyst.

  • Ligand: The use of a ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), can significantly accelerate the reaction and allow for lower reaction temperatures.

  • Base: A strong base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is typically required.

  • Solvent: High-boiling polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often necessary to achieve the required reaction temperatures.

Experimental Protocol: Ullmann Condensation of this compound

Materials:

  • This compound

  • Aniline or other amine

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., DMF)

  • Reaction vessel with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), CuI (10-20 mol%), the ligand (20-40 mol%), and the base (2.0 equiv.).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 120-160 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Key Processes

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Pd Precatalyst & Ligand - Base - Anhydrous Solvent amine Add Amine reagents->amine Under Inert Atmosphere heating Heat (80-110 °C) amine->heating monitoring Monitor (TLC/LC-MS) heating->monitoring quench Cool & Quench monitoring->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product 3-Amino-5-bromo- 1H-indazole Derivative purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Catalytic Cycle of Buchwald-Hartwig Amination

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex1 Ar-Pd(II)-I(L_n) oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination R₂NH pd_complex2 [Ar-Pd(II)-I(L_n)(R₂NH)] amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido Ar-Pd(II)-NR₂(L_n) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Future Perspectives

The regioselective C-N bond formation at the C3 position of this compound is a robust and reliable strategy for the synthesis of a diverse array of indazole derivatives. The Buchwald-Hartwig amination stands out as a particularly versatile and efficient method, offering a broad substrate scope and mild reaction conditions. The Ullmann condensation provides a valuable alternative, especially for large-scale syntheses where the cost of the catalyst may be a consideration. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently utilize this valuable building block in their synthetic endeavors. The remaining C5-bromo position serves as a handle for further functionalization, opening up avenues for the creation of complex and novel molecular architectures with potential therapeutic applications.

References

The Strategic Utility of 5-Bromo-3-iodo-1H-indazole in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Navigating Chemical Space

In the landscape of modern medicinal chemistry, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying novel lead compounds.[1][2][3] This approach hinges on the identification of low-molecular-weight fragments that bind with low affinity but high ligand efficiency to a biological target.[4][5] These initial hits then serve as starting points for elaboration into more potent and selective drug candidates. Within this framework, the choice of the initial fragment library is paramount to the success of a screening campaign.

The indazole core is a "privileged" scaffold in medicinal chemistry, frequently appearing in approved drugs and clinical candidates due to its versatile biological activities, including anti-cancer and anti-inflammatory properties.[6][7][8] 5-Bromo-3-iodo-1H-indazole, in particular, represents a highly strategic starting point for FBDD. Its di-halogenated structure provides two distinct and orthogonal handles for chemical modification, allowing for a systematic and efficient exploration of the chemical space around the core scaffold. The differential reactivity of the iodine and bromine substituents under palladium-catalyzed cross-coupling conditions enables sequential and selective functionalization, a key advantage in the iterative process of fragment-to-lead optimization.[9][10]

This document provides detailed application notes and protocols for the effective use of this compound in FBDD campaigns, targeting researchers, scientists, and drug development professionals. We will delve into the rationale behind its application, provide step-by-step experimental protocols for its elaboration, and discuss its utility in the context of modern drug discovery techniques.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueReference
Molecular FormulaC₇H₄BrIN₂[11][12]
Molecular Weight322.93 g/mol [11][13]
Melting Point196 °C[11][13]
Boiling Point413.1 ± 25.0 °C (Predicted)[11][13]

Synthesis: this compound can be synthesized from the commercially available 5-bromo-1H-indazole. The general procedure involves the iodination of the C3 position using iodine in the presence of a base.[11]

Protocol: Synthesis of this compound

Materials:

  • 5-bromo-1H-indazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • Ethyl acetate

  • Aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 5-bromo-1H-indazole (1.0 eq.) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add potassium hydroxide (3.0 eq.) to the solution and stir.

  • Slowly add a solution of iodine (2.0 eq.) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice water.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash sequentially with aqueous Na₂S₂O₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. The crude product is often of sufficient purity for subsequent reactions.[11]

Application in Fragment-Based Screening and Elaboration

The primary utility of this compound in FBDD lies in its role as a versatile scaffold for generating a library of diverse fragments. The two halogen atoms serve as anchor points for introducing a variety of chemical moieties through well-established cross-coupling reactions.

Workflow for Fragment Elaboration

The following diagram illustrates a typical workflow for the elaboration of this compound in an FBDD campaign.

FBDD_Workflow cluster_0 Fragment Library Generation cluster_1 Screening and Hit Identification cluster_2 Hit-to-Lead Optimization Start This compound Coupling1 Selective Sonogashira Coupling (at C3-Iodo position) Start->Coupling1 Library1 Library of 3-alkynyl-5-bromo-1H-indazoles Coupling1->Library1 Coupling2 Suzuki Coupling (at C5-Bromo position) Library1->Coupling2 Library2 Diverse Library of 3,5-disubstituted indazoles Coupling2->Library2 Screening Biophysical Screening (NMR, SPR, X-ray) Library2->Screening Hit_ID Hit Identification & Affinity Determination Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: FBDD workflow using this compound.

Protocol: Selective Sonogashira Coupling at the C3-Iodo Position

The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective functionalization at the C3 position. The Sonogashira coupling is a powerful reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.[14]

Materials:

  • This compound

  • Terminal alkyne (1.1 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq.)

  • Copper(I) iodide (CuI) (0.1 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., THF, DMF)

  • Schlenk flask or sealed tube

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), and CuI (0.1 eq.).

  • Add the anhydrous solvent and the base (e.g., TEA, 3.0 eq.).

  • Add the terminal alkyne (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Suzuki Coupling at the C5-Bromo Position

Following the functionalization at the C3 position, the remaining bromo group at the C5 position can be modified using a Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide.[9][15]

Materials:

  • 3-substituted-5-bromo-1H-indazole (from the previous step)

  • Aryl or heteroaryl boronic acid or boronic ester (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq.)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq.)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

  • Schlenk flask or sealed tube

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the 3-substituted-5-bromo-1H-indazole (1.0 eq.), the boronic acid or ester (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Add the solvent system to the flask.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Biophysical Screening Techniques for Fragment Hits

Once a library of indazole derivatives has been synthesized, various biophysical techniques can be employed to identify fragments that bind to the target protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for fragment screening as it can reliably detect weak binding interactions.[16][17][18] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly well-suited for this purpose.[16][17] Protein-observed methods, which monitor chemical shift perturbations in an isotopically labeled protein upon fragment binding, can provide information on the binding site and affinity.[16]

NMR_Screening cluster_ligand Ligand-Observed Methods cluster_protein Protein-Observed Methods Title NMR-Based Fragment Screening STD Saturation Transfer Difference (STD) Hit_Detection Hit Detection STD->Hit_Detection WaterLOGSY Water-Ligand Observed via Gradient Spectroscopy WaterLOGSY->Hit_Detection CSP Chemical Shift Perturbation (CSP) Binding_Site_Mapping Binding Site Mapping & Affinity CSP->Binding_Site_Mapping

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert insights and practical solutions for optimizing the Suzuki-Miyaura cross-coupling reaction with the challenging substrate, 5-Bromo-3-iodo-1H-indazole. Our goal is to empower you to troubleshoot common issues, enhance reaction yields, and achieve high selectivity in your synthetic campaigns.

The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with numerous applications in drug discovery.[1][2] this compound is a valuable building block, offering two distinct reaction handles for sequential C-C bond formation. However, harnessing its full potential requires a nuanced understanding of the factors governing reactivity and selectivity. This guide synthesizes mechanistic principles with field-proven protocols to help you navigate the complexities of this transformation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is very low or the reaction has failed completely. What are the primary factors to investigate?

Answer: A low or non-existent yield in a Suzuki coupling reaction is a common issue that can almost always be traced back to one of four key areas: the catalyst system, the base, the solvent, or the reaction conditions.

  • Catalyst and Ligand Integrity: The heart of the reaction is the palladium catalyst. Its activity is paramount.

    • Causality: The active catalytic species is Pd(0), which is highly sensitive to oxygen.[3] Exposure to air can lead to the oxidation of Pd(0) to inactive Pd(II) and the oxidation of phosphine ligands to phosphine oxides, effectively killing the catalyst.[3] Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ require in situ reduction to Pd(0), a step that can be inefficient if conditions are not optimal.

    • Solution:

      • Ensure an Inert Atmosphere: This is the most critical factor. Rigorously degas your solvent(s) by bubbling with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.[3] Assemble your reaction under a positive pressure of an inert gas.

      • Use High-Quality Reagents: Use fresh palladium sources and ligands. Older bottles of phosphine ligands may be partially oxidized. For challenging heteroaryl couplings, consider using more robust and active Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to form highly active catalysts.[4][5][6] For indazole substrates, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is a well-documented and effective catalyst.[1][2][7]

  • Base Selection and Role: The base is not merely a proton scavenger; it is an essential activator in the catalytic cycle.

    • Causality: The transmetalation step requires the activation of the boronic acid. The base reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻), which can then efficiently transfer its organic group to the palladium center.[8][9][10][11] If the base is too weak, insoluble, or inappropriate for the substrate, this activation is inefficient, stalling the catalytic cycle.

    • Solution:

      • Choose an Appropriate Base: Inorganic bases are most common. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent starting points for indazole couplings.[1][7] Potassium phosphate (K₃PO₄) is a stronger base that can be effective for less reactive coupling partners.[9]

      • Ensure Solubility: The base must have some solubility in the reaction medium to be effective.[12] The use of aqueous solvent mixtures (e.g., Dioxane/Water) often facilitates the action of inorganic bases like K₂CO₃.[8]

  • Solvent Purity and Choice: The solvent creates the environment for the reaction and can dramatically influence its outcome.

    • Causality: As mentioned, oxygen dissolved in the solvent is a primary catalyst poison. Water content can also be a factor; while many Suzuki reactions tolerate or even require water, using anhydrous solvents is a good practice when troubleshooting, especially if protodeboronation is suspected. Solvent polarity can affect catalyst stability and the solubility of reagents.[13][14][15][16]

    • Solution:

      • Use Degassed, Anhydrous Solvents: Start with high-purity, anhydrous solvents and degas them thoroughly. Common choices for Suzuki couplings include 1,4-dioxane, dimethoxyethane (DME), tetrahydrofuran (THF), and toluene, often with a small amount of water to help dissolve the base.[1][8]

      • Screen Solvents: If a standard solvent like Dioxane/H₂O fails, consider screening others. Aprotic polar solvents like DMF can sometimes be effective but may promote side reactions at higher temperatures.[16]

Question 2: I am getting a mixture of products. How can I control the selectivity to favor mono-arylation at the 3-position (C-I)?

Answer: This is the central challenge when working with dihalogenated substrates. The key to controlling selectivity lies in leveraging the intrinsic reactivity differences between the carbon-iodine and carbon-bromine bonds.

  • Causality: The Halogen Reactivity Gradient: The oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond, is typically the rate-determining step in the cycle.[17] The rate of this step is highly dependent on the halogen, following the general trend: I > Br >> Cl .[8][18] The C-I bond at the 3-position of your indazole is significantly more reactive and will undergo oxidative addition with the Pd(0) catalyst much faster than the C-Br bond at the 5-position.

  • Solution: Strategic Control of Reagents and Conditions:

    • Stoichiometry is Key: To achieve selective mono-coupling at the C-3 iodo position, use a slight excess (1.05-1.2 equivalents) of your boronic acid or ester. This ensures there is enough to react at the more reactive site but not enough to begin reacting significantly at the less reactive C-Br site.

    • Moderate Temperature: Run the reaction at a moderate temperature (e.g., 80-90 °C). This provides enough energy for the C-I bond to react efficiently while keeping the reaction rate at the more stable C-Br bond negligible.

    • Monitor the Reaction: Follow the reaction progress by TLC or LC-MS. Stop the reaction once your starting material is consumed to prevent the slow formation of the di-substituted product.

This approach is well-precedented; selective Suzuki-Miyaura coupling at the C-3 position of 6-bromo-3-iodo-1-H-indazole has been successfully reported.[19][20]

Question 3: I am observing significant side products, specifically protodeboronation and/or homocoupling. How can I minimize these?

Answer: These side reactions compete with your desired cross-coupling and directly reduce your yield.

  • Protodeboronation (Loss of the Boronic Acid Group):

    • Causality: This is the replacement of the -B(OH)₂ group with a hydrogen atom. It is often promoted by high temperatures, prolonged reaction times, and the presence of water, especially with electron-deficient boronic acids.[3][21]

    • Solution:

      • Use Milder Conditions: Lower the reaction temperature and shorten the reaction time if possible.

      • Use a More Stable Boron Reagent: Convert your boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate.[3][6] These reagents are more robust and release the active boronic acid species slowly into the reaction, minimizing its ambient concentration and thus the rate of decomposition.[6]

  • Homocoupling (Boronic Acid + Boronic Acid):

    • Causality: The primary cause of the oxidative self-coupling of boronic acids is the presence of oxygen.[3] It can be catalyzed by palladium, leading to the formation of a biaryl byproduct derived from your nucleophile.

    • Solution:

      • Rigorous Inert Atmosphere: This is the most effective preventative measure. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen from start to finish.[3][22]

Frequently Asked Questions (FAQs)
  • Q: Which position on this compound is inherently more reactive?

    • A: The 3-position (C-I) is significantly more reactive than the 5-position (C-Br) in palladium-catalyzed cross-coupling reactions due to the lower bond energy and higher polarizability of the C-I bond.[8][18]

  • Q: How can I achieve di-substitution at both the C-3 and C-5 positions?

    • A: To force the reaction at the less reactive C-Br bond, you will need more forcing conditions. Use at least 2.2-2.5 equivalents of the boronic acid, potentially a higher reaction temperature (e.g., >100 °C) or microwave irradiation, and a longer reaction time. You can also perform a sequential, one-pot reaction where after the initial coupling at C-3 is complete, a second charge of boronic acid, catalyst, and base is added.

  • Q: What is a good starting catalyst system for this specific substrate?

    • A: For heteroaryl substrates like indazole, Pd(dppf)Cl₂ is an excellent and reliable choice.[1][2] Alternatively, a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly effective for coupling heteroaryl halides.[5][23]

  • Q: Can I run this reaction "ligand-free"?

    • A: While some "ligand-free" protocols exist, they are often less efficient and reliable for complex substrates.[24] The heteroatoms in the indazole ring can coordinate to the palladium center, potentially inhibiting catalysis. A suitable ligand is highly recommended to stabilize the catalyst and promote the reaction.

Optimized Experimental Protocols

Protocol 1: Selective Mono-Arylation at the C-3 (Iodo) Position

This protocol is designed for the selective coupling at the more reactive C-I bond.

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to the stirring suspension.

  • Reaction: Place the vessel in a preheated oil bath at 85-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting indazole is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-bromo-3-aryl-1H-indazole.

Protocol 2: Di-Arylation at C-3 and C-5 Positions

This protocol uses more forcing conditions to achieve substitution at both halogenated sites.

  • Reaction Setup: Follow step 1 from Protocol 1, but use 2.5 equivalents of the arylboronic acid and 4.0 equivalents of K₃PO₄ (a stronger base).

  • Inert Atmosphere: Follow step 2 from Protocol 1.

  • Solvent Addition: Follow step 3 from Protocol 1.

  • Catalyst Addition: Add a robust catalyst system, such as Pd₂(dba)₃ (4 mol%) and SPhos (8 mol%).

  • Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction until the mono-arylated intermediate is fully consumed (typically 12-24 hours).

  • Workup & Purification: Follow steps 7 and 8 from Protocol 1 to isolate the pure 3,5-diaryl-1H-indazole.

Data Summary: Condition Screening

The choice of reaction components is critical. The following table provides an illustrative summary of how different parameters can affect the reaction outcome. Yields are highly dependent on the specific boronic acid used.

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Expected Outcome
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DME/H₂O (4:1)85Good to excellent yield of C-3 mono-coupled product.[1]
Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Toluene/EtOH/H₂O90Moderate yield; classic conditions, may be less effective.
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane100High yield; robust system for challenging couplings.[5]
Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)THF/H₂O (5:1)80Effective, but catalyst can be sensitive to air.[25]
Visualized Guides

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation (Ar'-B(OR)₃⁻) Trans->Pd0 Reductive Elimination (Ar-Ar') Boronic Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic->Boronate + Base (-OH) Boronate->OxAdd Enters Cycle Troubleshooting_Tree Start Low Yield Observed Check_Inert Is the system rigorously inert? Start->Check_Inert Check_Catalyst Are catalyst and ligand fresh/active? Check_Inert->Check_Catalyst Yes Success Yield Improved Check_Inert->Success No -> Re-run with proper degassing Check_Base Is the base appropriate and soluble? Check_Catalyst->Check_Base Yes Check_Catalyst->Success No -> Use fresh reagents/new ligand Check_Solvent Is the solvent degassed and pure? Check_Base->Check_Solvent Yes Check_Base->Success No -> Screen bases (K₂CO₃, K₃PO₄) Check_Solvent->Start Yes -> Re-evaluate temperature/time Check_Solvent->Success No -> Use fresh, degassed solvent

References

Technical Support Center: Regioselective Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective synthesis of substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these important heterocyclic compounds. The indazole scaffold is a privileged structure in medicinal chemistry, but controlling the regioselectivity of its synthesis can be a significant challenge.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

I. Troubleshooting Guides

This section addresses common problems encountered during the synthesis of substituted indazoles, offering potential causes and actionable solutions.

Poor Regioselectivity in N-Alkylation: Mixture of N1 and N2 Isomers

One of the most frequent challenges in indazole chemistry is controlling the site of N-alkylation, which often results in a mixture of N1 and N2 substituted products.[3][4] The indazole anion is an ambident nucleophile, meaning it has two reactive nitrogen atoms, and the ratio of the resulting isomers is highly sensitive to the reaction conditions.[3]

Potential Causes & Solutions

Cause Explanation Troubleshooting Steps
Inappropriate Base/Solvent System The choice of base and solvent significantly influences the ion pair formation between the indazolide anion and the cation, which in turn dictates the regioselectivity.[3] A tight ion pair can sterically hinder one nitrogen, directing the alkylating agent to the other.For N1-selectivity: Use a strong hydride base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF).[2][3] This combination promotes the formation of a tight ion pair, where the sodium cation coordinates with the N2 atom, sterically blocking it and favoring alkylation at N1.[3] For N2-selectivity: While more challenging to achieve directly, using carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can sometimes favor N2, though mixtures are common.[3][4]
Electronic and Steric Effects of Substituents The electronic nature and size of substituents on the indazole ring play a crucial role in directing alkylation.[2][3]C3 Position: Electron-withdrawing groups (e.g., -CO₂Me, -COMe) at the C3 position generally enhance N1-selectivity, particularly with NaH in THF.[2][3] C7 Position: Bulky substituents at C7 can sterically block the N1 position, leading to increased N2-alkylation.[3] Conversely, electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position can strongly direct towards N2-alkylation.[2][5]
Thermodynamic vs. Kinetic Control The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][6] Reactions that allow for equilibration will favor the more stable N1-alkylated product.To favor the thermodynamic N1 product, consider using conditions that allow for equilibration, such as higher temperatures or longer reaction times, although this may lead to side reactions.[2] N2-alkylation is often favored under kinetically controlled conditions.
Difficult Isomer Separation N1 and N2 isomers often have very similar polarities, making their separation by column chromatography challenging.[3]Optimize the reaction to maximize the yield of the desired isomer. If separation is unavoidable, use high-performance column chromatography with a shallow gradient.[3] Alternatively, consider derivatizing the mixture to facilitate separation, followed by removal of the directing group.[3]

Experimental Protocol: Selective N1-Alkylation of a Substituted Indazole

This protocol is adapted from studies demonstrating high N1-regioselectivity.[3]

  • Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the 1H-indazole (1.0 equiv.) in anhydrous THF dropwise.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equiv.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Low Yield or No Reaction in C-H Functionalization

Direct C-H functionalization is a powerful tool for introducing substituents onto the indazole core, but can be plagued by low reactivity or lack of selectivity.[7][8]

Potential Causes & Solutions

Cause Explanation Troubleshooting Steps
Incorrect Catalyst or Ligand Transition-metal-catalyzed C-H functionalization is highly dependent on the choice of metal and ligand. Rhodium(III) and Palladium(II) are commonly used catalysts.[9][10]For C7-arylation, consider using a palladium catalyst like Pd(OAc)₂ with a suitable ligand.[7] For C-H addition to aldehydes, Rh(III) catalysts have proven effective.[10] Screen different catalyst/ligand combinations to find the optimal system for your specific transformation.
Ineffective Directing Group Many C-H functionalization reactions on indazoles rely on a directing group to achieve regioselectivity.[7]The pyrazole ring itself can act as a directing group. For functionalization of the carbocyclic ring, substituents on the pyrazole ring can direct the reaction. For example, a group at the N2 position can direct functionalization to the C7 position.[11] If your substrate lacks an effective directing group, consider installing one temporarily.
Harsh Reaction Conditions High temperatures or strong oxidants can lead to decomposition of the starting material or product.Optimize the reaction temperature and time. Explore milder reaction conditions, such as using a weaker oxidant or a more active catalyst that allows for lower reaction temperatures.
Challenges in Regioselective Synthesis of 2H-Indazoles

While 1H-indazoles are thermodynamically favored, the synthesis of the less stable 2H-isomers often requires specific strategies to overcome regioselectivity issues.[6][12][13]

Potential Causes & Solutions

Cause Explanation Troubleshooting Steps
Thermodynamic Product Formation Many synthetic routes naturally lead to the more stable 1H-indazole.Employ synthetic methods specifically designed for 2H-indazoles, such as the Davis-Beirut reaction or the Cadogan reductive cyclization.[13][14] The Davis-Beirut reaction, for instance, utilizes a key nitroso imine intermediate to construct the 2H-indazole core.[13]
Side Reactions in Davis-Beirut Reaction The Davis-Beirut reaction can be sensitive to reaction conditions, with water sometimes leading to undesired side reactions like imine bond cleavage, especially with N-aryl imines.[13][15]Carefully control the amount of water in the reaction. While some water can be beneficial, excess water can be detrimental.[15] Optimize the reaction time and temperature to favor the desired N-N bond-forming heterocyclization over competing pathways.

II. Frequently Asked Questions (FAQs)

Q1: How can I reliably distinguish between N1 and N2-alkylated indazole isomers?

A1: Differentiating between N1 and N2 isomers can be achieved using various NMR techniques. The chemical shifts of the indazole ring protons are sensitive to the position of the substituent. A key indicator is often the chemical shift of the H-7 proton, which is typically shifted significantly downfield in N1 isomers compared to N2 isomers due to the anisotropic effect of the pyrazole ring. For definitive structural assignment, 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable.[16]

Q2: What is the role of protecting groups in the regioselective synthesis of indazoles?

A2: Protecting groups are crucial tools for controlling regioselectivity in multi-step syntheses involving indazoles.[17] By selectively protecting one of the nitrogen atoms, subsequent reactions can be directed to a specific position on the indazole ring. For example, a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to regioselectively protect the N2 position, which then allows for directed C3-lithiation and subsequent reaction with electrophiles.[18] The choice of protecting group depends on the desired regioselectivity and the stability required for downstream reactions.

Protecting Group Abbreviation Typical Introduction Reagents Typical Deprotection Conditions Key Features & Considerations
tert-ButyloxycarbonylBoc(Boc)₂O, TEA, DMAPTFA, HCl; NaOMe in MeOHWidely used due to its moderate stability. Can be removed under non-acidic conditions, which is advantageous for acid-sensitive substrates.[17]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaHTBAF in THF; aq. HCl in EtOHCan direct regioselective C-3 lithiation.[18]
TritylTrtTrCl, Et₃N or DIPEATFA or 80% aq. acetic acidA bulky group that can provide steric hindrance.
BenzylBnBnBr or BnCl, Base (e.g., NaH, K₂CO₃)Catalytic hydrogenolysis (H₂, Pd/C)A robust protecting group stable to a wide range of conditions.[17]
Sulfonyl (e.g., Tosyl)TsTsCl, pyridine or Et₃NReductive cleavage (e.g., Mg/MeOH)Very stable to both acidic and basic conditions; reduces the nucleophilicity of the nitrogen.[17]

Q3: Are there any alternatives to direct alkylation for preparing N1-substituted indazoles?

A3: Yes, several alternative strategies exist. One common approach is to incorporate the N-substituent prior to the indazole ring-closure.[2] For instance, using N-alkyl or N-arylhydrazines in reactions with ortho-haloaryl carbonyls or nitriles can provide regioselective access to 1H-indazoles.[2] Another method involves the N-acylation of the indazole, which often favors the N1 position through thermodynamic equilibration, followed by reduction of the acyl group.[2][5]

Q4: What are the key challenges in Suzuki cross-coupling reactions involving indazoles?

A4: Suzuki cross-coupling is a valuable method for C-C bond formation on the indazole scaffold.[19] However, challenges can arise, including catalyst deactivation, low yields, and homo-coupling of the boronic acid. The choice of catalyst, ligand, base, and solvent is critical for a successful reaction. For coupling bromoindazoles with heteroaryl boronic acids, Pd(dppf)Cl₂ has been shown to be an effective catalyst.[20] It is important to thoroughly degas the reaction mixture to prevent catalyst oxidation.

III. Visualizing Key Concepts

Workflow for N-Alkylation of Indazoles

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_outcome Products & Purification Indazole Indazole Substrate Base Base Selection (e.g., NaH, K₂CO₃) Indazole->Base Solvent Solvent Choice (e.g., THF, DMF) Base->Solvent AlkylatingAgent Alkylating Agent (R-X) Solvent->AlkylatingAgent TempTime Temperature & Time AlkylatingAgent->TempTime Workup Workup & Purification (Chromatography) TempTime->Workup N1_Product N1-Alkylated Indazole Workup->N1_Product Desired Isomer N2_Product N2-Alkylated Indazole Workup->N2_Product Potential Isomer G Regioselectivity N1 vs. N2 Regioselectivity BaseSolvent Base & Solvent System Regioselectivity->BaseSolvent Sterics Steric Hindrance (e.g., C7-substituent) Regioselectivity->Sterics Electronics Electronic Effects (e.g., C3/C7 EWG/EDG) Regioselectivity->Electronics Control Thermodynamic vs. Kinetic Control Regioselectivity->Control N1_Favored Favors N1 BaseSolvent->N1_Favored NaH in THF (Tight Ion Pair) N2_Favored Favors N2 BaseSolvent->N2_Favored K₂CO₃ in DMF (Looser Ion Pair) Sterics->N2_Favored Bulky C7 Group Electronics->N1_Favored C3-EWG Electronics->N2_Favored C7-EWG Control->N1_Favored Thermodynamic (Equilibration) Control->N2_Favored Kinetic

References

common byproducts in 5-Bromo-3-iodo-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 5-Bromo-3-iodo-1H-indazole

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuances of this specific synthesis, focusing on the identification, mitigation, and troubleshooting of common byproducts. Our goal is to provide you with the causal logic behind experimental choices, enabling you to refine your process for optimal yield and purity.

Overview of the Synthetic Pathway

The most direct and widely adopted method for synthesizing this compound is through the electrophilic iodination of the 5-bromo-1H-indazole precursor. The C3 position of the indazole ring is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic attack.

Commonly employed iodinating agents include N-Iodosuccinimide (NIS) or a combination of molecular iodine (I₂) with a base like potassium hydroxide (KOH).[1][2] While seemingly straightforward, this reaction is often accompanied by the formation of several impurities that can complicate purification and impact downstream applications.

G cluster_byproducts Potential Byproducts SM 5-Bromo-1H-indazole (Starting Material) Product This compound (Desired Product) SM->Product Main Reaction Unreacted Unreacted Starting Material SM->Unreacted Incomplete Reaction Regioisomer Regioisomers (e.g., 5-Bromo-X-iodo) SM->Regioisomer Side Reaction Reagents Iodinating Agent (e.g., NIS or I₂/KOH) Reagents->Product DiIodo Di-iodinated Species (e.g., 3,X-diiodo-5-bromo) Product->DiIodo Over-iodination NIodo N-Iodo Species Product->NIodo Side Reaction

Caption: General reaction scheme for the synthesis of this compound and the formation of common byproducts.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis and purification processes in a practical question-and-answer format.

Question 1: My TLC/LC-MS analysis shows a significant amount of starting material remaining, even after extended reaction times. What is causing this low conversion?

Answer: Low conversion is typically due to insufficient reactivity of the electrophile or deactivation of the starting material.

  • Causality: The indazole nitrogen is weakly basic and can be protonated by any adventitious acid, deactivating the ring towards electrophilic substitution. In the I₂/Base method, the base (e.g., KOH, K₂CO₃) is critical for deprotonating the indazole N-H, forming a more nucleophilic indazolide anion, which then readily attacks the iodine.[2] If the base is not strong enough, is of poor quality, or is added in insufficient quantity, the reaction will be sluggish. For NIS, while a base is still beneficial, the reagent is a more potent electrophile.[1]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your NIS or I₂ is not degraded. NIS should be a light tan or off-white solid.

    • Increase Base Stoichiometry: When using I₂/KOH, ensure at least one equivalent of a strong base is used. Using a stronger base like potassium tert-butoxide in THF can also be effective.[2]

    • Solvent Choice: Polar aprotic solvents like DMF, NMP, or Dioxane are excellent for this reaction as they solubilize the indazolide salt and promote the reaction.[2]

    • Temperature Control: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate, but be cautious as this may also promote byproduct formation. Monitor closely by TLC.

Question 2: I've achieved full conversion of my starting material, but my crude product is a complex mixture with multiple new spots on the TLC. What are these impurities?

Answer: A complex mixture post-reaction usually points to a lack of selectivity, leading to over-iodination or iodination at undesired positions.

  • Common Byproducts & Their Formation:

    • Di-iodinated Species: The product, this compound, is still an electron-rich heterocycle and can undergo a second iodination, typically at one of the remaining positions on the benzene ring (C4, C6, or C7). This is more likely if an excess of the iodinating agent is used or if the reaction temperature is too high.

    • Regioisomers: While C3 is the most reactive site, iodination can occur at other positions, especially under harsh conditions. The formation of these regioisomers is a common challenge in the electrophilic substitution of indazoles.[3]

    • N-Iodo Species: N-iodination is a possibility, though these intermediates are often unstable and may not survive workup and purification.[3]

  • Troubleshooting & Mitigation Strategy:

IssueCausalityMitigation Strategy
Di-iodination Excess iodinating agent (>1.2 eq), high temperature.Use a slight excess of the iodinating agent (1.05-1.1 eq). Add the agent portion-wise at a low temperature (0-5 °C) and allow the reaction to slowly warm to room temperature.
Regioisomers High reaction temperature, overly aggressive reagents.Lowering the reaction temperature can improve selectivity by favoring the thermodynamically more stable C3-iodinated product.[3] Experimenting with different solvents may also alter the isomer distribution.
General Impurities Reaction not clean.Ensure the starting 5-bromo-1H-indazole is pure (>98%). Impurities from the previous step can carry over and react, complicating the product profile.

Question 3: My product appears pure by TLC, but the yield after column chromatography is very low. Where am I losing my product?

Answer: Product loss during purification is often due to poor separation or product instability/adsorption on the stationary phase.

  • Causality & Solutions:

    • Streaking on Silica Gel: The N-H proton of indazoles is acidic and can interact strongly with the slightly acidic silica gel, leading to significant tailing ("streaking") on the column and poor separation. This results in mixed fractions and lower isolated yields.

      • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (~0.5-1% v/v) or ammonia (e.g., using a mobile phase of Dichloromethane/Methanol with 1% NH₄OH). This neutralizes the acidic sites on the silica, improving peak shape and recovery.

    • Choosing the Right Eluent: Finding the right solvent system is critical.

      • Protocol: Start with a low-polarity system (e.g., Hexane/Ethyl Acetate or Heptane/Ethyl Acetate) and gradually increase the polarity. A typical gradient might be from 10% to 50% Ethyl Acetate in Hexane.

    • Crystallization: this compound is a crystalline solid. If the crude product is reasonably pure (>90%), consider recrystallization from a suitable solvent system (e.g., Ethanol/Water, Isopropanol, or Ethyl Acetate/Heptane) as a more efficient and scalable alternative to chromatography.

G start Observation: Complex mixture on TLC/ LC-MS after reaction q1 Is unreacted starting material present? start->q1 cause1 Cause: Incomplete Reaction q1->cause1 Yes q2 Are there spots with higher MW (di-iodo) or isomers? q1->q2 No sol1 Solution: - Check reagent quality - Increase base eq. - Increase temp/time cause1->sol1 purification Proceed to Purification sol1->purification cause2 Cause: Over-iodination or Poor Selectivity q2->cause2 Yes q2->purification No sol2 Solution: - Use 1.05-1.1 eq NIS/I₂ - Lower reaction temp - Add reagent slowly cause2->sol2 sol2->purification

Caption: A troubleshooting workflow for analyzing crude reaction mixtures.

Recommended Experimental Protocol

This protocol is a reliable starting point and can be optimized based on the troubleshooting guide above.

Synthesis of this compound via NIS Iodination

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 5-bromo-1H-indazole (1.0 eq).

    • Dissolve the starting material in a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 10-15 mL per gram of starting material).

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents:

    • If using DCM, add potassium hydroxide (KOH, 1.1 eq) and stir for 15-20 minutes at 0 °C.

    • Slowly add N-Iodosuccinimide (NIS, 1.05 eq) in small portions over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. The reaction mixture will typically darken.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NIS or iodine.

    • Dilute the mixture with water and extract the product with a suitable organic solvent like Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude solid by column chromatography on silica gel using a gradient of Ethyl Acetate in Hexane (or Heptane).

    • Pro-Tip: If tailing is observed, use a solvent system containing 0.5% triethylamine.

    • Combine the pure fractions and evaporate the solvent to yield this compound as an off-white to light yellow solid.

References

Technical Support Center: Purification of 5-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-3-iodo-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The following sections provide in-depth, experience-driven answers to common purification challenges, moving from general questions to specific troubleshooting scenarios. Our goal is to not only provide solutions but also to explain the chemical principles behind them, enabling you to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to designing a successful purification strategy for this compound.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile is intrinsically linked to the synthetic route. A prevalent method for synthesizing this compound is the direct iodination of 5-bromo-1H-indazole using an iodine source (like I₂) and a base (such as KOH) in a polar aprotic solvent like DMF.[1][2]

Based on this, the primary impurities to anticipate are:

  • Unreacted Starting Material: 5-Bromo-1H-indazole is the most common process-related impurity. Its incomplete consumption during the reaction necessitates its removal.

  • Side-Reaction Products: While iodination of indazoles is often regioselective for the C3 position, minor formation of other isomers or di-iodinated species can occur, especially if the reaction is not carefully controlled.[3]

  • Residual Reagents & Solvents: Trace amounts of iodine may persist, often imparting a slight color to the crude product. High-boiling point solvents like DMF can also be challenging to remove completely without rigorous drying under a high vacuum.

  • Degradation Products: Indazoles can be sensitive to prolonged exposure to strong acids, bases, or light. Improper work-up or storage conditions can lead to the formation of degradation-related impurities.

Visual Guide: Selecting a Purification Strategy

The choice between column chromatography and recrystallization is a critical decision point. It depends on the nature of the impurities and the desired final purity. The following decision tree illustrates a logical approach to this selection process.

Purification_Decision_Tree Figure 1: Purification Method Selection start Crude Product Analysis (TLC, ¹H NMR) q1 Are impurities significantly different in polarity from the product on TLC? start->q1 col_chrom Primary Method: Flash Column Chromatography q1->col_chrom No q2 Is the product a solid with good crystallinity? q1->q2 Yes recryst_option Consider Recrystallization for final polishing or as a cost-effective bulk method. col_chrom->recryst_option recryst_primary Primary Method: Recrystallization q2->recryst_primary Yes no_separation Impurities co-elute or are isomeric with similar polarity. q2->no_separation No / Poor Crystallinity col_chrom_polish Use Column Chromatography if recrystallization fails to remove close-running impurities. recryst_primary->col_chrom_polish prep_hplc Advanced Method: Preparative HPLC no_separation->prep_hplc

Caption: A decision tree for choosing the optimal purification technique.

Troubleshooting Guide: Common Purification Issues

This guide is structured in a problem-cause-solution format to directly address challenges you may encounter in the lab.

Problem 1: My TLC plate shows multiple spots: one major product spot and a lower Rf spot that stains similarly.
  • Probable Cause: This is the classic profile of an incomplete reaction. The lower Rf (more polar) spot is likely the unreacted starting material, 5-bromo-1H-indazole, which lacks the bulky, nonpolar iodine atom.

  • Solution Strategy: Flash Column Chromatography

    • Rationale: The polarity difference between the starting material (C₇H₅BrN₂) and the product (C₇H₄BrIN₂) is significant enough for effective separation via silica gel chromatography. The additional iodine atom increases the molecular weight and size, generally leading to a higher Rf (less polar behavior) in typical solvent systems.

    • Recommended Action: Perform flash column chromatography using a gradient elution. Start with a nonpolar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate). This will allow the desired, less polar product to elute first, while the more polar starting material remains bound to the silica longer. Monitor the fractions by TLC to identify and combine the pure product. For a detailed procedure, see Protocol 1 .

Problem 2: The purified product is an off-white or yellowish solid, not the expected white solid.
  • Probable Cause: This discoloration is often due to trace amounts of residual iodine (I₂) from the synthesis. While the workup with sodium thiosulfate is designed to quench excess iodine, even minute residual amounts can discolor the final product.

  • Solution Strategy 1: Activated Carbon Treatment during Recrystallization

    • Rationale: Activated carbon has a high surface area and is excellent at adsorbing colored organic impurities.

    • Recommended Action: During the recrystallization process (see Protocol 2 ), after the compound has fully dissolved in the hot solvent, add a very small amount of activated carbon (e.g., 1-2% by weight). Keep the solution hot and swirl for a few minutes. Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon. The resulting filtrate should be colorless. Allow it to cool slowly to obtain pure, colorless crystals. Caution: Using too much carbon can lead to significant product loss due to adsorption.

  • Solution Strategy 2: Trituration/Slurrying

    • Rationale: If the product is already of high purity aside from the color, a full recrystallization may not be necessary. Trituration with a suitable solvent can wash away surface impurities.

    • Recommended Action: Place the solid in a flask and add a small amount of a solvent in which the product is poorly soluble at room temperature (e.g., cold diethyl ether or hexane). Stir or sonicate the slurry for 15-30 minutes. The colored impurities may dissolve into the solvent. Filter the solid and wash with a small amount of the cold solvent. Dry the resulting white solid under vacuum.

Problem 3: I have low recovery after column chromatography.
  • Probable Cause 1: Product is partially insoluble in the loading solvent. If the crude material is not fully dissolved before being loaded onto the column, a significant portion can precipitate on the column frit or at the top of the silica, leading to poor separation and recovery.

  • Solution 1: Ensure the crude product is fully dissolved in a minimum amount of a strong solvent (like dichloromethane or ethyl acetate) before adsorbing it onto a small amount of silica gel for dry loading. This ensures even distribution on the column.

  • Probable Cause 2: The chosen eluent is not polar enough. If the solvent system is too nonpolar, the product will move very slowly or may not elute from the column at all.

  • Solution 2: Before running a large-scale column, carefully determine the optimal eluent system using TLC. The target compound's Rf should be approximately 0.25-0.35 in the chosen solvent system for good separation.

  • Probable Cause 3: The compound is unstable on silica. Some nitrogen-containing heterocycles can interact strongly with the acidic surface of silica gel, leading to streaking on TLC and decomposition or irreversible adsorption on the column.

  • Solution 3: If you observe significant streaking on TLC, consider deactivating the silica gel. This can be done by pre-treating the column with the eluent containing a small amount of a basic modifier, such as triethylamine (~0.5-1% v/v). This neutralizes the acidic sites on the silica, improving the recovery of sensitive compounds.

Data & Properties Summary

A clear understanding of the physical properties of the target compound and its common precursor is vital for purification and characterization.

PropertyThis compound5-Bromo-1H-indazole (Starting Material)
Molecular Formula C₇H₄BrIN₂[4]C₇H₅BrN₂[5]
Molecular Weight 322.93 g/mol [1]197.03 g/mol [5]
Appearance Off-white to light yellow solid[1]Powder[5]
Melting Point ~196 °C[1][6]~123-127 °C[5]
Predicted pKa ~10.78[7]N/A
Solubility Soluble in DMF, DMSO; moderate solubility in ethyl acetate, DCM; poorly soluble in hexanes.Generally more polar than the product.

Experimental Protocols

These protocols provide validated, step-by-step instructions for the key purification techniques discussed.

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare the silica gel slurry in the initial, nonpolar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended): Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane (~5-10 mL). Add silica gel (~2-3 g) to this solution. Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Column Application: Carefully layer the silica-adsorbed sample onto the top of the packed column. Gently add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.

  • Elution: Fill the column with the initial eluent. Apply pressure (using a pump or hand bellows) to begin the elution process. Collect fractions (e.g., 20 mL per tube).

  • Gradient Increase: Gradually increase the eluent polarity as required based on TLC analysis of the fractions. For example, move from 5% to 10%, then 15% ethyl acetate in hexane.

  • Fraction Analysis: Spot every few fractions on a TLC plate. Visualize under a UV lamp (254 nm). The product, being the less polar component, should elute before the starting material.

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the compound's structure, good candidates to screen include ethanol, isopropanol, acetonitrile, or a mixed solvent system like ethyl acetate/hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate). Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Re-heat to boiling for 2-5 minutes.

  • Hot Filtration (Optional): If carbon was used, perform a hot filtration through fluted filter paper into a clean, pre-warmed flask to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent. The melting point of the dried solid should be sharp and match the literature value (~196 °C).[1][6]

Troubleshooting Workflow Diagram

This diagram provides a systematic workflow for identifying unknown impurities detected during routine analysis.

Impurity_Troubleshooting_Workflow Figure 2: Workflow for Impurity Identification start Unexpected Peak/Spot Observed in HPLC/TLC/NMR review_synthesis Step 1: Review Synthesis - Hypothesize potential byproducts - Check starting material purity start->review_synthesis lcms_analysis Step 2: LC-MS Analysis - Obtain Molecular Weight (m/z) of the impurity review_synthesis->lcms_analysis q_mw Does MW match a hypothesized structure (e.g., starting material)? lcms_analysis->q_mw confirm_structure Step 3: Confirm Structure - Spike sample with standard - Isolate via Prep-HPLC/Column - Characterize with NMR q_mw->confirm_structure Yes hrms_analysis Step 3: HRMS Analysis - Obtain Elemental Composition - Refine structural hypothesis q_mw->hrms_analysis No unknown Impurity Identified confirm_structure->unknown hrms_analysis->confirm_structure

Caption: A logical workflow for identifying unknown impurities.

References

Technical Support Center: 5-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working with 5-Bromo-3-iodo-1H-indazole. Here, we address common challenges and frequently asked questions regarding its stability, storage, and use in synthetic applications. Our aim is to provide practical, experience-driven insights to ensure the integrity of your experiments and the reliability of your results.

I. Quick Reference Data Table

For your convenience, the key physical and storage parameters for this compound are summarized below. Adherence to these guidelines is the first step in ensuring the long-term stability and purity of the compound.

ParameterRecommended SpecificationRationale & Expert Notes
CAS Number 459133-66-5N/A
Molecular Formula C₇H₄BrIN₂N/A
Molecular Weight 322.93 g/mol N/A
Appearance Off-white to light tan crystalline powderSignificant deviation from this appearance may indicate degradation.
Optimal Storage Temp. 2–8 °CRefrigeration is critical to minimize thermal degradation pathways.
Storage Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation and moisture-related degradation.[1]
Light Exposure Store in the dark (amber vial)Aryl iodides can be light-sensitive, leading to deiodination.[2]

II. Frequently Asked Questions (FAQs) on Stability & Storage

This section addresses the most common inquiries our application scientists receive regarding the handling and storage of this compound.

Question 1: My new bottle of this compound is an off-white powder. Is this the correct appearance?

Answer: Yes, the expected appearance of high-purity this compound is an off-white to a very light tan or beige crystalline powder. The exact hue can vary slightly between batches due to minor, benign differences in the crystallization process. A homogenous, free-flowing powder is a good indicator of quality.

Question 2: I've stored my this compound for a few months, and it has turned yellow/brown. What happened, and is it still usable?

Answer: A color change from off-white to yellow or brown is a primary indicator of degradation. The most likely cause is the slow decomposition of the molecule, particularly at the carbon-iodine bond, which is the weakest point in the structure.[2]

  • Causality: The C-I bond is susceptible to cleavage by light (photodegradation) and heat.[2] This process can liberate trace amounts of elemental iodine (I₂), which is intensely colored and can stain the remaining material yellow or brown even at very low concentrations. Oxidation of the indazole ring system is another potential, though likely secondary, degradation pathway.

  • Usability: The material is likely no longer of high purity. Using it in a sensitive reaction, such as a palladium-catalyzed cross-coupling, is not recommended. The impurities can act as catalyst poisons, and the lower concentration of the active compound will lead to inaccurate stoichiometry and reduced yields. For non-critical applications, its use may be considered, but a purity check (e.g., by LC-MS or ¹H NMR) is strongly advised.

Question 3: What are the absolute best practices for long-term storage to prevent degradation?

Answer: To maximize the shelf-life of this compound, we recommend a multi-faceted approach based on controlling the key environmental factors that drive degradation:

  • Temperature Control: Always store the compound in a refrigerator at 2–8 °C.[1] Do not store it at room temperature for extended periods.

  • Inert Atmosphere: Before sealing, flush the vial with a dry, inert gas like argon or nitrogen. This displaces oxygen and moisture, which can contribute to oxidative degradation and hydrolysis, respectively.

  • Light Protection: Store the vial in the dark. The use of an amber glass vial is standard and highly effective at blocking UV and visible light that can initiate photodegradation.[2]

  • Secure Sealing: Ensure the vial cap is tightly sealed. For long-term storage, sealing the cap with paraffin film provides an excellent secondary barrier against moisture and air ingress.

III. Troubleshooting Guide for Synthetic Applications

This compound is a valuable building block, most commonly utilized in metal-catalyzed cross-coupling reactions. This section provides a troubleshooting framework for common issues encountered during its use.

Scenario 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction

You are attempting to perform a Suzuki coupling at the C3-iodo position, but you observe low conversion of your starting material.

start Low Yield in Suzuki Coupling catalyst Problem: Inactive Catalyst start->catalyst base Problem: Inefficient Base start->base reagent Problem: Reagent Degradation start->reagent conditions Problem: Suboptimal Conditions start->conditions sol_catalyst Solution: 1. Use fresh, high-quality catalyst. 2. Degas solvent thoroughly. 3. Screen different ligands (e.g., Buchwald-type). catalyst->sol_catalyst sol_base Solution: 1. Use anhydrous, finely powdered base (e.g., Cs₂CO₃, K₃PO₄). 2. Ensure adequate solubility (may need H₂O co-solvent). 3. Use sufficient equivalents (2-3 eq.). base->sol_base sol_reagent Solution: 1. Check purity of this compound. 2. Verify boronic acid/ester quality (check for protodeboronation). 3. Use a slight excess of boronic acid (1.2-1.5 eq.). reagent->sol_reagent sol_conditions Solution: 1. Increase temperature (80-110 °C). 2. Screen different solvents (e.g., Dioxane, DMF, Toluene). 3. Ensure reaction is under inert atmosphere. conditions->sol_conditions start Unexpected Peak in QC Data ms Analyze Mass Spec Data start->ms nmr Analyze NMR Spectrum start->nmr mass_low Mass lower than expected? ms->mass_low Check Mass nmr_solvent Characteristic solvent peaks? nmr->nmr_solvent Check Solvent Region mass_high Mass higher than expected? mass_low->mass_high No res_start Result: Likely Starting Material or Deiodinated Product mass_low->res_start Yes mass_no_br Bromine isotope pattern absent? mass_high->mass_no_br No res_over Result: Likely Over-iodinated Species mass_high->res_over Yes res_debrom Result: Likely Debrominated Product mass_no_br->res_debrom Yes nmr_c3h Signal for C3-H proton present? nmr_solvent->nmr_c3h No res_solvent Result: Residual Solvent nmr_solvent->res_solvent Yes nmr_c3h->res_start Yes

References

preventing dehalogenation in reactions with 5-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 5-Bromo-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this valuable synthetic intermediate. Our focus is to provide actionable troubleshooting advice and in-depth answers to frequently asked questions, specifically concerning the prevention of dehalogenation and achieving high chemoselectivity in cross-coupling reactions.

The this compound scaffold is a powerful building block in medicinal chemistry, largely due to the differential reactivity of its two halogen atoms. The carbon-iodine bond at the C3 position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond at the C5 position.[1][2] This reactivity difference is the key to performing selective and sequential functionalizations. However, it also presents a common challenge: undesired dehalogenation, where a halogen atom is reductively replaced by hydrogen, leading to byproduct formation and reduced yields.[3]

This document synthesizes field-proven insights and mechanistic understanding to help you optimize your reaction conditions, maximize yields, and prevent unwanted side reactions.

Troubleshooting Guide

This section addresses specific issues encountered during experiments in a direct question-and-answer format.

Q1: I'm observing significant dehalogenation at the C3-iodo position during my Suzuki coupling. How can I favor the cross-coupling product?

A1: This is a classic chemoselectivity problem. Dehalogenation competes directly with the desired cross-coupling pathway. The root cause is often the generation of a palladium hydride intermediate (Ar-Pd-H), which undergoes reductive elimination faster than the desired C-C bond formation.[4] This can be exacerbated by certain bases, solvents, or high temperatures.

Core Strategy: Your goal is to accelerate the rate of reductive elimination for the cross-coupled product relative to the rate of hydrodehalogenation.

Key Factors Influencing Dehalogenation vs. Suzuki Coupling

cluster_0 Reaction Conditions cluster_1 Reaction Pathways Ligand Ligand Desired Suzuki Coupling Desired Suzuki Coupling Ligand->Desired Suzuki Coupling Bulky/e⁻-rich (e.g., XPhos) Dehalogenation Side-Reaction Dehalogenation Side-Reaction Ligand->Dehalogenation Side-Reaction Less Bulky (e.g., PPh₃) Base Base Base->Desired Suzuki Coupling Weak/Inorganic (e.g., K₂CO₃) Base->Dehalogenation Side-Reaction Strong/Alkoxide (e.g., NaOtBu) Solvent Solvent Solvent->Desired Suzuki Coupling Aprotic (e.g., Dioxane) Solvent->Dehalogenation Side-Reaction Protic/Hydride Source (e.g., Alcohols, DMF) Temperature Temperature Temperature->Desired Suzuki Coupling Lower Temp. Temperature->Dehalogenation Side-Reaction High Temp.

Caption: Key factors influencing the outcome of cross-coupling reactions.

Troubleshooting Steps & Recommendations:

  • Ligand Selection is Critical: The ligand stabilizes the palladium catalyst and modulates its reactivity. For suppressing dehalogenation, bulky, electron-rich biarylphosphine ligands are superior. They promote rapid reductive elimination of the desired product.

    • Avoid: Simple, less bulky ligands like PPh₃.

    • Recommended: Switch to a Buchwald ligand such as SPhos or XPhos, or use a ferrocene-based ligand like dppf.[3][5][6]

  • Optimize the Base: The base can be a source of hydrides or protons, directly contributing to dehalogenation.

    • Avoid: Strong alkoxide bases (e.g., NaOtBu) and amine bases with β-hydrogens (e.g., Et₃N), which can generate palladium hydride species.[4][7]

    • Recommended: Use a milder, non-nucleophilic inorganic base. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent choices.[3][5][6]

  • Choose the Right Solvent: Solvents can act as hydride or proton sources.

    • Avoid: Protic solvents like isopropanol or other alcohols. While often used, DMF can also be a source of hydrides under certain conditions.[8][9]

    • Recommended: Use anhydrous, aprotic solvents such as dioxane, THF, or toluene.[3]

  • Control the Temperature: Higher temperatures can accelerate side reactions. Use the lowest temperature that allows the desired reaction to proceed efficiently (typically 80-100 °C). Consider microwave heating to shorten reaction times, which can sometimes reduce byproduct formation.[9]

Table 1: Recommended Conditions for Selective C3-Suzuki Coupling
ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂ or Pd₂(dba)₃Proven efficacy and selectivity for heterocyclic systems.[5]
Ligand XPhos, SPhos, or dppfBulky, electron-rich ligands that accelerate reductive elimination.[3][6]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Milder inorganic bases that minimize hydride formation.[3][5]
Solvent Dioxane/H₂O (e.g., 4:1) or DMEAprotic solvents that are less likely to act as hydride donors.[3][5]
Temperature 80-100 °CBalances reaction rate with minimizing thermal decomposition and side reactions.
Q2: My Sonogashira coupling is giving me a mixture of products, including debrominated and/or deiodinated starting material. What conditions promote selective C3-alkynylation?

A2: The Sonogashira reaction is generally highly selective for the C3-iodo position.[10] If you are observing dehalogenation or lack of selectivity, the issue likely lies with catalyst stability, the base, or reaction temperature. The mechanism of the Sonogashira coupling is distinct but shares the same initial oxidative addition step, where dehalogenation can compete.

Troubleshooting Steps & Recommendations:

  • Evaluate Your Catalyst System: The classic [PdCl₂(PPh₃)₂]/CuI system is typically effective.[10] If it's failing, consider a pre-catalyst or a more robust ligand.

  • Base Selection: Triethylamine (Et₃N) is the standard base and solvent for Sonogashira reactions. While it can be a hydride source, its role in the catalytic cycle is often essential. If dehalogenation is severe, you can try using a less reactive amine base like diisopropylethylamine (DIPEA) or switching to a mixed solvent system (e.g., DMF/Et₃N) to dilute the amine.[10]

  • Copper Co-catalyst: Ensure your copper(I) source (typically CuI) is fresh and of high purity. The copper co-catalyst is crucial for the alkyne activation step; inefficient copper catalysis can slow the overall cycle, giving more time for palladium side reactions.[2][11]

  • Temperature Control: Sonogashira couplings on reactive iodides can often be run at lower temperatures. Start at room temperature and gently heat only if necessary (e.g., to 50-70 °C).[2][10] Overheating is a common cause of byproduct formation.

Protocol 1: General Procedure for Selective C3-Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), [PdCl₂(PPh₃)₂] (2-5 mol%), and CuI (4-10 mol%).

  • Add a solvent mixture of anhydrous DMF and Et₃N (e.g., 2:1 ratio).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • If the reaction is sluggish, heat gently to 50-70 °C until the starting material is consumed.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the halogen atoms on this compound in Pd-catalyzed cross-coupling?

The reactivity of a C-X bond in the rate-determining oxidative addition step of most cross-coupling cycles is inversely proportional to the bond dissociation energy. The established order is: C–I > C–Br > C–Cl .[1][12] Therefore, the C3-iodo group will react selectively under conditions that are not harsh enough to activate the more stable C5-bromo bond. This allows for highly controlled, sequential functionalization.

Q2: Should I protect the N-H group of the indazole? If so, what protecting groups are recommended?

The indazole N-H is acidic and can potentially interfere with organometallic reagents or strong bases, sometimes leading to lower yields or side reactions.[3] However, numerous protocols demonstrate successful couplings on the unprotected N-H.[5][10]

  • When to Protect: Consider N-protection if you are using very strong bases (like n-BuLi for metalation) or if you observe persistent low yields and side product formation after optimizing other parameters.

  • When Not to Protect: For standard Suzuki, Sonogashira, or Buchwald-Hartwig aminations with moderate inorganic bases (K₂CO₃, Cs₂CO₃), protection is often unnecessary and adds extra steps to your synthesis.

  • Recommended Groups: If protection is needed, groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are effective and can be readily removed.

Q3: What is the underlying mechanism of dehalogenation?

Dehalogenation in palladium-catalyzed reactions is a reductive process that replaces a halogen with a hydrogen atom.[3] There are two primary mechanistic pathways:

  • Via Palladium Hydride Species: A Pd(II)-hydride intermediate, [Ar-Pd(II)-H], can form. This species can arise from the oxidative addition of a hydride source (like a solvent or base) to the Pd(0) catalyst or through β-hydride elimination from alkoxide or amine ligands on the palladium center.[13][14] This intermediate then undergoes reductive elimination to yield the dehalogenated arene (Ar-H).

  • Direct Protonolysis: The key arylpalladium(II) halide intermediate, [Ar-Pd(II)-X], can be cleaved by a proton source (H⁺), such as water or alcohols, to release the dehalogenated product. This pathway is more prevalent in the presence of excess water or protic solvents.

Chemoselective Functionalization vs. Dehalogenation Pathway

G Start This compound + Pd(0)L₂ OA Oxidative Addition (at C-I bond) Start->OA Intermediate Aryl-Pd(II)-I Complex OA->Intermediate TM Transmetalation (e.g., with Ar-B(OH)₂) Intermediate->TM Desired Pathway PdH Formation of Ar-Pd(II)-H Intermediate->PdH Competing Pathway RE Reductive Elimination TM->RE Product C3-Coupled Product RE->Product Hydride Hydride Source (Base, Solvent) Hydride->PdH RE_Dehalo Reductive Elimination PdH->RE_Dehalo Byproduct Deiodinated Byproduct RE_Dehalo->Byproduct

Caption: Competing pathways in Pd-catalyzed reactions of this compound.

References

improving solubility of 5-Bromo-3-iodo-1H-indazole for reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Bromo-3-iodo-1H-indazole. This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered when working with this versatile synthetic intermediate. As a cornerstone in the development of kinase inhibitors and other pharmaceuticals, understanding its handling and reactivity is paramount for successful experimental outcomes.[1][2][3]

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

Q1: What is this compound and why is it important in drug discovery?

This compound is a heterocyclic aromatic compound with the chemical formula C₇H₄BrIN₂.[4][5] It serves as a crucial building block in medicinal chemistry, particularly for the synthesis of protein kinase inhibitors.[1][6] The indazole core is a "privileged scaffold," meaning it is a structural framework known to bind to multiple biological targets. The bromine and iodine atoms at the 5- and 3-positions, respectively, provide two distinct reactive sites for orthogonal functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic and diverse modification of the indazole core to explore structure-activity relationships (SAR) and develop potent and selective drug candidates.[6][7]

Q2: What are the main safety precautions for handling this compound?

This compound is classified as an irritant and acute toxicant. Standard laboratory safety protocols should be strictly followed:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle the solid powder in a well-ventilated fume hood to avoid inhalation of dust.

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C to prevent degradation.[5][8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Q3: What are the key reactivity sites on the molecule?

The primary sites for synthetic modification are the C-I and C-Br bonds, as well as the N-H bond of the indazole ring.

  • C-I Bond (Position 3): The carbon-iodine bond is the more reactive of the two C-X bonds towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for selective functionalization at the 3-position while leaving the C-Br bond intact for subsequent reactions.

  • C-Br Bond (Position 5): The carbon-bromine bond is less reactive than the C-I bond but can still participate in cross-coupling reactions under more forcing conditions. This differential reactivity is key to sequential, site-selective derivatization.

  • N-H Bond (Position 1): The indazole nitrogen is nucleophilic and can be alkylated, acylated, or protected. N-H protection (e.g., with a BOC, SEM, or THP group) is often necessary to prevent side reactions and improve the solubility of the starting material in certain solvents.[9]

Section 2: Troubleshooting Guide - Solubility Challenges

Poor solubility is one of the most common hurdles when working with this compound, leading to incomplete reactions and low yields. This section provides a systematic approach to overcoming these issues.

Q4: My this compound is not dissolving for my Suzuki coupling. What solvents should I try?

The choice of solvent is critical and depends heavily on the specific reaction conditions, especially the base and temperature.

Rationale: The compound is a relatively nonpolar, crystalline solid with a high melting point (~196 °C), which contributes to its low solubility in many common organic solvents.[5][10] For cross-coupling reactions, a solvent must not only dissolve the indazole but also the base and the catalyst system, while being stable at the required reaction temperature.

Recommended Solvents: Apolar aprotic and polar aprotic solvents are generally the most effective. Often, a mixture of solvents is required to achieve both sufficient solubility and optimal reaction conditions.

SolventClassTypical Reaction UseComments
1,4-Dioxane Polar AproticSuzuki, Buchwald-HartwigExcellent choice, often used with an aqueous base.[7][9] Good for microwave heating.
Dimethylformamide (DMF) Polar AproticSuzuki, Sonogashira, HeckHigh boiling point and good solvating power for many salts.[5][9] Can be difficult to remove.
Dimethoxyethane (DME) Polar AproticSuzukiGood alternative to dioxane, often used with K₂CO₃.[7]
Toluene Apolar AproticBuchwald-HartwigFavored for reactions using strong, non-aqueous bases like NaOtBu.[9]
Acetonitrile (ACN) Polar AproticHeckCan be effective, particularly in Heck reactions.[9]
Dimethyl Sulfoxide (DMSO) Polar AproticGeneral SolubilityExcellent solvating power, but its high boiling point can make workup challenging.
Q5: I've tried the recommended solvents, but solubility is still poor. What else can I do?

If single solvents are insufficient, several other strategies can be employed. The following decision tree provides a logical workflow for troubleshooting solubility.

G start Start: Poor Solubility solvent_mix Try Solvent Mixtures (e.g., Dioxane/Water, Toluene/THF) start->solvent_mix heat Apply Gentle Heating (e.g., 40-50 °C) with Sonication solvent_mix->heat Still Insoluble success Proceed with Reaction solvent_mix->success Soluble nh_protect Protect the N-H Position (e.g., BOC, THP) heat->nh_protect Still Insoluble phase_transfer Consider a Phase-Transfer Catalyst (e.g., TBAB) heat->phase_transfer If aqueous base is used heat->success Soluble nh_protect->success phase_transfer->success G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add indazole (1.0 eq.), boronic acid (1.2 eq.), & base (2.0 eq.) to vial B 2. Add Pd catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) & solvent (e.g., Dioxane/H₂O 4:1) A->B C 3. Degas mixture (e.g., Ar sparge for 15 min) B->C D 4. Heat reaction (e.g., 90-120 °C) until completion (monitor by TLC/LC-MS) C->D E 5. Cool, dilute with EtOAc, & wash with H₂O and brine D->E F 6. Dry organic layer (Na₂SO₄), filter, and concentrate E->F G 7. Purify by column chromatography F->G

References

Technical Support Center: Scale-Up Synthesis of 5-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Bromo-3-iodo-1H-indazole. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter during the scale-up of this important synthetic intermediate. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthesis.

Overview of the Synthesis

The synthesis of this compound typically involves the direct iodination of 5-bromo-1H-indazole. This seemingly straightforward electrophilic substitution presents several challenges, particularly when transitioning from laboratory scale to pilot or manufacturing scale. The core of the issues often revolves around regioselectivity, reaction control, impurity profiles, and product isolation.

A common synthetic route involves the reaction of 5-bromo-1H-indazole with an iodinating agent, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), in the presence of a base.[1] The base is crucial for deprotonating the indazole, increasing its nucleophilicity and facilitating the attack on the electrophilic iodine source.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low Yield and Incomplete Conversion

Q: My scale-up reaction is resulting in a low yield of this compound, with a significant amount of unreacted 5-bromo-1H-indazole remaining. What are the likely causes and how can I improve the conversion?

A: This is a frequent challenge and can be attributed to several factors. Let's break down the potential causes and solutions:

  • Insufficient Base or Inefficient Deprotonation: On a larger scale, mass transfer limitations can lead to inefficient mixing and localized areas of low base concentration. This results in incomplete deprotonation of the 5-bromo-1H-indazole, which is necessary for the iodination to occur.

    • Solution:

      • Increase Base Equivalents: While stoichiometric amounts of base might work on a small scale, a slight excess (1.1-1.5 equivalents) is often beneficial in a larger batch to ensure complete deprotonation.

      • Optimize Base Addition: For solid bases like potassium hydroxide (KOH), consider adding them portion-wise or as a solution to improve dispersion.

      • Stirring and Baffling: Ensure your reactor is equipped with appropriate stirring (e.g., overhead mechanical stirrer) and baffling to ensure thorough mixing of the heterogeneous mixture.

  • Iodine Sublimation: Molecular iodine can sublime, especially with extended reaction times or elevated temperatures. This loss of reagent will naturally lead to incomplete conversion.

    • Solution:

      • Temperature Control: Maintain a consistent and controlled reaction temperature. For many iodination reactions, room temperature is sufficient.[2]

      • Closed System: Ensure your reactor is well-sealed to minimize the loss of volatile iodine. A reflux condenser can also help though this reaction is typically not run at reflux.

  • Reaction Monitoring: Relying solely on a timed reaction can be misleading during scale-up.

    • Solution:

      • In-Process Controls (IPCs): Implement regular reaction monitoring using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material. This data-driven approach allows you to determine the true endpoint of the reaction.

Issue 2: Formation of Impurities and Byproducts

Q: My final product is contaminated with several impurities that are difficult to remove. What are the common byproducts in this synthesis and how can I minimize their formation?

A: Impurity formation is a critical concern in pharmaceutical chemistry. In this synthesis, you are likely encountering regioisomers and potentially over-iodinated products.

  • Regioisomer Formation: While the 3-position is generally the most reactive site for electrophilic substitution on the indazole ring, iodination at other positions can occur, leading to a mixture of isomers that can be challenging to separate.[3]

    • Solution:

      • Controlled Reagent Addition: Add the iodinating agent slowly and at a controlled temperature. This helps to maintain a low concentration of the electrophile and favors substitution at the most reactive site.

      • Solvent Choice: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are commonly used and can help to solubilize the indazole salt and control the reaction.[1]

  • Di-iodination: The formation of di-iodinated species can occur if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long after the initial iodination is complete.

    • Solution:

      • Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.

      • Reaction Monitoring: As mentioned before, closely monitor the reaction and quench it promptly once the starting material is consumed to prevent over-reaction.

Issue 3: Difficult Product Isolation and Purification

Q: I am struggling with the work-up and purification of the product on a larger scale. The product seems to be precipitating with impurities, and recrystallization is not effective. What are some robust isolation and purification strategies?

A: Isolation and purification are often the bottlenecks in scaling up a synthesis.

  • Work-up Procedure:

    • Quenching: The reaction is typically quenched by adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to destroy any excess iodine.[2] Ensure that the quench is performed at a controlled temperature to avoid any potential exotherms.

    • Precipitation and Filtration: The product often precipitates from the aqueous mixture.

      • Anti-Solvent Addition: Consider a controlled addition of an anti-solvent (e.g., water) to the reaction mixture to induce precipitation. The rate of addition can affect the crystal size and purity.

      • Slurry and Wash: After filtration, washing the crude solid with appropriate solvents is crucial. Water washes will remove inorganic salts, and a wash with a non-polar solvent like heptane or ether can remove less polar organic impurities.

  • Purification:

    • Recrystallization: If direct recrystallization is proving difficult, consider a multi-solvent system. Experiment with solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) to find a system that provides good solubility at elevated temperatures and poor solubility at room temperature or below for your product, while keeping impurities in solution.

    • Column Chromatography: While not ideal for very large scales, flash column chromatography can be a viable option for purifying multi-kilogram batches if a suitable and cost-effective solvent system is developed.

    • Slurry Purification: Sometimes, simply stirring the crude product in a solvent in which it has low solubility can be effective at leaching out impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best iodinating agent for this synthesis?

Both molecular iodine (I₂) and N-iodosuccinimide (NIS) are effective.[1]

  • Iodine (I₂): Is cost-effective and readily available, making it a good choice for large-scale synthesis. It requires a base to generate the more reactive iodinating species.

  • N-Iodosuccinimide (NIS): Is a milder and often more selective iodinating agent. However, it is more expensive, which can be a consideration for large-scale production. The choice often depends on the specific substrate and the desired level of control over the reaction.

Q2: What is the role of the base in this reaction?

The base, typically a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH), deprotonates the N-H of the indazole ring.[1] This increases the electron density of the heterocyclic system, making it more nucleophilic and activating it towards electrophilic attack by iodine.

Q3: What are the key safety considerations for this reaction at scale?

  • Iodine Handling: Iodine is corrosive and its vapors are irritating. Handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Base Handling: Strong bases like KOH and NaOH are corrosive. Handle with care and use appropriate PPE.

  • Exotherms: While the reaction is not typically highly exothermic, monitor the temperature during reagent addition, especially on a large scale. Have a cooling bath readily available.

  • Quenching: The quench with a reducing agent can be exothermic. Add the quenching solution slowly and with cooling if necessary.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring:

    • TLC: A quick and easy way to monitor the progress of the reaction.

    • HPLC: Provides more quantitative information on the conversion and the formation of impurities.

  • Final Product Characterization:

    • NMR (¹H and ¹³C): To confirm the structure of the product and identify any impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • HPLC: To determine the purity of the final product.

    • Melting Point: A good indicator of purity.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityEquivalents
5-Bromo-1H-indazole197.02100 g1.0
Potassium Hydroxide (KOH)56.1134 g1.2
Iodine (I₂)253.81142 g1.1
N,N-Dimethylformamide (DMF)-1 L-
Sodium Thiosulfate (Na₂S₂O₃)158.11--
Water---
Heptane---

Procedure:

  • To a mechanically stirred reactor, add 5-bromo-1H-indazole (100 g, 0.507 mol) and DMF (1 L).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add potassium hydroxide (34 g, 0.608 mol) portion-wise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve iodine (142 g, 0.558 mol) in DMF (500 mL).

  • Add the iodine solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0-5 °C.

  • Slowly add a 10% aqueous solution of sodium thiosulfate until the dark color of the iodine is discharged.

  • Add water (2 L) to the reaction mixture to precipitate the product.

  • Stir the slurry for 30 minutes, then filter the solid.

  • Wash the filter cake with water (3 x 500 mL) and then with cold heptane (2 x 250 mL).

  • Dry the solid under vacuum at 40-50 °C to a constant weight to afford this compound.

Visualizing the Synthetic Pathway and Troubleshooting

Synthesis_Troubleshooting cluster_reaction Reaction Stage cluster_troubleshooting Troubleshooting Points SM 5-Bromo-1H-indazole Intermediate Indazole Anion SM->Intermediate + Base TS1 Incomplete Conversion? - Check base equivalents - Ensure proper mixing - Monitor reaction SM->TS1 Base Base (e.g., KOH) Iodine Iodinating Agent (I₂ or NIS) Product This compound Intermediate->Product + Iodinating Agent Purification Work-up & Purification Product->Purification TS2 Impurity Formation? - Control reagent addition rate - Optimize temperature - Consider solvent effects Product->TS2 Byproduct1 Unreacted SM Byproduct2 Regioisomers / Di-iodinated FinalProduct Pure Product Purification->FinalProduct TS3 Purification Issues? - Optimize quench & precipitation - Screen recrystallization solvents - Consider slurry wash Purification->TS3 TS1->Byproduct1 TS2->Byproduct2

Caption: Troubleshooting workflow for the synthesis of this compound.

References

workup procedures to remove impurities from 5-Bromo-3-iodo-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and procedural information for researchers, medicinal chemists, and process development scientists working with 5-Bromo-3-iodo-1H-indazole. Our focus is on addressing common challenges encountered during the post-reaction workup and purification phases to ensure high purity and yield of this critical chemical intermediate.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound, which is typically synthesized via direct iodination of 5-bromo-1H-indazole.[1][2]

Q1: My crude product is a dark purple/brown oil or sticky solid after evaporating the solvent. What went wrong?

This is a frequent issue, often caused by two main culprits: residual iodine and trapped high-boiling point solvents like N,N-Dimethylformamide (DMF).

Causality:

  • Residual Iodine (I₂): The iodination reaction often uses an excess of molecular iodine.[1] If not completely quenched during the workup, iodine will remain in the organic extracts, imparting a dark color and contaminating the final product.

  • Trapped DMF: DMF is a common solvent for this reaction due to its ability to dissolve the indazole and the base.[1][2][3] Its high boiling point (153 °C) makes it difficult to remove completely by standard rotary evaporation, leaving an oily residue that can inhibit crystallization.

Solutions:

Step-by-Step Protocol: Effective Quenching and Solvent Removal

  • Quench Thoroughly: After the reaction is complete, pour the DMF solution into a separatory funnel containing an aqueous solution of a reducing agent. A 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution is highly effective.[1][4]

    • Expert Tip: Add the reaction mixture to the quench solution, not the other way around. This ensures immediate availability of the reducing agent. Continue adding the quench solution until the dark color of iodine is fully discharged and the aqueous layer is colorless.

  • Extract the Product: Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate (EtOAc).

  • Wash the Organic Layer: Combine the organic extracts and wash them sequentially with:

    • Water (2x): To begin removing the DMF.

    • Brine (1x): To break up any emulsions and remove the bulk of the dissolved water from the organic layer.[1]

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Trustworthiness Check: If an oily residue persists, co-evaporation with a lower-boiling solvent like toluene or heptane can help azeotropically remove the final traces of DMF.

Q2: My NMR/LC-MS analysis shows significant contamination with the starting material, 5-bromo-1H-indazole. How can I remove it?

The presence of starting material indicates an incomplete reaction or inefficient purification. The two compounds have very similar structures, but their polarity difference is sufficient for separation.

Causality:

  • Incomplete Reaction: Insufficient reaction time, incorrect stoichiometry of reagents (iodine or base), or temperatures that are too low can lead to unreacted 5-bromo-1H-indazole.

  • Inefficient Purification: Simple precipitation or a single extraction may not be sufficient to separate the product from the slightly more polar starting material.

Solutions:

Option A: Flash Column Chromatography (Recommended for most cases)

Flash chromatography is the most reliable method for separating compounds with small polarity differences.[5][6]

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for cost-effective, high-resolution separation of heterocyclic compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientStart with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 70:30).
Elution Order 1. This compound (less polar) 2. 5-bromo-1H-indazole (more polar)The iodine atom at the 3-position reduces the molecule's ability to hydrogen bond with the silica compared to the proton at the same position on the starting material, causing it to elute first.

Option B: Recrystallization (For near-pure material or large scale)

If the product is >90% pure, recrystallization can be an effective final polishing step.

Step-by-Step Protocol: Recrystallization

  • Solvent Screening: Identify a suitable solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble when heated. Potential candidates include ligroine, heptane/ethyl acetate mixtures, or isopropanol/water.[7]

  • Dissolution: Dissolve the crude material in the minimum amount of hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow & Troubleshooting Diagrams

G cluster_0 Reaction & Workup cluster_1 Purification & Analysis Synthesis Synthesis: 5-bromo-1H-indazole + I₂, KOH in DMF Quench Aqueous Quench (e.g., Na₂S₂O₃ soln) Synthesis->Quench Extraction Extraction (e.g., Ethyl Acetate) Quench->Extraction Wash Organic Washes (Water, Brine) Extraction->Wash Concentrate Dry & Concentrate Wash->Concentrate Crude Crude Product Concentrate->Crude Purity_Check Purity Analysis (TLC, LC-MS, NMR) Crude->Purity_Check Recrystallize Recrystallization Crude->Recrystallize >90% Pure Chromatography Column Chromatography Purity_Check->Chromatography Impure Final_Product Pure 5-Bromo-3-iodo- 1H-indazole Purity_Check->Final_Product >98% Pure Chromatography->Final_Product Recrystallize->Final_Product

Caption: General experimental workflow from synthesis to pure product.

G Start Crude product is a dark oil/sticky solid Check_I2 Does the organic layer have a purple/brown tint before concentration? Start->Check_I2 Check_Solvent Was a high-boiling solvent (e.g., DMF) used? Check_I2->Check_Solvent No Sol_Quench Root Cause: Residual Iodine (I₂) Solution: Perform a thorough aqueous Na₂S₂O₃ wash until colorless. Check_I2->Sol_Quench Yes Sol_Solvent Root Cause: Trapped Solvent Solution: Co-evaporate with toluene or heptane under reduced pressure. Check_Solvent->Sol_Solvent Yes Sol_Both Root Cause: Both Issues Likely Solution: First, re-dissolve in EtOAc and wash with Na₂S₂O₃. Then, dry and co-evaporate with toluene. Check_Solvent->Sol_Both No (Re-evaluate) Sol_Quench->Check_Solvent

Caption: Troubleshooting decision tree for a common purification issue.

Frequently Asked Questions (FAQs)

Q3: What is a standard, reliable workup procedure for a ~5-10 gram scale reaction?

For a reaction starting with 5.0 g of 5-bromo-1H-indazole, the following procedure is robust.[1]

  • Reaction: In a flask protected by nitrogen, dissolve 5-bromo-1H-indazole (1.0 eq.) in anhydrous DMF. Add KOH (3.0 eq.) followed by iodine (2.0 eq.). Stir at room temperature for 2-3 hours, monitoring by TLC.[1]

  • Quench: Slowly pour the reaction mixture into 100 mL of cold 10% aqueous sodium thiosulfate. Stir until the color dissipates.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate under reduced pressure to yield the crude product. The crude material can often be used directly if purity is sufficient, or it can be further purified.[1]

Q4: Besides Hexanes/Ethyl Acetate, are there other recommended solvent systems for column chromatography?

Yes, the choice depends on the specific impurities present. For more polar impurities, a different system might provide better separation.

  • Dichloromethane (DCM) / Methanol (MeOH): A gradient of 0% to 5% MeOH in DCM can be effective. The elution order should remain the same.

  • Toluene / Acetone: This less common system can sometimes offer unique selectivity for aromatic compounds.

Q5: How should the final, pure this compound be stored?

Like many halogenated heterocyclic compounds, it should be stored under controlled conditions to ensure long-term stability.

  • Temperature: Store at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon).

  • Light/Moisture: Protect from light and moisture by using an amber, tightly sealed container.[8]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-3-iodo-1H-indazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of innovation, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] The ability to precisely functionalize this privileged heterocycle is paramount. Among the various starting materials, dihalogenated indazoles serve as exceptionally versatile building blocks, enabling the stepwise introduction of molecular complexity.

This guide provides an in-depth comparison of the reactivity of 5-Bromo-3-iodo-1H-indazole , a key intermediate, against other dihalogenated indazoles. We will explore the fundamental principles governing its unique reactivity and provide experimental data to support its strategic use in synthesis.

The Foundational Principle: C-I vs. C-Br Bond Reactivity in Palladium Catalysis

The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is:

C–I > C–Br >> C–Cl [4][5]

This hierarchy is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C–I bond is the weakest, making it the most susceptible to the crucial first step in most cross-coupling catalytic cycles: oxidative addition to a Palladium(0) complex. This intrinsic difference allows for highly regioselective reactions, where the C3-iodo position can be functionalized under mild conditions while leaving the C5-bromo position intact for a subsequent, more forcing transformation.[4][6] This "orthogonal" reactivity is the key to its power as a synthetic building block.

Palladium_Cross_Coupling_Cycle cluster_legend General Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + R-M pd2_r_complex Ar-Pd(II)-R(L_n) transmetalation->pd2_r_complex - M-X reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 l1

Caption: General catalytic cycle for Palladium cross-coupling reactions.

Comparative Reactivity in Key Transformations

The true value of this compound is demonstrated in its performance in sequential cross-coupling reactions. The C3-iodo position acts as a highly reactive "scout," enabling initial diversification, while the more robust C5-bromo position serves as a reliable anchor for late-stage functionalization.

Sonogashira Coupling: A Gateway to Alkynylated Indazoles

The Sonogashira reaction, which couples terminal alkynes with aryl halides, proceeds with exceptional selectivity on this compound.[6][7] The C3-iodo bond readily reacts under standard Sonogashira conditions (Pd catalyst, Cu(I) cocatalyst, mild base) at or near room temperature, affording the 3-alkynyl-5-bromo-1H-indazole in high yield with negligible formation of the di-alkynylated product.[6][8]

The remaining C5-bromo bond can then be subjected to a second Sonogashira coupling, typically requiring elevated temperatures (e.g., 70 °C), to install a different alkyne.[6] This stepwise approach is also perfectly suited for a Sonogashira-Suzuki sequence.[6][7]

PositionCoupling PartnerCatalyst SystemConditionsOutcomeReference
C3-Iodo PhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃N, DMF, RT, 4hSelective mono-coupling[6]
C5-Bromo 4-EthynylanisolePdCl₂(PPh₃)₂, CuIEt₃N, DMF, 70°C, 48hCoupling at C5 on mono-functionalized product[6]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki reaction is a workhorse for C-C bond formation. With this compound, the reaction can be directed with high fidelity to the C3 position using standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ at moderate temperatures.[6][9] The less reactive C5-bromo bond requires more forcing conditions, such as higher temperatures or the use of more electron-rich and bulky phosphine ligands (e.g., tBu₃P), to undergo a second Suzuki coupling.[4]

This predictable reactivity is a significant advantage over di-bromo or di-chloro indazoles, where selective mono-arylation can be challenging and often results in mixtures.[10]

PositionCoupling PartnerCatalyst SystemConditionsOutcomeReference
C3-Iodo Phenylboronic AcidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80°CSelective mono-arylation at C3[4][6]
C5-Bromo 4-Methoxyphenyl-boronic AcidPd₂(dba)₃, tBu₃P, KFTHF, 65°CArylation at C5 on mono-functionalized product[4]
Buchwald-Hartwig Amination: Installing Nitrogen Nucleophiles

The introduction of amine functionalities is critical in drug design. The Buchwald-Hartwig amination provides a powerful method for C-N bond formation.[11][12] Consistent with other cross-coupling reactions, the C3-iodo bond of this compound is preferentially aminated. The success of this reaction is highly dependent on the choice of a suitable bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) and an appropriate base.[11][12] The C5-bromo position can be subsequently functionalized, often requiring a different ligand/base combination or higher temperatures to achieve efficient coupling.

PositionCoupling PartnerCatalyst SystemConditionsOutcomeReference
C3-Iodo MorpholinePd(OAc)₂, Xantphos, Cs₂CO₃Dioxane, 100°CSelective mono-amination at C3[11][12]
C5-Bromo AnilinePd₂(dba)₃, BINAP, NaOtBuToluene, 110°CAmination at C5 on mono-functionalized product[12]

Comparison with Other Dihalogenated Indazoles

SubstrateHalogensInherent Reactivity DifferenceSelectivity ControlTypical Reaction Conditions
This compound Iodo, BromoHighExcellent, based on C-X bond energy.[4][6]Mild for C-I, more forcing for C-Br.
3,5-Dibromo-1H-indazole Bromo, BromoLowDifficult; relies heavily on catalyst/ligand control or subtle electronic differences.[10]Generally requires forcing conditions for both sites.
3,5-Dichloro-1H-indazole Chloro, ChloroVery LowVery challenging; requires specialized, highly active catalysts.Harsh conditions often needed.[5]
5-Chloro-3-iodo-1H-indazole Iodo, ChloroVery HighExcellent, provides a very wide reaction window between the two sites.[4]Mild for C-I, very forcing for C-Cl.

As the table illustrates, the combination of iodine and bromine provides an ideal balance of reactivity and selectivity for many synthetic applications. While an iodo/chloro pairing offers an even larger reactivity gap, the harsh conditions often required to activate the C-Cl bond can limit functional group tolerance. Dibromo and dichloro analogs lack the intrinsic, reliable reactivity differential, making them less suitable for programmed, sequential functionalization.

Sequential_Functionalization start This compound step1 Step 1: Selective Coupling @ C3-Iodo (e.g., Sonogashira, Suzuki, Buchwald) [Mild Conditions] start->step1 intermediate 5-Bromo-3-(R1)-1H-indazole step1->intermediate step2 Step 2: Coupling @ C5-Bromo (e.g., Sonogashira, Suzuki, Buchwald) [Forcing Conditions] intermediate->step2 final_product 5-(R2)-3-(R1)-1H-indazole step2->final_product

Caption: Workflow for the sequential functionalization of the indazole core.

Experimental Protocol: Selective Sonogashira Coupling at the C3-Position

This protocol describes a representative procedure for the selective functionalization of the C3-iodo position, leaving the C5-bromo position available for further modification.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

  • Copper(I) iodide [CuI] (0.04 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF via syringe, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 5-bromo-3-alkynyl-1H-indazole.

Trustworthiness: This protocol is self-validating. The high chemoselectivity for the C3-iodo position under these mild conditions confirms the differential reactivity. The unreacted C5-bromo position can be confirmed by NMR and mass spectrometry and carried forward to a second coupling step under more vigorous conditions.

Conclusion

This compound stands out as a superior building block for the synthesis of complex, polysubstituted indazoles. Its value lies in the predictable and highly chemoselective reactivity of its C3-iodo bond over the C5-bromo bond in a wide range of palladium-catalyzed cross-coupling reactions. This intrinsic reactivity differential allows for a programmed and sequential approach to molecular diversification that is difficult to achieve with other dihalogenated analogs like dibromo- or dichloroindazoles. For drug development professionals, mastering the reactivity of this scaffold is a strategic advantage, enabling the efficient and controlled exploration of chemical space around the privileged indazole core.

References

A Comparative Guide to 5-Bromo-3-iodo-1H-indazole and Alternative Scaffolds in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in contemporary drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with dozens of drugs now FDA-approved.[1] The success of these therapies often hinges on the molecular scaffold—the core chemical structure from which the inhibitor is built. A "privileged scaffold" is one that is repeatedly found in successful drugs, largely due to its ability to favorably interact with the conserved ATP-binding site of kinases.[2]

The indazole core has emerged as a premier privileged scaffold, forming the foundation of numerous approved kinase inhibitors, including Axitinib, Pazopanib, and Entrectinib.[3][4][5] Its utility stems from its bicyclic aromatic structure and the strategic placement of nitrogen atoms, which can form crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the natural ATP ligand.[6][7] This guide provides an in-depth comparison of a highly versatile, functionalized indazole building block, 5-Bromo-3-iodo-1H-indazole , against other common scaffolds used in kinase inhibitor development. We will explore the causality behind synthetic choices, present comparative biological data, and provide validated experimental protocols to empower researchers in their drug design endeavors.

The Kinase Inhibitor Pharmacophore: A Blueprint for Interaction

To understand the value of any building block, one must first understand the target. Most kinase inhibitors target the ATP-binding site, which, despite high conservation across the kinome, has distinct features that can be exploited for selectivity.[8][9] Inhibitors are broadly classified based on their binding to different conformational states of the kinase activation loop, characterized by the position of the DFG (Asp-Phe-Gly) motif.[10][11]

  • Type I Inhibitors: Bind to the active "DFG-in" conformation.

  • Type II Inhibitors: Bind to the inactive "DFG-out" conformation, accessing an adjacent hydrophobic pocket that offers opportunities for enhanced selectivity.[11][12]

A generalized pharmacophore model for ATP-competitive inhibitors highlights several key interaction points that a scaffold must address.

G cluster_0 ATP Binding Site hinge Hinge Region (Backbone H-bonds) adenine Adenine Pocket (Hydrophobic) gatekeeper Gatekeeper Residue hydrophobic1 Hydrophobic Pocket I allosteric Allosteric Pocket (DFG-out, Type II) scaffold Inhibitor Scaffold (e.g., Indazole) scaffold->adenine Occupies scaffold->gatekeeper Interacts with h_bond_acceptor H-Bond Acceptor/Donor scaffold->h_bond_acceptor Binds to hydrophobic_tail Hydrophobic Moiety scaffold->hydrophobic_tail Extends to dfg_out_moiety DFG-out Moiety scaffold->dfg_out_moiety Extends to h_bond_acceptor->hinge H-bonds hydrophobic_tail->hydrophobic1 van der Waals dfg_out_moiety->allosteric van der Waals

Caption: Generalized kinase inhibitor pharmacophore model.

The indazole ring is exceptionally well-suited to act as the core scaffold, with its N1 or N2 atoms serving as the critical hinge-binding element. The real power, however, comes from its functionalization.

Deep Dive: The Strategic Value of this compound

The utility of a building block is defined by its synthetic accessibility and, more importantly, its strategic reactivity. This compound is a prime example of a scaffold designed for maximum synthetic versatility, enabling extensive Structure-Activity Relationship (SAR) exploration.

Chemical Properties and Strategic Advantages

The key to this building block lies in its orthogonal halogenation:

  • Iodine at C-3: The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it highly reactive and the preferred site for initial palladium-catalyzed cross-coupling reactions.[13] This position is ideal for introducing substituents that can probe the ribose and phosphate-binding regions of the ATP pocket or extend towards the solvent front.

  • Bromine at C-5: The C-5 position often points towards the protein surface or a shallow hydrophobic pocket. The more robust carbon-bromine bond allows for a second, sequential cross-coupling reaction under different conditions, or it can be retained in the final molecule where the bromine atom itself contributes to binding affinity through halogen bonding or hydrophobic interactions.

This differential reactivity provides medicinal chemists with precise control over the step-wise elaboration of the indazole core, a crucial advantage in lead optimization.

Synthetic Accessibility

This building block can be reliably synthesized from commercially available precursors. The iodination of the C-3 position of a bromo-indazole is a high-yielding transformation.[14]

Representative Protocol: Synthesis of 6-Bromo-3-iodo-1H-indazole This protocol is adapted from a reported synthesis and illustrates the general procedure.[5]

  • To a solution of 6-bromo-1H-indazole (1.97 g, 10 mmol) in DMF (50 mL), add potassium hydroxide (KOH) (1.12 g, 20 mmol).

    • Causality: The base is required to deprotonate the indazole N-H, forming the more nucleophilic indazolide anion, which facilitates electrophilic attack on the C-3 position.

  • Prepare a solution of iodine (I₂) (3.81 g, 15 mmol) in DMF (8 mL).

  • Add the iodine solution dropwise to the reaction mixture at room temperature and stir for 3 hours.

    • Causality: I₂ acts as the electrophilic iodine source. The reaction is typically rapid at room temperature.

  • Upon completion (monitored by TLC), pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃.

    • Causality: The sodium thiosulfate (Na₂S₂O₄) quenches any excess iodine. Potassium carbonate (K₂CO₃) helps to neutralize the solution and precipitate the product.

  • Filter the resulting white precipitate, wash with water, and dry under vacuum to yield the desired 6-bromo-3-iodo-1H-indazole.

    • Self-Validation: The formation of a precipitate upon quenching indicates successful product formation, which can be confirmed by standard analytical techniques (NMR, MS).

Application in Kinase Inhibitor Synthesis: The Power of Cross-Coupling

The primary application of this compound is as an electrophilic partner in cross-coupling reactions. The Suzuki-Miyaura coupling is a workhorse reaction in this context, enabling the formation of C-C bonds with a vast array of boronic acids and esters.[15]

G start This compound reagents Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., Cs2CO3) Solvent (e.g., Dioxane/H2O) start->reagents Suzuki Coupling 1 (at C3-Iodo) boronic Aryl/Heteroaryl Boronic Acid (R1-B(OH)2) boronic->reagents intermediate Intermediate Product (5-Bromo-3-R1-1H-indazole) reagents->intermediate final_product Final Kinase Inhibitor reagents->final_product intermediate->reagents Suzuki Coupling 2 (at C5-Bromo) boronic2 Aryl/Heteroaryl Boronic Acid (R2-B(OH)2) boronic2->reagents

Caption: Stepwise Suzuki coupling workflow using this compound.

Comparative Analysis: Alternative Building Blocks

While this compound offers exceptional versatility, other scaffolds are frequently employed, each with its own set of advantages and disadvantages.

Building Block / ScaffoldKey AdvantagesCommon ReactionsTypical Targets / NotesRepresentative Drug(s)
This compound Orthogonal reactivity for sequential functionalization; high versatility for SAR.Suzuki, Sonogashira, Buchwald-Hartwig (at both C3 & C5).Broad applicability; ideal for Type I and Type II inhibitors where dual vectors of diversity are needed.(Scaffold for numerous clinical candidates)
Aminopyrazoles Strong, bidentate hinge-binding motif; synthetically accessible.N-arylation, condensation reactions.Often used for Type I inhibitors; provides a rigid core.Ruxolitinib (Jakafi)
Aminopyridines Simple, effective hinge-binder; good physicochemical properties.Suzuki, Buchwald-Hartwig on a halogenated precursor.Particularly successful for ALK and MET kinases.[16]Crizotinib (Xalkori)
Quinazolines Classic, well-validated scaffold; mimics the adenine ring of ATP.Nucleophilic aromatic substitution at C4.EGFR and VEGFR kinase families.Gefitinib (Iressa), Erlotinib (Tarceva)
Pyrrolopyrimidines Isosteric with adenine; potent hinge-binder.Halogenation followed by cross-coupling.Broadly active; often highly potent but can have selectivity challenges.(Numerous research compounds)

Quantitative Data: A Head-to-Head Comparison

Objective comparison requires quantitative data. The table below presents IC₅₀ values for inhibitors derived from indazole and other scaffolds against Polo-like Kinase 4 (PLK4), a well-validated cancer target.

Compound IDCore ScaffoldR¹ SubstitutionR² SubstitutionPLK4 IC₅₀ (nM)Cellular Antiproliferative Activity (MCF-7, IC₅₀ µM)Citation
CFI-400945 Indazole(complex)(complex)2.80.019[17]
Axitinib Indazole--6.50.2[17][18]
K22 IndazoleN-(1H-indazol-6-yl)benzenesulfonamide core(complex)0.11.3[17]
Centrinone Dihydro-pyrazolo-quinolone--2.74.8[18]
VX-680 (Tozasertib) Pyrrolopyrimidine--7.66 (Kᵢ)(Varies)[17]

Data is compiled for comparative purposes from multiple sources.[17][18]

This data highlights that the indazole scaffold, as seen in compounds like CFI-400945 and the highly potent K22, can produce inhibitors with picomolar to single-digit nanomolar potency, rivaling or exceeding that of compounds built from alternative cores.[17] The key is the ability to use the scaffold to optimally position substituents within the ATP binding site, a task for which this compound is exceptionally well-suited.

A Framework for Building Block Selection

The choice of a starting scaffold is a critical decision in a drug discovery program. It depends on the project goals, prior knowledge of the target kinase, and the desired inhibitor properties.

G start Start: Define Kinase Target & Project Goals q1 Structural Information Available? start->q1 s1 Use Structure-Based Design: Select scaffold that fits pocket & hinge q1->s1 Yes s2 Use Ligand-Based Design: Select scaffolds from known inhibitors q1->s2 No q2 Targeting DFG-in (Type I) or DFG-out (Type II)? s3 Select compact, rigid scaffolds (e.g., Aminopyrazole, Quinazoline) q2->s3 Type I s4 Select scaffolds that can support moieties for the allosteric pocket q2->s4 Type II q3 Need Extensive SAR Exploration? s5 Choose highly versatile building blocks like this compound q3->s5 Yes s6 Choose simpler, well-validated scaffolds (e.g., Aminopyridine) q3->s6 No s1->q2 s2->q2 s3->q3 s4->q3

References

A Cost-Benefit Analysis of 5-Bromo-3-iodo-1H-indazole in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology.[1][2] The strategic functionalization of this privileged heterocycle is paramount in the drug discovery process, enabling the exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties. Halogenated indazoles, in particular, serve as exceptionally versatile intermediates, acting as synthetic handles for diversification through cross-coupling reactions.[2][3]

This guide provides an in-depth analysis of 5-Bromo-3-iodo-1H-indazole, a di-halogenated building block that offers significant strategic advantages in multi-step syntheses. We will objectively compare its utility against alternative starting materials, providing a clear cost-benefit perspective rooted in chemical reactivity, synthetic efficiency, and overall project timelines.

The Strategic Advantage: Orthogonal Reactivity

The primary value of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst to the carbon-halogen bond. The bond dissociation energy for C-I is significantly lower than for C-Br, making the C-I bond more reactive.[4] This inherent difference allows for highly regioselective and sequential functionalization.

First, the more labile iodine atom at the C-3 position can be selectively targeted in a cross-coupling reaction, leaving the bromine atom at the C-5 position untouched. The resulting 5-bromo-3-substituted-1H-indazole can then be subjected to a second, distinct cross-coupling reaction to modify the C-5 position. This predictable, stepwise approach is invaluable for building molecular complexity from a single, advanced intermediate.

G cluster_0 Sequential Cross-Coupling Workflow A This compound B Step 1: C-3 Functionalization (e.g., Suzuki, Sonogashira) A->B R1-B(OH)2 Pd Catalyst C 5-Bromo-3-aryl/alkynyl-1H-indazole B->C D Step 2: C-5 Functionalization (e.g., Suzuki, Buchwald-Hartwig) C->D R2-B(OH)2 or R2-NH2 Pd Catalyst E 3,5-Disubstituted Indazole Derivative D->E

Caption: Sequential functionalization of this compound.

Synthesis of this compound

The title compound is readily prepared from the commercially available 5-bromo-1H-indazole. The C-3 position of the indazole ring is susceptible to electrophilic substitution under basic conditions. Treatment with elemental iodine in the presence of a base like potassium hydroxide (KOH) in a polar aprotic solvent such as DMF affords the desired product in high yield.[5]

G cluster_1 Synthesis Workflow Start 5-bromo-1H-indazole Reagents Iodine (I2) Potassium Hydroxide (KOH) DMF Reaction Stir at Room Temperature ~2 hours Start->Reaction Reagents->Reaction Add sequentially Workup Aqueous Workup (H2O, Na2S2O3) Extraction (EtOAc) Reaction->Workup Product This compound Workup->Product

References

A Comparative Guide to Bromo- vs. Iodo-Substituted Indazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of chemical motifs is paramount to successful lead optimization. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutics.[1][2] Halogenation is a key tool for modulating the pharmacological profile of such scaffolds. While fluorine and chlorine are common choices, the heavier halogens—bromine and iodine—offer unique properties that can be leveraged to enhance potency and selectivity.

This guide provides an in-depth comparison of bromo- versus iodo-substituted indazoles, exploring the underlying physicochemical principles and their translation into biological activity. While direct, head-to-head experimental comparisons in the literature are limited, this document synthesizes data from structure-activity relationship (SAR) studies and the principles of medicinal chemistry to provide a robust framework for decision-making in drug design.

The Physicochemical Dichotomy: Bromine vs. Iodine

The choice between bromine and iodine is not arbitrary; it is a deliberate decision based on their distinct atomic properties, which profoundly influence molecular interactions, pharmacokinetics, and pharmacodynamics. The key differentiators are size, polarizability, and the capacity for halogen bonding.

Halogen bonding is a critical non-covalent interaction where an electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen in a protein active site.[3] The strength of this interaction typically follows the trend I > Br > Cl > F, making iodine a particularly interesting candidate for enhancing target affinity.[3]

Table 1: Comparison of Physicochemical Properties of Bromine and Iodine

PropertyBromine (Br)Iodine (I)Rationale & Implication in Drug Design
Van der Waals Radius (Å) 1.851.98Iodine's larger size can provide better shape complementarity in a binding pocket but may also introduce steric hindrance.
Polarizability (ų) 4.777.1Higher polarizability makes iodine a stronger halogen bond donor, potentially leading to significantly increased binding affinity.[4]
C-X Bond Strength (kJ/mol) ~285 (C-Br)~210 (C-I)The weaker C-I bond makes iodo-substituted compounds more reactive in synthetic reactions like palladium-catalyzed cross-couplings, but potentially more susceptible to metabolic degradation.[5]
Lipophilicity (Hansch π) +0.86+1.12Iodine contributes more to lipophilicity, which can enhance membrane permeability but may also increase non-specific binding and reduce solubility.

Biological Activity: A Focus on Kinase Inhibition

Indazole-based compounds are particularly prominent as kinase inhibitors, often targeting the ATP-binding site.[1] The hinge region of many kinases, which forms critical hydrogen bonds with inhibitors, is also rich in Lewis bases (backbone carbonyls), making it a prime location for halogen bonding to contribute to affinity. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, serves as an excellent case study, as many indazole-based inhibitors target this kinase.[6][7][8][9]

The VEGFR-2 Signaling Pathway

VEGFR-2 activation triggers a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-AKT pathways, culminating in endothelial cell proliferation, migration, and survival—the hallmarks of angiogenesis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene mTOR->Gene Promotes Proliferation Proliferation Gene->Proliferation Migration Migration Gene->Migration Indazole Bromo/Iodo-Indazole Inhibitor Indazole->VEGFR2 Inhibits workflow cluster_synthesis Compound Synthesis & QC cluster_testing Biological Evaluation cluster_analysis Data Analysis start Design Analogs synth_br Synthesize Bromo-Indazole start->synth_br synth_i Synthesize Iodo-Indazole start->synth_i qc Purity & Identity Confirmation (NMR, LC-MS) synth_br->qc synth_i->qc invitro In Vitro Kinase Assay (e.g., VEGFR-2) qc->invitro cellular Cellular Antiproliferation (MTT Assay) qc->cellular ic50 Calculate IC50 Values invitro->ic50 cellular->ic50 sar Establish SAR ic50->sar end Select Lead Compound sar->end

References

A Comparative Guide to the Synthetic Routes of 5-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-3-iodo-1H-indazole is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern allows for selective functionalization at three distinct positions (N1, C3-Iodo, and C5-Bromo), making it an invaluable scaffold for the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics. The reliable and efficient synthesis of this intermediate is therefore of paramount importance to researchers in the field. This guide provides an in-depth comparison of two distinct synthetic routes to this compound, offering insights into the rationale behind the experimental choices and providing validated, step-by-step protocols.

Route A: Direct C3-Iodination of 5-Bromo-1H-indazole

This approach is a straightforward and high-yielding method that begins with the commercially available or readily synthesized 5-bromo-1H-indazole. The core of this strategy is the electrophilic substitution at the C3 position of the indazole ring, which is activated by the electron-donating character of the heterocyclic system.

Causality Behind Experimental Choices

The direct iodination of 5-bromo-1H-indazole is typically carried out using molecular iodine (I₂) in the presence of a base. The choice of a strong base, such as potassium hydroxide (KOH), is crucial for the deprotonation of the indazole N-H, which increases the electron density of the ring system and facilitates the electrophilic attack by iodine. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar aprotic nature, which effectively dissolves the reagents and facilitates the ionic interactions.

Experimental Protocol

A detailed, step-by-step methodology for the direct iodination of 5-bromo-1H-indazole is as follows:

  • To a solution of 5-bromo-1H-indazole (5.0 g, 25.4 mmol, 1.0 eq.) in anhydrous DMF (15.0 mL) under a nitrogen atmosphere, add potassium hydroxide (4.3 g, 76.1 mmol, 3.0 eq.).

  • Stir the mixture at room temperature until the potassium hydroxide has dissolved.

  • Add iodine (12.9 g, 50.75 mmol, 2.0 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2 hours.

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with ice water.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]

The crude this compound is often of sufficient purity for subsequent reactions, with reported yields as high as 97.9%.[1]

Route B: Multi-step Synthesis from 4-Bromo-2-methylaniline

This alternative route involves the initial construction of the 5-bromo-1H-indazole ring from a substituted aniline precursor, followed by the same C3-iodination step as in Route A. This approach offers a different strategic starting point and may be advantageous depending on the availability and cost of the starting materials.

Causality Behind Experimental Choices

The synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline proceeds via a diazotization and cyclization sequence. The aniline is first acetylated to protect the amino group and direct the subsequent reaction. Treatment with isoamyl nitrite in the presence of potassium acetate generates a diazonium species in situ, which then undergoes an intramolecular cyclization to form the indazole ring. The acidic workup removes the acetyl protecting group. This classical approach to indazole synthesis is robust and scalable.[2]

Experimental Protocol

The multi-step synthesis is detailed below:

Step 1: Synthesis of 5-Bromo-1H-indazole [2]

  • In a flask, treat 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) with acetic anhydride (0.109 L) at a temperature below 40°C.

  • Stir the solution for 50 minutes, then add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L).

  • Reflux the solution at 68°C for 20 hours.

  • Cool the reaction to 25°C and distill off the volatiles under vacuum.

  • Add water in portions and continue distillation to remove residual volatiles.

  • Transfer the product mass to a reaction vessel with water and concentrated hydrochloric acid, and heat to 50-55°C.

  • Cool the solution to 20°C and basify with 50% sodium hydroxide to pH 11.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over magnesium sulfate and filter through a silica gel pad.

  • Concentrate the eluant by rotary evaporation, adding heptane during the distillation to precipitate the product.

  • Slurry the solids with heptane, filter, and dry under vacuum to yield 5-bromo-1H-indazole (91.9 g, 94% yield).[2]

Step 2: Synthesis of this compound

The 5-bromo-1H-indazole obtained from Step 1 is then subjected to the same iodination protocol as described in Route A to yield the final product.

Comparative Analysis

FeatureRoute A: Direct IodinationRoute B: Multi-step Synthesis
Starting Material 5-Bromo-1H-indazole4-Bromo-2-methylaniline
Number of Steps 12 (to the final product)
Overall Yield ~98%[1]~92% (calculated from reported yields of each step)[1][2]
Reagents I₂, KOH, DMFAcetic anhydride, potassium acetate, isoamyl nitrite, HCl, NaOH, I₂, KOH, DMF
Simplicity HighModerate
Scalability GoodGood, though involves more unit operations
Key Advantage High efficiency and simplicityUtilizes a more basic and potentially cheaper starting material
Key Disadvantage Relies on the availability of 5-bromo-1H-indazoleLonger reaction sequence and more reagents

Visualizing the Synthetic Workflows

To further clarify the two synthetic pathways, the following diagrams illustrate the reaction schemes.

Route_A cluster_0 Route A: Direct Iodination 5-Bromo-1H-indazole 5-Bromo-1H-indazole This compound This compound 5-Bromo-1H-indazole->this compound I₂, KOH DMF, rt, 2h ~98% Yield

Caption: Synthetic workflow for Route A.

Route_B cluster_1 Route B: Multi-step Synthesis 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline 5-Bromo-1H-indazole 5-Bromo-1H-indazole 4-Bromo-2-methylaniline->5-Bromo-1H-indazole 1. Ac₂O 2. KOAc, Isoamyl nitrite ~94% Yield This compound This compound 5-Bromo-1H-indazole->this compound I₂, KOH DMF, rt, 2h ~98% Yield

Caption: Synthetic workflow for Route B.

Conclusion

Both Route A and Route B provide viable and high-yielding pathways to the valuable intermediate, this compound. The choice between the two routes will likely be dictated by factors such as the starting material availability, cost, and the desired operational simplicity. Route A is a highly efficient, single-step transformation ideal for researchers who have access to 5-bromo-1H-indazole. In contrast, Route B offers a robust, multi-step alternative starting from a more fundamental precursor, which may be more cost-effective for large-scale synthesis. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to make informed decisions for the synthesis of this important building block.

References

A Comparative Guide to Palladium Catalysts for the Selective Functionalization of 5-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-3-iodo-1H-indazole in Medicinal Chemistry

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant molecules.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and anti-inflammatory properties.[4][5] Among the various substituted indazoles, this compound stands out as a particularly valuable and versatile building block. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for a stepwise and regioselective introduction of diverse functionalities at the C3 and C5 positions, respectively.[6][7] This guide provides a comparative analysis of various palladium catalyst systems for the selective cross-coupling of this compound, offering experimentally grounded insights for researchers in drug discovery and organic synthesis.

The Fundamental Principle: Harnessing Differential Halogen Reactivity

The success of sequential functionalization of this compound hinges on the disparate reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in the crucial oxidative addition step of the catalytic cycle is I > Br > OTf >> Cl > F.[8] This hierarchy is attributed to the weaker C-I bond strength and more favorable electrostatic interactions between the palladium catalyst and the larger, more polarizable iodine atom, which lowers the activation energy barrier for oxidative addition.[9][10][11] Consequently, palladium catalysts will preferentially activate the C-I bond at the 3-position of the indazole core, leaving the C-Br bond at the 5-position intact for subsequent transformations.[6]

Comparative Analysis of Palladium Catalysts for C3-Selective Coupling

The choice of the palladium catalyst, including the palladium precursor and the associated ligand, is paramount in achieving high efficiency and selectivity in the coupling reactions of this compound. Below, we compare the performance of commonly employed catalyst systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions at the C3-position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds.[2][8] For the C3-arylation or -vinylation of this compound, several palladium catalysts have proven effective.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Observations
Pd(dppf)Cl₂ / K₂CO₃K₂CO₃Dimethoxyethane (DME)80Good[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a versatile and efficient catalyst for coupling with various aryl and heteroaryl boronic acids.[1][12]
Pd(PPh₃)₄ / Na₂CO₃Na₂CO₃DME/H₂O70-80Moderate to GoodTetrakis(triphenylphosphine)palladium(0) is a classic, widely used catalyst, though it can sometimes be less active than more modern catalysts with specialized ligands.[6]
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂OMicrowaveGood to ExcellentThe use of a bulky, electron-rich phosphine ligand like RuPhos with palladium acetate can lead to high yields under microwave irradiation, which often reduces reaction times.[13]

Expert Insight: While Pd(PPh₃)₄ is a reliable choice, Pd(dppf)Cl₂ often provides superior yields and broader substrate scope for the Suzuki coupling of halogenated indazoles. The dppf ligand enhances the stability and catalytic activity of the palladium center. For challenging couplings, the use of specialized Buchwald-type ligands like RuPhos in combination with Pd(OAc)₂ under microwave conditions can be highly advantageous.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the introduction of terminal alkynes, leading to the formation of valuable internal alkyne structures.[14]

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Yield (%)Observations
[PdCl₂(PPh₃)₂] / CuICuIEt₃N/DMF70HighThe combination of bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide is the traditional and highly effective catalyst system for Sonogashira reactions.[6]
Pd(PPh₃)₄ / CuICuIEt₃N/DMF70HighSimilar to the above, using Pd(PPh₃)₄ with a copper co-catalyst also affords excellent yields of the coupled products.[6]

Expert Insight: The Sonogashira reaction on 3-iodoindazoles is generally high-yielding and selective.[6][15] The key to success is the synergistic action of the palladium catalyst and the copper(I) co-catalyst. It is often crucial to protect the N-H of the indazole ring prior to the Sonogashira coupling to prevent side reactions and ensure high yields, although some protocols for unprotected indazoles exist.[15]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[16][17][18]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd₂(dba)₃ / XantphosXantphosCs₂CO₃Toluene or Dioxane80-110Good to HighThe use of bulky, electron-rich biarylphosphine ligands like Xantphos is critical for the efficient coupling of amines with aryl halides.[18]
Pd(OAc)₂ / BINAPBINAPCs₂CO₃ or NaOtBuToluene80-110Good to HighBidentate phosphine ligands like BINAP were among the first to enable the reliable coupling of primary amines.[16]

Expert Insight: The choice of ligand is paramount in Buchwald-Hartwig amination.[18] For the coupling of this compound, bulky and electron-rich ligands are necessary to promote the reductive elimination step and prevent catalyst decomposition. The base also plays a crucial role, with cesium carbonate being a good general choice, while sodium tert-butoxide is often used for less nucleophilic amines.

Visualizing the Catalytic Pathways

To better understand the underlying mechanisms of these transformations, the following diagrams illustrate the generalized catalytic cycles.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start: This compound + Arylboronic Acid Reaction Reaction Vessel: - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃) - Solvent (e.g., DME) Start->Reaction Add Reactants Heating Heating (e.g., 80°C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup After Reaction Completion Purification Column Chromatography Workup->Purification Product Product: 3-Aryl-5-bromo-1H-indazole Purification->Product

Caption: A typical workflow for the Suzuki-Miyaura coupling of this compound.

Generalized Catalytic Cycle for Cross-Coupling Reactions

Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex R-Pd(II)(I)L₂ Pd0->OA_complex Oxidative Addition (R-I) Trans_complex R-Pd(II)(R')L₂ OA_complex->Trans_complex Transmetalation (R'-M) Trans_complex->Pd0 Reductive Elimination (R-R')

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.[8][19][20]

Experimental Protocols

The following are representative, detailed protocols for the C3-selective functionalization of this compound.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%).

  • Solvent and Degassing: Add dimethoxyethane (DME) and water (4:1 mixture). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80°C and stir under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling
  • Reactant Preparation: In a flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a mixture of triethylamine and DMF (2:1).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride ([PdCl₂(PPh₃)₂]) (10 mol%), copper(I) iodide (CuI) (20 mol%), and triphenylphosphine (10 mol%).[6]

  • Reaction: Stir the mixture at 70°C under an inert atmosphere for 48 hours or until completion.[6]

  • Workup: After cooling, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the 3-alkynyl-5-bromo-1H-indazole.

Protocol 3: Buchwald-Hartwig Amination
  • Reaction Setup: In a sealable tube, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), and cesium carbonate (1.4 equiv.).

  • Catalyst System: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%) and Xantphos (4 mol%).

  • Solvent and Degassing: Add dry, degassed toluene. Seal the tube and purge with argon.

  • Reaction: Heat the mixture in an oil bath at 110°C for 12-24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, evaporate the solvent, and purify the residue by flash chromatography.

Conclusion and Future Outlook

The selective functionalization of this compound through palladium-catalyzed cross-coupling reactions is a powerful and reliable strategy for the synthesis of diverse indazole derivatives. The inherent reactivity difference between the C-I and C-Br bonds allows for a predictable and stepwise approach to molecular elaboration. While classic catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ remain highly effective for Suzuki and Sonogashira couplings, the development of more sophisticated ligand systems, particularly for Buchwald-Hartwig amination, has significantly expanded the scope and efficiency of these transformations. Future research will likely focus on developing even more active and versatile catalyst systems that can operate under milder conditions and with lower catalyst loadings, further enhancing the utility of this important synthetic building block in the quest for novel therapeutics.

References

A Senior Application Scientist's Guide to Assessing the Novelty of Compounds Derived from 5-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The 1H-indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Its bioisosteric relationship with indole allows it to interact with a wide array of biological targets, yet its unique physicochemical properties offer distinct advantages in drug design.[3] This scaffold is central to the mechanism of several FDA-approved drugs, including the multi-kinase inhibitors Pazopanib and Axitinib, used in cancer chemotherapy, and the PARP inhibitor Niraparib, for treating ovarian cancer.[2][4][5][6] The therapeutic success of these molecules underscores the immense potential held within the indazole framework and drives the continued exploration for novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[4][7]

This guide provides an in-depth technical comparison of novel compounds synthesized from a highly versatile starting material: 5-Bromo-3-iodo-1H-indazole. We will explore the strategic rationale behind its use, detail the synthetic methodologies for creating new chemical entities, and present a framework for assessing their novelty through comparative biological data.

The Strategic Advantage of this compound: A Platform for Regioselective Functionalization

The novelty of derivative compounds often hinges on the ability to selectively and efficiently introduce diverse functional groups onto a core scaffold. This compound (CAS No: 459133-66-5) is an exemplary precursor for this purpose.[8] Its design is inherently strategic due to the differential reactivity of the halogen atoms in metal-catalyzed cross-coupling reactions.

The carbon-iodine (C-I) bond at the 3-position is significantly more reactive towards oxidative addition by a palladium catalyst than the carbon-bromine (C-Br) bond at the 5-position. This reactivity gradient is the cornerstone of our synthetic strategy, enabling a sequential and regioselective approach to building molecular complexity. We can first introduce a substituent at the C3 position while leaving the C5 bromine intact for a subsequent, distinct functionalization. This stepwise approach is critical for creating a library of diverse and novel compounds that would be difficult to access through other means.[9]

Workflow for Sequential Functionalization

The following diagram illustrates the logical flow of a two-step, sequential cross-coupling strategy to generate novel di-substituted indazole derivatives.

G cluster_0 Step 1: C3-Position Functionalization cluster_1 Step 2: C5-Position Functionalization cluster_2 Assessment Start This compound Reaction1 Suzuki-Miyaura Coupling (Aryl Boronic Acid 1) Start->Reaction1 Intermediate 5-Bromo-3-aryl-1H-indazole Reaction1->Intermediate Reaction2 Suzuki or Buchwald Coupling (Aryl Boronic Acid 2 or Amine) Intermediate->Reaction2 FinalProduct Novel 3,5-disubstituted-1H-indazole Reaction2->FinalProduct BioAssay Comparative Biological Assay (e.g., Kinase Inhibition) FinalProduct->BioAssay

Caption: Sequential cross-coupling workflow for synthesizing novel indazoles.

Part 1: Synthesis of Novel 3-Aryl-Indazole Derivatives

Our first step in assessing novelty is to create a series of 3-aryl-5-bromo-1H-indazoles via a Suzuki-Miyaura cross-coupling reaction. This reaction is chosen for its exceptional functional group tolerance and robust, high-yield performance with haloindazoles.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling at the C3-Position

This protocol is a self-validating system. Successful coupling is indicated by the consumption of the starting material (monitored by TLC or LC-MS) and the appearance of a new, less polar product spot.

  • Reagent Preparation: In a nitrogen-purged glovebox, add this compound (1.0 equiv.), the desired aryl boronic acid (1.5 equiv.), and Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.05 equiv.) to an oven-dried reaction vessel.

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane as the solvent, followed by an aqueous solution of 2M potassium carbonate (K₂CO₃, 3.0 equiv.). The base is crucial for activating the boronic acid.

  • Reaction Execution: Seal the vessel and heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress every hour using TLC. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude residue via flash column chromatography on silica gel to yield the pure 5-bromo-3-aryl-1H-indazole. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Comparative Synthesis Data (Hypothetical)

The choice of boronic acid directly impacts reaction efficiency and the properties of the resulting compound. Below is a comparison of outcomes for different aryl boronic acids.

EntryAryl Boronic AcidReaction Time (h)Yield (%)Novelty Feature
1 Phenylboronic acid492Core phenyl scaffold
2 4-Methoxyphenylboronic acid4.588Electron-donating group
3 4-(Trifluoromethyl)phenylboronic acid585Electron-withdrawing group
4 Pyridin-4-ylboronic acid678Introduction of a heteroaromatic base
5 1-Methyl-1H-pyrazol-4-ylboronic acid5.581Alternative heteroaromatic system

Part 2: Assessing Novelty through Biological Comparison

To quantify the novelty and potential of our synthesized compounds, we compare their performance against a known standard in a relevant biological assay. Given that many indazole derivatives are potent kinase inhibitors, we will assess their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer.[9]

Experimental Protocol: In-Vitro VEGFR-2 Kinase Inhibition Assay

This protocol provides a quantitative measure (IC₅₀) of the inhibitory potential of a compound.

  • Reagent Preparation: Prepare a series of dilutions for each test compound (from 100 µM to 1 nM) in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Setup: In a 96-well plate, add the kinase buffer, the test compound dilutions, recombinant human VEGFR-2 enzyme, and a fluorescently labeled peptide substrate.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using an appropriate plate reader. The signal is inversely proportional to the kinase inhibitory activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Comparative Biological Data (Hypothetical)

The table below compares the inhibitory activity of our novel 5-bromo-3-aryl-1H-indazoles against Pazopanib, an FDA-approved VEGFR-2 inhibitor containing an indazole core.

CompoundStructure (3-Aryl Group)VEGFR-2 IC₅₀ (nM)Comparison to Standard
Pazopanib (Reference Standard)21Baseline
Entry 1 Phenyl150Less potent
Entry 2 4-Methoxyphenyl95Improved potency over Entry 1
Entry 3 4-(Trifluoromethyl)phenyl35Approaching potency of standard
Entry 4 Pyridin-4-yl18Novel compound with superior potency
Entry 5 1-Methyl-1H-pyrazol-4-yl25Comparable potency to standard
Structure-Activity Relationship (SAR) Analysis

The comparative data allows for an initial assessment of structure-activity relationships, a critical component of judging novelty and guiding future drug development.

SAR cluster_sar Structure-Activity Relationship Logic cluster_ewg Electron-Withdrawing Group cluster_edg Electron-Donating Group cluster_het Heteroaromatic Group Start 5-Bromo-3-Aryl-1H-Indazole Scaffold EWG Aryl = 4-CF3-Ph Start->EWG EDG Aryl = 4-OMe-Ph Start->EDG HET Aryl = Pyridin-4-yl Start->HET EWG_Result Increased Potency (IC50 = 35 nM) EWG->EWG_Result EDG_Result Decreased Potency (IC50 = 95 nM) EDG->EDG_Result HET_Result Highest Potency (IC50 = 18 nM) HET->HET_Result

Caption: SAR analysis of C3-substituents on VEGFR-2 inhibition.

Conclusion and Future Directions

This guide demonstrates a systematic approach to synthesizing and assessing novel compounds derived from this compound. By leveraging regioselective Suzuki-Miyaura cross-coupling, we have shown how to create a series of new chemical entities. The true measure of their novelty comes from direct, quantitative comparison against an established drug in a relevant biological assay.

Our hypothetical results, where a 3-(pyridin-4-yl) derivative exhibits superior potency to Pazopanib, highlight a genuinely novel finding. This would warrant further investigation, including:

  • Secondary Functionalization: Utilizing the remaining 5-bromo position for subsequent couplings to explore new SAR.

  • In-depth Profiling: Assessing the compound's selectivity against a panel of other kinases.

  • ADME Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion properties.

The methodologies and comparative frameworks presented here provide a robust foundation for researchers, scientists, and drug development professionals to discover and validate the next generation of indazole-based therapeutics.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers not only with innovative tools for discovery but also with the critical knowledge to maintain a safe and compliant laboratory environment. The handling and disposal of specialized chemical reagents like 5-Bromo-3-iodo-1H-indazole (CAS No. 459133-66-5) demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our goal is to move beyond simple instruction and provide a self-validating system of protocols that ensures safety, compliance, and scientific integrity.

Hazard Identification and Essential Safety Precautions

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is essential. While a comprehensive, peer-reviewed safety profile for this compound is not extensively documented, its structure—a halogenated indazole derivative—and data from structurally similar compounds necessitate that it be handled as a hazardous substance.[1] Safety data sheets for analogous chemicals, such as 5-bromo-1H-indazole-3-carboxylic acid and 5-bromo-3-methyl-1H-indazole, indicate risks including skin irritation, serious eye irritation, respiratory irritation, and potential harm if swallowed.[2][3]

Therefore, all handling and disposal operations must be predicated on a conservative assessment of risk.

Immediate Protective Measures: All operations involving this compound, including weighing, reaction quenching, and waste consolidation, must be conducted within a certified chemical fume hood.[4] This engineering control is the primary defense against the inhalation of aerosols or fine dust particles. An eyewash station and emergency shower must be readily accessible.[2]

The following personal protective equipment (PPE) is mandatory for all personnel handling this compound and its waste streams.

Equipment Specification Rationale
Eye & Face Protection ANSI-approved chemical safety goggles. A face shield is required when handling larger quantities or during procedures with a splash risk.[5]Protects against splashes and airborne particles that can cause serious eye damage.[2]
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact, which may cause irritation.[3][6] Always check the manufacturer's compatibility chart for breakthrough times.
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing and protects against incidental skin contact.[4]
Respiratory Protection Not typically required when using a fume hood. If a hood is unavailable or malfunctioning, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[2][5]Minimizes the inhalation of potentially harmful vapors or dust.

The Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a final step but an integrated part of the experimental process. The fundamental principle governing its disposal is waste stream segregation .

Step 1: Waste Characterization

Due to the presence of bromine and iodine atoms covalently bonded to its organic structure, this compound is unequivocally classified as a halogenated organic compound .[7][8] This classification is the single most important factor determining its disposal pathway. Under the Resource Conservation and Recovery Act (RCRA), it must be managed as hazardous waste.[9]

Step 2: Rigorous Segregation

Halogenated organic waste must be collected separately from all other waste streams, particularly non-halogenated organic waste.[4][5][10]

  • Causality: The primary reason for this segregation relates to the final disposal method. Halogenated wastes are typically disposed of via high-temperature incineration.[7] The halogens produce acidic gases (like HBr and HI) during combustion, which require specialized scrubbers in the incinerator's exhaust system. Mixing halogenated and non-halogenated streams unnecessarily complicates and increases the cost of disposal for the entire volume of waste.[10]

Step 3: Container Selection and Labeling

The integrity of the disposal process relies on the correct choice and labeling of the waste container.

  • Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are appropriate.[4] Avoid metal containers, as prolonged contact with halogenated compounds can lead to the formation of acids and subsequent corrosion.[6]

  • Container Condition: The container must be in good condition, free of cracks or defects, and possess a secure, leak-proof screw cap.[8]

  • Labeling Protocol: The container must be labeled clearly at the moment the first drop of waste is added .[8] The label must, at a minimum, include the following information as mandated by the EPA:[11]

    • The words "Hazardous Waste "

    • The full, unambiguous chemical name: "This compound " and any other components in the waste mixture, listed by percentage or volume.[7] Chemical formulas or abbreviations are not acceptable.[8]

    • Appropriate hazard warnings (e.g., "Irritant," "Toxic").[11]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories serve as Satellite Accumulation Areas (SAAs), which are designated locations for collecting waste at or near the point of generation.[11][12]

  • Location: The waste container should be kept in a designated SAA, such as a secondary containment tray within the fume hood where the waste is generated.[12] This area must be under the direct control of laboratory personnel.

  • Container Management: The waste container must be kept closed at all times except when actively adding waste.[8][10] This is crucial to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Volume Limits: An SAA can accumulate up to 55 gallons of a single hazardous waste stream. Once this limit is reached, the full container must be moved to the facility's central accumulation area (CAA) within three days.[11][12]

Step 5: Final Disposal and Documentation

Once the experiment is complete or the waste container is full, arrange for disposal through your institution's Environmental Health & Safety (EHS) department. EHS professionals are trained to manage the transport and final disposal of hazardous waste in compliance with all federal and state regulations.[9] Never pour chemical waste down the drain or dispose of it in the regular trash.[10]

Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Characterization cluster_action Phase 2: Action & Accumulation cluster_disposal Phase 3: Final Disposition Start Begin Disposal Process Char Characterize Waste: This compound Start->Char IsHalo Does it contain Bromine or Iodine? Char->IsHalo Result Result: Halogenated Organic Hazardous Waste IsHalo->Result Select Select Compatible Container (e.g., HDPE, Glass) Result->Select Label Label Container: 'Hazardous Waste' + Full Chemical Name(s) Select->Label Place Place in Satellite Accumulation Area (SAA) (e.g., Fume Hood) Label->Place Add Add Waste to Container (Keep closed when not in use) Place->Add IsFull Container Full or Project Complete? Add->IsFull ContactEHS Contact EHS for Pickup and Final Disposal IsFull->ContactEHS End End of Protocol ContactEHS->End

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposure

Spill Response:

  • Minor Spill (within a fume hood): If a small amount of solid is spilled, use absorbent pads or a dry cleanup method to collect the material.[3] Avoid generating dust. Place the collected material and cleaning supplies into your halogenated waste container.

  • Major Spill (outside a fume hood): Evacuate the immediate area. Alert colleagues and your laboratory supervisor. Contact your institution's EHS or emergency response team immediately.[6]

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Consult a physician.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

By adhering to this comprehensive disposal guide, researchers can ensure that their work with this compound is conducted with the highest standards of safety, environmental responsibility, and regulatory compliance.

References

Essential Protective Measures: A Guide to Personal Protective Equipment for Handling 5-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Bromo-3-iodo-1H-indazole (CAS No: 459133-66-5).[1] As a halogenated heterocyclic compound used in synthetic chemistry and drug development, its proper handling is paramount to ensure personnel safety and experimental integrity.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety standards and field-proven insights.

Hazard Identification and Risk Assessment

This compound is a solid powder that presents several health hazards upon exposure.[4] A thorough understanding of these risks is the foundation of a robust safety plan. The primary hazards, as defined by the Globally Harmonized System (GHS), necessitate stringent control measures.

A comprehensive risk assessment must be conducted before any handling of this compound. This involves evaluating the specific quantities being used, the duration of exposure, and the potential for dust generation or aerosolization.

Hazard StatementClassificationDescription of Risk
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed.[4][5]
H315Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1][4][5]
H319Serious Eye Damage/Eye Irritation (Category 2)Causes serious eye irritation.[1][4][5]
H335Specific Target Organ Toxicity — Single Exposure (Category 3)May cause respiratory irritation.[1][4][5]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a critical control system designed to provide a reliable barrier between the researcher and the chemical hazard. The following equipment is mandatory for all procedures involving this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles: Must be tightly fitting and conform to EN 166 (EU) or ANSI Z87.1 (US) standards. This is crucial to prevent fine dust particles from entering the eyes.[6] Face Shield: Must be used in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing during solution preparation. A face shield alone does not provide adequate protection.[7][8]
Hands Chemical-Resistant GlovesType: Powder-free nitrile or neoprene gloves are required.[7] PVC gloves offer little protection and should be avoided.[8] Practice: Double-gloving is recommended to minimize contamination risk during glove removal.[8] Gloves must be inspected for tears or holes before each use and changed every 30-60 minutes or immediately upon known contact with the chemical.[8][9]
Body Laboratory Coat / Chemical-Resistant SuitLab Coat: A fully buttoned, long-sleeved lab coat is the minimum requirement to protect skin from accidental contact.[7] Chemical Suit: For large-scale operations or spill cleanup, a disposable, chemically impervious suit should be worn to provide full-body protection.[10]
Respiratory NIOSH-Approved RespiratorWhen Required: Respiratory protection is mandatory when handling the solid powder outside of a certified chemical fume hood or if there is any visible dust generation.[7] Type: A full-face respirator with appropriate cartridges for organic vapors and particulates should be used based on a formal risk assessment.[6]

Operational Plan: Step-by-Step Safety Procedures

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of solid this compound must be conducted inside a certified chemical fume hood to control dust and vapor exposure.[7][11]

  • Safety Stations: Verify that a safety shower and eyewash station are unobstructed and have been recently tested.[9]

Pre-Handling Checklist
  • Confirm all required PPE is available and in good condition.

  • Ensure the chemical fume hood is functioning correctly.

  • Designate a specific waste container for "Halogenated Organic Waste."[11]

  • Review the Safety Data Sheet (SDS) and this guide before starting.

Safe Handling of the Solid Compound
  • Wear all PPE as specified in the table above.

  • To minimize dust, do not pour the solid. Use a spatula or other appropriate tool to carefully transfer the powder.[7]

  • When weighing, use a weigh boat or paper on a balance inside the fume hood.

  • Close the container tightly immediately after use.[9][12]

  • After handling, wipe down the spatula and work surface with a damp cloth (disposing of the cloth as halogenated waste) before removing gloves.

  • Wash hands thoroughly with soap and water after work is complete, even though gloves were worn.[9]

Emergency Response and Decontamination

In the event of an accidental release or exposure, a clear and immediate response is vital.

EmergencyResponse start Exposure or Spill Occurs spill Spill start->spill exposure Personal Exposure start->exposure spill_size Small & Contained? spill->spill_size cleanup Trained Personnel Only: 1. Don Full PPE (incl. respirator) 2. Cover with absorbent material 3. Sweep into labeled container 4. Decontaminate area spill_size->cleanup Yes evacuate Evacuate Area Alert Safety Officer Prevent entry spill_size->evacuate No / Unsure skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_action Immediately wash with plenty of soap & water for 15 min. Seek medical attention. skin->skin_action eye_action Immediately flush with water for 15 min, lifting eyelids. Seek immediate medical attention. eye->eye_action inhalation_action Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. ingestion->ingestion_action

Caption: Emergency response decision workflow for spills or personal exposure.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9][13] Remove contaminated clothing and seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][13] Seek immediate medical attention.

  • Inhalation: Move the person into fresh air.[13][14] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person.[13] Rinse mouth with water and seek immediate medical attention.[6]

Disposal Plan

Improper disposal of this compound and associated materials can lead to environmental contamination and regulatory non-compliance.

  • Waste Classification: As a halogenated compound, all waste containing this substance is classified as "Halogenated Organic Waste."[11] This includes contaminated PPE (gloves, wipes, weigh boats), unused product, and solutions.

  • Waste Collection:

    • Collect all waste in a designated, properly labeled, and sealed container.[11][12] High-density polyethylene (HDPE) containers are recommended.[11]

    • Crucially, never mix halogenated waste with non-halogenated waste streams. [11] This complicates the disposal process and increases costs.

  • Final Disposal: Dispose of the waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12][14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-iodo-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-iodo-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.